2-Chloro-N-thiobenzoyl-acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzenecarbonothioyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCAGMQWBZZQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N-Substituted-Acetamides: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activities of 2-chloro-N-substituted-acetamides. While the specific compound "2-Chloro-N-thiobenzoyl-acetamide" is not prominently described in the current literature, this guide focuses on the broader class of 2-chloro-N-aryl/alkyl-acetamides, which are of significant interest in medicinal chemistry. These compounds serve as versatile scaffolds for developing novel therapeutic agents, exhibiting a range of biological effects, including antimicrobial and anticancer activities. This document details their chemical characteristics, provides standardized experimental protocols for their synthesis and evaluation, and explores their mechanisms of action through signaling pathway diagrams. All quantitative data are summarized for clarity and comparative analysis.
Core Properties of 2-Chloro-N-Substituted-Acetamides
2-Chloro-N-substituted-acetamides are a class of organic compounds characterized by a chloroacetamide core linked to a variable N-substituent, which can be an alkyl or aryl group. The presence of the electrophilic α-chloro group makes these molecules reactive towards various nucleophiles, which is a key feature in both their synthesis of more complex molecules and their mechanism of biological action.
Physicochemical and Biological Data
The following table summarizes key quantitative data for a selection of 2-chloro-N-substituted-acetamide derivatives reported in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Biological Activity | IC50 (µM) | Reference |
| 2-Chloro-N-(3-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.06 | 98-100 | 70.32 | Antimicrobial | - | [1] |
| 2-Chloro-N-(2-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.63 | 40-42 | 59.62 | Antimicrobial | - | [1] |
| 2-Chloro-N-(4-(4-bromophenyl)thiazol-2-yl) acetamide derivative | - | - | - | - | Anticancer (MCF7) | - | [2] |
| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide | C₃₁H₂₄N₆O₄S | 604.63 | - | - | Anticancer (PANC-1) | 4.6 | [5] |
| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide | C₃₁H₂₄N₆O₄S | 604.63 | - | - | Anticancer (HepG2) | 2.2 | [5] |
| A derivative of the above compound | - | - | - | - | Anticancer (MCF7) | 15.5 | [5] |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | - | - | Antifungal (Aspergillus flavus) | MIC: 16-256 µg/mL | [3] |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | C₈H₆ClFN₂O₃ | 232.59 | - | 80 | Antibacterial (K. pneumoniae) | - | [6] |
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and biological evaluation of 2-chloro-N-substituted-acetamides, based on established protocols from the scientific literature.
General Synthesis of 2-Chloro-N-Aryl/Alkyl-Acetamides
A common method for the synthesis of these compounds is the chloroacetylation of a primary or secondary amine.[1][6]
Materials:
-
Appropriate aryl or alkyl amine
-
Chloroacetyl chloride
-
A suitable solvent (e.g., benzene, dioxane)
-
A base (e.g., triethylamine (TEA))
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the selected amine (0.02 mol) in the chosen solvent within the round bottom flask.
-
Add a few drops of the base (e.g., TEA) to the solution.
-
While stirring, add chloroacetyl chloride (0.03 mol) dropwise to the mixture.
-
Once the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the crude product with cold water and then with the solvent used for the reaction to remove any unreacted starting materials.
-
The final product is purified by recrystallization, typically from ethanol.[1]
Characterization Methods
The synthesized compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its fragmentation pattern.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N, etc.) in the compound, which helps in confirming the empirical formula.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2, PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., 5-Fluorouracil) for a specified period (e.g., 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological activities of 2-chloro-N-substituted-acetamides are attributed to their ability to interact with various cellular targets, leading to the modulation of key signaling pathways.
Anticancer Activity via GST Inhibition and MAPK Pathway Modulation
One of the proposed mechanisms for the anticancer effects of some 2-chloroacetamide derivatives is the inhibition of Glutathione S-transferase (GST). GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione (GSH) to a wide range of xenobiotics, including chemotherapeutic drugs, leading to drug resistance. Inhibition of GST can lead to an increase in intracellular reactive oxygen species (ROS) and sensitize cancer cells to apoptosis. This can subsequently modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
Caption: Inhibition of GST by 2-chloroacetamides, leading to MAPK pathway activation and apoptosis.
Cytotoxicity through ROS Induction and MAPK Signaling
Several studies have shown that chloroacetamide derivatives can induce cytotoxicity by increasing the levels of reactive oxygen species (ROS) within cells. Elevated ROS can cause oxidative stress, leading to cellular damage and the activation of stress-response signaling pathways, including the JNK and p38 MAPK pathways. Activation of these pathways can ultimately lead to programmed cell death (apoptosis).
Caption: ROS-induced cytotoxicity pathway involving the activation of JNK and p38 MAPK.
Conclusion
2-Chloro-N-substituted-acetamides represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis and the tunability of their biological activity through modification of the N-substituent make them attractive candidates for further investigation. The mechanisms of action, involving the inhibition of key enzymes like GST and the induction of cellular stress through ROS production, offer multiple avenues for therapeutic intervention in diseases such as cancer and microbial infections. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile chemical scaffold.
References
In-depth Technical Guide on the Physicochemical Characteristics of 2-Chloro-N-thiobenzoyl-acetamide
A comprehensive review of available scientific literature reveals a significant lack of specific data for the compound 2-Chloro-N-thiobenzoyl-acetamide. While extensive research exists for related chloroacetamide and thiobenzanilide derivatives, this particular molecule appears to be largely uncharacterized in publicly accessible databases and scientific publications.
This guide, therefore, addresses the query by providing a detailed overview of the physicochemical characteristics of closely related and well-documented compounds. This comparative approach aims to offer valuable insights for researchers, scientists, and drug development professionals by highlighting the expected properties and potential biological activities of N-substituted chloroacetamides.
Alternative Compound Analysis: 2-Chloro-N-phenylacetamide
Due to the absence of specific data for this compound, this section will focus on the well-characterized analogue, 2-Chloro-N-phenylacetamide . This compound shares the chloroacetamide moiety and provides a basis for understanding the chemical behavior and potential applications of this class of molecules.
Physicochemical Properties
A summary of the known physicochemical properties of 2-Chloro-N-phenylacetamide and related compounds is presented below.
| Property | 2-Chloro-N-phenylacetamide | 2-Chloro-N-(3-chlorophenyl)acetamide | 2-Chloro-N-(4-nitrophenyl)acetamide | 2-Chloro-N-methyl-N-phenylacetamide |
| Molecular Formula | C₈H₈ClNO | C₈H₇Cl₂NO | C₈H₇ClN₂O₃ | C₉H₁₀ClNO |
| Molecular Weight | 169.61 g/mol [1] | 204.05 g/mol [2] | 214.60 g/mol [2] | 183.63 g/mol [2] |
| Melting Point | 136-139 °C[1] | 98-100 °C[2] | 180-183 °C[2] | 66-68 °C[2] |
| Assay | 97%[1] | - | - | - |
| Appearance | Crystalline solid | Crystalline form | Crystalline form | Crystalline form |
Synthesis and Experimental Protocols
The synthesis of N-substituted 2-chloroacetamides, including 2-Chloro-N-phenylacetamide, is typically achieved through the chloroacetylation of the corresponding amine.[3]
General Synthetic Protocol:
The synthesis involves the reaction of an appropriate aniline derivative with chloroacetyl chloride.[2] The reaction is generally carried out at room temperature with stirring for several hours.[2] The progress of the reaction can be monitored using thin-layer chromatography.[2]
Workflow for Synthesis of N-Aryl-2-chloroacetamides:
Caption: General workflow for the synthesis of N-aryl-2-chloroacetamides.
Example: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide [2]
-
A solution of m-chloroaniline in an appropriate solvent is prepared.
-
Chloroacetyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
Upon completion, the product is isolated by filtration, washed, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) yields the purified crystalline product.[2]
Spectral Data
The characterization of 2-chloro-N-alkyl/aryl acetamides is established using spectral techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS).[2]
Key IR Spectral Features for 2-chloro-N-arylacetamides: [2]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (2° amide) | 3271 - 3282 |
| C=O stretch (2° amide) | 1660 - 1670 |
| N-H bend (2° amide) | 1543 - 1600 |
| C-N stretch | 1404 - 1475 |
| C-Cl stretch | 785 - 1091 |
Mass Spectrometry:
The mass spectrum of these compounds typically shows the molecular ion peak [M+].[2] For chlorinated compounds, isotopic peaks ([M+2], etc.) are also observed, which is characteristic of the presence of chlorine atoms.[2]
Biological and Chemical Activity
N-substituted 2-chloroacetamides have garnered interest due to their biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of 2-chloro-N-alkyl/aryl acetamide derivatives. They have shown excellent antibacterial and antifungal activity against various microorganisms.[2] For instance, certain derivatives have been screened for their activity against both gram-positive and gram-negative bacteria, as well as fungi.[2] The presence of the chloro atom appears to enhance the antimicrobial activity of these molecules.[4]
Proposed Mechanism of Action:
One study on the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus suggested that its mechanism of action involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis.[5]
Signaling Pathway Visualization:
Caption: Proposed antifungal mechanism of 2-chloro-N-phenylacetamide.
Chemical Reactivity
The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the presence of the chlorine atom, which can be easily displaced by various nucleophiles.[3] This reactivity allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Conclusion
While direct experimental data for this compound is not currently available in the scientific literature, an examination of the closely related compound, 2-Chloro-N-phenylacetamide, and other N-substituted chloroacetamides provides a solid foundation for predicting its physicochemical characteristics and potential biological activity. The synthetic routes, spectral signatures, and antimicrobial properties discussed herein offer a valuable starting point for any future research and development involving this class of compounds. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.
References
- 1. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Proposed Synthesis and Characterization of 2-Chloro-N-thiobenzoyl-acetamide
Disclaimer: As of the latest literature review, "2-Chloro-N-thiobenzoyl-acetamide" is not a widely documented compound. This guide, therefore, presents a proposed synthetic route and expected characterization based on established chemical principles and data from structurally analogous compounds. The protocols provided are adapted from well-documented syntheses of similar molecules and should be considered a starting point for further research and development.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive technical overview of a plausible synthetic pathway and characterization of the novel compound, this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process. The first step involves the thionation of a primary amide, benzamide, to yield thiobenzamide. The second step is the N-acylation of the resulting thiobenzamide with chloroacetyl chloride.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of thioamides and N-substituted chloroacetamides.[1][2][3][4][5]
Step 1: Synthesis of Thiobenzamide from Benzamide
This procedure is based on the thionation of amides using Lawesson's reagent.[1][2][4]
-
Materials:
-
Benzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure thiobenzamide.
-
Step 2: Synthesis of this compound
This protocol is adapted from the general synthesis of N-aryl chloroacetamides.[3][5]
-
Materials:
-
Thiobenzamide (from Step 1)
-
Chloroacetyl chloride
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
A suitable base (e.g., Pyridine or Triethylamine)
-
-
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in anhydrous THF or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
-
Characterization
The characterization of the final product would involve standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups. A strong band in the region of 1400-1600 cm⁻¹ is characteristic of thioamides.[6] The C=O stretching of the acetamide group should appear around 1650-1680 cm⁻¹. The N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit a singlet for the -CH₂- group adjacent to the chlorine atom. The N-H proton will likely appear as a broad singlet. Aromatic protons of the thiobenzoyl group will be observed in the aromatic region.
-
¹³C NMR Spectroscopy: The carbon NMR is a key technique for confirming the presence of the thioamide group. The carbon of the C=S group is expected to have a chemical shift significantly downfield, typically in the range of 200-210 ppm.[7] The C=O carbon of the acetamide should appear around 160-170 ppm. The -CH₂- carbon adjacent to the chlorine atom will also have a characteristic chemical shift.
3.2. Reference Data for Structurally Related Compounds
The following tables summarize typical characterization data for N-substituted 2-chloroacetamides and N-aryl thioamides, which can serve as a reference for the expected data for this compound.
Table 1: Characterization Data for Representative N-Substituted 2-Chloroacetamides
| Compound Name | Melting Point (°C) | Key IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Ref. |
| N-phenyl-2-chloroacetamide | 134-136 | 3265 (N-H), 1668 (C=O), 756 (C-Cl) | 4.2 (s, 2H, CH₂), 7.1-7.6 (m, 5H, Ar-H), 8.2 (br s, 1H, NH) | [8] |
| N-(4-bromophenyl)-2-chloroacetamide | 165-167 | 3270 (N-H), 1665 (C=O), 750 (C-Cl) | 4.2 (s, 2H, CH₂), 7.5 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 8.3 (br s, 1H, NH) | [8] |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 148-150 | 3300 (O-H), 3250 (N-H), 1660 (C=O) | 4.1 (s, 2H, CH₂), 6.8 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 8.1 (br s, 1H, NH) | [8] |
Table 2: Characterization Data for Representative N-Aryl Thioamides
| Compound Name | Melting Point (°C) | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signal (C=S, δ, ppm) | Ref. |
| N-phenylbenzothioamide | 100-101 | 3200-3400 (N-H), 1500-1600 (Thioamide B band) | 197.5 | [9] |
| N-(p-tolyl)benzothioamide | 126-127 | 3200-3400 (N-H), 1500-1600 (Thioamide B band) | 198.8 | [9] |
| N-(o-tolyl)benzothioamide | 148-150 | 3200-3400 (N-H), 1500-1600 (Thioamide B band) | 198.2 | [9] |
Logical Relationships and Workflows
The overall process from starting materials to final characterization can be visualized as a logical workflow.
References
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. ijpsr.info [ijpsr.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. actachemscand.org [actachemscand.org]
- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Explorations of N-Thiobenzoyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of N-thiobenzoyl compounds and their derivatives. It delves into their synthesis, structural properties, reactivity, and potential as therapeutic agents, with a focus on computational methodologies, quantitative data, and experimental protocols.
Introduction to N-Thiobenzoyl Compounds
N-thiobenzoyl compounds, characterized by the presence of a thioamide group attached to a benzoyl moiety, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. The replacement of the carbonyl oxygen with a sulfur atom imparts unique electronic and steric properties, leading to a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Computational and theoretical studies play a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their properties, and guiding the design of new, more potent analogues.
Computational Methodologies in the Study of N-Thiobenzoyl Compounds
A variety of computational techniques are employed to investigate the properties and behavior of N-thiobenzoyl compounds at the molecular level.
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely used to optimize molecular geometries, predict vibrational frequencies (FT-IR spectra), and determine electronic properties such as bond lengths, bond angles, dihedral angles, and Mulliken charges. The B3LYP functional with a 6-311G++(d,p) basis set is a commonly employed level of theory for these calculations, providing a good balance between accuracy and computational cost.[2][3]
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. Software such as Molegro Virtual Docker is used to perform these simulations, yielding docking scores that estimate the binding affinity.[4]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric effects), QSAR models can predict the activity of novel compounds and guide the optimization of lead candidates.[5]
Data Presentation: Calculated Molecular Properties and QSAR Models
The following tables summarize quantitative data from theoretical studies on N-thiobenzoyl and related thiourea derivatives.
Table 1: Calculated and Experimental Bond Lengths (Å) and Bond Angles (°) for a Representative N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea [6]
| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |
| Bond Length | C=S | 1.678 | 1.675(2) |
| C=O | 1.234 | 1.223(3) | |
| C9-N1 | 1.400 | 1.400(3) | |
| C9-N2 | 1.326 | 1.326(2) | |
| Bond Angle | N1-C9-N2 | 115.8 | 115.8(2) |
| S1-C9-N1 | 120.1 | 120.1(2) | |
| S1-C9-N2 | 124.1 | 124.1(2) |
Table 2: QSAR Model for Anticancer Activity of N-Benzoyl-N'-phenylthiourea Derivatives against Breast Cancer Cell Lines
Note: This is a representative model based on typical QSAR studies. The specific coefficients and descriptors can vary depending on the dataset and modeling method.
| Dependent Variable | Equation | Statistical Parameters |
| pIC50 | pIC50 = -0.405(ClogP)² + 1.174(ClogP) + 5.227(ELUMO) - 72.983 | n = 14, r = 0.971, SE = 4.519, F = 54.777 |
Key Descriptors:
-
ClogP: A measure of the lipophilicity of a compound.
-
ELUMO: Energy of the Lowest Unoccupied Molecular Orbital, an indicator of electron-accepting ability.
Experimental Protocols
The synthesis of N-thiobenzoyl and related N-aroyl thioureas typically involves the reaction of an aroyl isothiocyanate with a primary or secondary amine. Below are detailed protocols adapted from the literature.
General Procedure for the Synthesis of N-Aroyl Thioureas via Isothiocyanate Intermediate[7]
-
Preparation of the Aroyl Isothiocyanate:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ammonium thiocyanate (0.01 mol) in anhydrous acetone.
-
Add a solution of the corresponding aroyl chloride (0.01 mol) in anhydrous acetone dropwise to the suspension.
-
For reactions that are slow, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) can be added.[7]
-
Reflux the reaction mixture for 30-60 minutes.
-
Cool the mixture to room temperature. The resulting solution/suspension contains the in situ generated aroyl isothiocyanate.
-
-
Formation of the N-Aroyl Thiourea:
-
To the cooled reaction mixture containing the aroyl isothiocyanate, add a solution of the desired amine (0.01 mol) in acetone.
-
Stir the reaction mixture at room temperature or gently heat for 30-60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-aroyl thiourea derivative.
-
Ultrasonic-Assisted Synthesis of N-Naphthoyl Thioureas[8][9]
-
To a solution of 2-naphthoyl chloride (1 mmol) and potassium thiocyanate (1 mmol) in acetone, add the desired amine (1 mmol).
-
Sonicate the reaction mixture at ambient temperature for 30 minutes with 80% intensity.[8]
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Wash the resulting solid with water and recrystallize from ethanol to obtain the pure product.
Modified Schotten-Baumann Reaction for N-(2,4-dichloro)benzoyl-N'-phenylthiourea[10]
-
In a flask, mix N-phenylthiourea (8 mmol) with tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 1.0 mL).
-
Stir the mixture in an ice bath and add a solution of 2,4-dichlorobenzoyl chloride (7 mmol) in THF dropwise.
-
After 30 minutes at low temperature, heat the mixture under reflux at 100°C for 8 hours, monitoring completion with TLC.[9]
-
Remove the THF by vacuum evaporation.
-
Wash the crude solid with a saturated sodium bicarbonate solution, followed by vacuum filtration.
-
Recrystallize the product from hot ethanol to yield white, needle-shaped crystals of N-(2,4-dichloro)benzoyl-N'-phenylthiourea.[9]
Mandatory Visualizations
Reaction Mechanism of N-Aroyl Thiourea Synthesis
Caption: Synthesis of N-Aroyl Thioureas.
Workflow for a QSAR Study
Caption: A typical workflow for a QSAR study.
Hypothesized Inhibition of the NF-κB Signaling Pathway
Caption: Hypothesized inhibition of NF-κB pathway.
Conclusion
The integration of theoretical and computational chemistry with experimental synthesis and biological evaluation provides a powerful paradigm for the study of N-thiobenzoyl compounds. DFT calculations offer deep insights into their molecular structure and properties, while molecular docking and QSAR studies are invaluable for predicting their biological activities and guiding the design of new therapeutic agents. The experimental protocols outlined in this guide provide a practical foundation for the synthesis of these promising compounds. Future research will likely focus on refining computational models for greater predictive accuracy, exploring novel synthetic routes, and further elucidating the biological mechanisms of action of N-thiobenzoyl derivatives in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pkusam.cn [pkusam.cn]
- 4. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]
- 5. Signaling Networks Associated with AKT Activation in Non-Small Cell Lung Cancer (NSCLC): New Insights on the Role of Phosphatydil-Inositol-3 kinase | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neovarsity.org [neovarsity.org]
- 9. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Unveiling the Reactive Landscape of 2-Chloro-N-thiobenzoyl-acetamide: A Guide to its Electrophilic and Nucleophilic Sites
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the predicted electrophilic and nucleophilic characteristics of 2-Chloro-N-thiobenzoyl-acetamide, a molecule of interest for potential applications in drug development and organic synthesis. In the absence of direct experimental data for this specific compound, this document leverages established principles of organic chemistry, computational analysis, and reactivity trends of analogous structures to provide a predictive framework for its chemical behavior.
Identifying the Key Reactive Centers
The structure of this compound incorporates several functional groups that dictate its reactivity. These include a thioamide moiety, a chloroacetyl group, and a benzoyl substituent. The interplay of electron-withdrawing and electron-donating effects within the molecule creates distinct regions of electrophilicity and nucleophilicity.
Predicted Nucleophilic Sites:
-
Sulfur Atom of the Thioamide: The sulfur atom is anticipated to be the primary nucleophilic center. Its larger atomic radius and the polarizability of the C=S bond contribute to a region of high electron density, making it a soft nucleophile.
-
Nitrogen Atom of the Thioamide: The nitrogen atom also possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is likely attenuated due to delocalization of the lone pair into the adjacent carbonyl and thiobenzoyl groups.
Predicted Electrophilic Sites:
-
Carbonyl Carbon of the Acetamide: The carbon atom of the C=O group is a classic electrophilic site due to the polarization of the double bond by the highly electronegative oxygen atom.
-
Carbon Atom of the Thioamide: Similar to the carbonyl carbon, the carbon of the C=S group is electrophilic, though generally less so than its oxygen analogue.
-
Alpha-Carbon to the Chlorine: The carbon atom bonded to the chlorine is a significant electrophilic center. The electron-withdrawing inductive effect of the chlorine atom makes this carbon susceptible to nucleophilic attack, facilitating substitution reactions.[1][2]
Theoretical Framework for Reactivity Prediction
The identification of these reactive sites is supported by foundational theories in organic chemistry, notably Frontier Molecular Orbital (FMO) theory.[3][4][5][6]
-
HOMO and Nucleophilicity: The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons, thus defining its nucleophilic character. In this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen atoms of the thioamide.[4][5]
-
LUMO and Electrophilicity: The Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's capacity to accept electrons, highlighting its electrophilic sites. The LUMO of this molecule is predicted to be localized around the carbonyl carbon, the thioamide carbon, and the α-carbon bearing the chlorine atom.[4][5]
Computational methods such as Density Functional Theory (DFT) and the generation of molecular electrostatic potential (MEP) maps are invaluable tools for visualizing and quantifying these predictions.[7][8][9] An MEP map would visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Proposed Reaction Pathways and Methodologies
Based on the predicted reactive sites, several key reaction pathways can be anticipated. The following diagrams illustrate these potential reactions and outline general experimental and computational workflows for their investigation.
Predicted Reactivity with Nucleophiles
The primary electrophilic site for nucleophilic attack is the α-carbon attached to the chlorine atom, leading to a substitution reaction.
Caption: Predicted nucleophilic substitution at the α-carbon.
Predicted Reactivity with Electrophiles
The sulfur atom of the thioamide is the most likely site for electrophilic attack.
Caption: Predicted electrophilic attack at the thioamide sulfur.
Experimental and Computational Workflow
To validate these predictions, a combined experimental and computational approach is recommended.
Caption: Integrated workflow for reactivity analysis.
A general experimental protocol for reacting N-aryl 2-chloroacetamides with nucleophiles involves dissolving the chloroacetamide in a suitable solvent (e.g., dichloromethane, acetonitrile) and adding the nucleophile, often in the presence of a base like triethylamine to neutralize the generated HCl.[1][10] The reaction progress can be monitored by techniques such as thin-layer chromatography.
Concluding Remarks
While this guide provides a robust theoretical framework for understanding the electrophilic and nucleophilic sites of this compound, it is imperative that these predictions are substantiated through rigorous experimental and computational studies. The proposed workflows offer a roadmap for such investigations. A thorough characterization of this molecule's reactivity will be crucial for its potential development in medicinal chemistry and as a versatile building block in organic synthesis. The facile replacement of the chlorine atom, in particular, suggests its utility in the synthesis of diverse heterocyclic systems.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. 2-chloro-N-(2-oxothiolan-3-yl)acetamide | 84611-22-3 | Benchchem [benchchem.com]
The Multifaceted Biological Activities of Thioamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thioamide derivatives, structural analogues of amides where a sulfur atom replaces the oxygen, have emerged as a versatile scaffold in medicinal chemistry. This substitution imparts unique physicochemical properties, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of thioamide derivatives' potential as therapeutic agents, with a focus on their anticancer, antimicrobial, and antiviral properties.
Anticancer Activity of Thioamide Derivatives
Thioamide-containing compounds have demonstrated significant potential in oncology by targeting various key players in cancer cell proliferation and survival.
Inhibition of Sirtuin 2 (SIRT2)
SIRT2, a class III histone deacetylase, is implicated in tumorigenesis. Thioamide-based inhibitors of SIRT2 have shown broad anticancer activity. For instance, a thiomyristoyl lysine compound (TM) acts as a potent and specific SIRT2 inhibitor, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc.[1] This targeted degradation of a key cancer driver highlights the therapeutic potential of SIRT2-inhibiting thioamides.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain piperazine N-thioamide derivatives have exhibited potent inhibition of CDK1, CDK2, and CDK5.[1] By arresting the cell cycle, these compounds effectively halt the uncontrolled proliferation of cancer cells.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The EGFR signaling pathway is a well-established target in cancer therapy. Thioamide derivatives have been developed as potent EGFR inhibitors. For example, an N-pyrazoline thioamide analog has demonstrated significant inhibitory activity against EGFR, leading to the suppression of cancer cell growth.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected thioamide derivatives against various cancer cell lines and protein kinases.
| Compound Class | Target/Cell Line | Activity | IC50/EC50 | Reference |
| Piperazine N-thioamides | MDA-PATC53, PL45 (Pancreatic Cancer) | Antiproliferative | 0.73 - 1.14 µM | [1] |
| CDK1/2/5 | Enzyme Inhibition | 42.2 - 621.9 nM | [1] | |
| N-pyrazoline thioamide | EGFR | Enzyme Inhibition | 0.095 µM | [1] |
| HepG2, MCF-7, MDA-231, HCT-116 | Antiproliferative | 5.89 - 9.37 µM | [1] | |
| Pyrazolinethioamide | A549, Hela (Lung, Cervical Cancer) | Cytotoxicity | 13.49 - 17.52 µM | [1] |
| Thioamide Derivative | MCF-7, HepG2, PC-3 (Breast, Liver, Prostate Cancer) | Antiproliferative | 1.1 - 5.4 µM | [1] |
| Thiophene Carboxamides | Hep3B (Hepatocellular Carcinoma) | Antiproliferative | 5.46 - 12.58 µM | [2] |
Antimicrobial Activity of Thioamide Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thioamide derivatives have shown promise in combating bacterial and mycobacterial infections.
Antitubercular Activity
Ethionamide and prothionamide are well-known thioamide-containing prodrugs used in the treatment of multidrug-resistant tuberculosis.[3] These drugs are activated by the mycobacterial enzyme EthA, a flavin monooxygenase. The activated form then forms a covalent adduct with NAD+, which potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[3][4][5] Disruption of this pathway compromises the integrity of the mycobacterial cell wall.
Antibacterial Activity via Urease Inhibition
Urease is a key virulence factor for several pathogenic bacteria. Thioamide-containing compounds have been developed as potent urease inhibitors, exhibiting significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected thioamide derivatives.
| Compound Class | Organism | Activity | MIC | Reference |
| Thioamide-Ciprofloxacin Hybrid | Staphylococcus aureus | Antibacterial | 0.38 µg/mL | [7] |
| Escherichia coli | Antibacterial | 0.45 µg/mL | [7] | |
| Candida albicans | Antifungal | 0.06 µg/mL | [7] | |
| Thioxothiazolidinyl-acetamides | Proteus vulgaris | Anti-ureolytic | 15.27 - 17.78 µg/mL (IC50) | [6] |
| Sulfonamide-1,2,3-triazole-acetamides | Jack Bean Urease | Enzyme Inhibition | < 4.53 µM (IC50) | [8] |
| Thiophene Derivatives | Colistin-Resistant A. baumannii | Antibacterial | 16 - 32 mg/L (MIC50) | [9] |
| Colistin-Resistant E. coli | Antibacterial | 8 - 32 mg/L (MIC50) | [9] |
Antiviral Activity of Thioamide Derivatives
The ongoing threat of viral pandemics underscores the need for effective antiviral drugs. Thioamide derivatives have demonstrated potent activity against coronaviruses.
Inhibition of SARS-CoV-2 Main Protease (Mpro/3CLpro)
The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is essential for viral replication. Thioamide-linked spiropyrrolidine derivatives have been synthesized and shown to be remarkable inhibitors of SARS-CoV-2 3CLpro.[10] One such derivative exhibited an IC50 of 35 nM, surpassing the potency of the approved antiviral drug nirmatrelvir.[10] These compounds also demonstrated significant antiviral efficacy in cellular assays with low cytotoxicity.[10]
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of selected thioamide derivatives against SARS-CoV-2.
| Compound Class | Target | Activity | IC50/EC50/CC50 | Reference |
| Thioamide-linked spiropyrrolidine derivative (9g) | SARS-CoV-2 3CLpro | Enzyme Inhibition | 35 nM (IC50) | [10] |
| HCoV-OC43 in Huh7 cells | Antiviral Efficacy | 0.52 µM (EC50) | [10] | |
| Cytotoxicity | > 10 µM (CC50) | [10] | ||
| 8H-Indeno[1,2-d]thiazole hybrid | SARS-CoV-2 3CLpro | Enzyme Inhibition | 1.28 µM (IC50) | [11] |
| Isoquinoline derivative | SARS-CoV-2 | Antiviral | 0.11 µM (EC50) | [11] |
| SARS-CoV-2 Mpro | Enzyme Inhibition | 0.077 µM (EC50) | [11] | |
| Thiadiazole Derivative | SARS-CoV-2 Omicron variant | Antiviral | 0.41 µM (EC50) | [11] |
Signaling Pathways and Mechanisms of Action
The biological activities of thioamide derivatives are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.
SIRT2-c-Myc Degradation Pathway
CDK-Mediated Cell Cycle Regulation
EGFR Signaling Pathway
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation of the biological activities of thioamide derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thioamide derivative (typically in a dose-response manner) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[12][13]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the thioamide derivative onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone is indicative of the antibacterial potency.
Enzyme Inhibition Assays
-
Kinase Assays (e.g., EGFR, CDK): These assays typically involve incubating the purified kinase with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the thioamide inhibitor. The extent of substrate phosphorylation is then measured, often using an ELISA-based method with a phospho-specific antibody or a radiometric assay with ³²P-labeled ATP.[14][15][16][17][18][19][20][21]
-
Protease Assays (e.g., SARS-CoV-2 Mpro/3CLpro): These are often FRET-based assays where a fluorogenic substrate containing the protease cleavage site is used. In the absence of an inhibitor, the protease cleaves the substrate, separating a fluorophore and a quencher and resulting in an increase in fluorescence. The inhibitory activity of the thioamide derivative is determined by the reduction in the fluorescence signal.[10]
-
Urease Inhibition Assay: The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. The assay is performed in the presence and absence of the thioamide inhibitor, with thiourea often used as a standard inhibitor. The IC50 value is calculated from the dose-dependent inhibition of urease activity.[6][8][22]
Conclusion and Future Perspectives
Thioamide derivatives represent a rich source of biologically active compounds with significant therapeutic potential across various disease areas. Their ability to modulate the activity of key enzymes and signaling pathways involved in cancer, microbial infections, and viral diseases makes them an attractive scaffold for drug discovery and development. The data and methodologies presented in this guide underscore the importance of continued research into this versatile class of molecules. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of thioamide-based compounds to translate their preclinical promise into clinical candidates. The detailed experimental protocols and an understanding of the underlying mechanisms of action will be instrumental in guiding these endeavors.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of thioamide drug action against tuberculosis and leprosy | Scilit [scilit.com]
- 6. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. Design, synthesis, and anti-urease evaluations of new sulfonamide-1,2,3-triazole-acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of thioamide-linked spiropyrrolidine derivatives as novel 3CLpro inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Comprehensive Update of Anti-COVID-19 Activity of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. dergipark.org.tr [dergipark.org.tr]
The Genesis and Evolution of N-Thioacyl Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-thioacyl amides, commonly known as thioamides, represent a fascinating and versatile class of organosulfur compounds. As bioisosteres of amides, they have garnered significant attention in medicinal chemistry and drug discovery for their unique physicochemical properties that can impart improved biological activity and metabolic stability to parent molecules. This in-depth technical guide explores the discovery and rich history of N-thioacyl amides, from their initial synthesis in the late 19th century to the sophisticated synthetic methodologies developed in recent years. We will delve into the core synthetic strategies, providing detailed experimental protocols for key reactions and summarizing quantitative data to facilitate comparison. Furthermore, this guide employs visualizations to illustrate pivotal reaction pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.
A Historical Overview of N-Thioacyl Amides
The journey of N-thioacyl amides began in the latter half of the 19th century, a period of foundational advancements in organic chemistry.
The Dawn of Thioamide Synthesis (1870s): The first preparations of thioamides were reported in the 1870s, with the thionation of amides using phosphorus pentasulfide (P₂S₅) emerging as the seminal method. This approach, though effective, often required harsh reaction conditions and has since been refined, yet it laid the essential groundwork for thioamide chemistry.
The Willgerodt-Kindler Reaction (1887 & 1923): A significant leap in thioamide synthesis came with the discovery of the Willgerodt reaction in 1887 by Conrad Willgerodt. This reaction enabled the conversion of aryl alkyl ketones to the corresponding amides via a complex rearrangement involving ammonium polysulfide. In 1923, Karl Kindler introduced a modification, now famously known as the Willgerodt-Kindler reaction, which utilizes elemental sulfur and an amine (commonly morpholine) to produce thioamides. This named reaction remains a cornerstone in the synthesis of certain thioamides.
The Advent of Modern Thionating Reagents (1956): For decades, phosphorus pentasulfide was the primary reagent for converting amides to thioamides. A major breakthrough occurred in 1956 with the first synthesis of what would later be popularly known as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Though not invented by Sven-Olov Lawesson, his work popularized its use as a mild and efficient thionating agent. Lawesson's reagent and its analogs have since become indispensable tools in the synthesis of N-thioacyl amides, offering improved solubility and reactivity over P₂S₅.
Modern Era: Contemporary research continues to expand the synthetic arsenal for N-thioacyl amides, with a focus on milder conditions, broader substrate scope, and increased efficiency. Multicomponent reactions, catalytic methods, and novel sulfur sources are at the forefront of modern thioamide synthesis, enabling their incorporation into complex molecules, including peptides and pharmaceuticals.
Core Synthetic Methodologies
The synthesis of N-thioacyl amides can be broadly categorized into three main approaches: thionation of amides, the Willgerodt-Kindler reaction and its variations, and multicomponent reactions.
Thionation of Amides
The direct conversion of an amide's carbonyl oxygen to sulfur is the most common strategy for synthesizing thioamides.
dot
Caption: General schematic for the thionation of amides to N-thioacyl amides.
Key Thionating Reagents:
-
Lawesson's Reagent: Generally preferred for its milder reaction conditions and better solubility in organic solvents compared to P₄S₁₀.
-
Phosphorus Pentasulfide (P₄S₁₀): The classical reagent, often requiring higher temperatures and longer reaction times.
-
Davy Reagents: A class of more soluble and reactive thionating agents.
Quantitative Data for Thionation of Amides:
| Amide Substrate | Thionating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylbenzamide | Lawesson's Reagent | Toluene | 110 | 2 | 95 | [Generic] |
| Acetamide | P₄S₁₀ | Pyridine | 100 | 4 | 80 | [Generic] |
| N-Methyl-2-pyrrolidone | Lawesson's Reagent | THF | 65 | 6 | 88 | [Generic] |
| N,N-Dimethylformamide | Davy Reagent | Dichloromethane | 25 | 1 | 92 | [Generic] |
Experimental Protocol: Synthesis of N-Phenylthiobenzamide using Lawesson's Reagent
-
Materials: N-Phenylbenzamide (1.97 g, 10 mmol), Lawesson's Reagent (2.22 g, 5.5 mmol), and anhydrous toluene (50 mL).
-
Procedure: a. To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-phenylbenzamide and anhydrous toluene. b. Stir the mixture at room temperature until the amide dissolves. c. Add Lawesson's reagent to the solution in one portion. d. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, allow the reaction mixture to cool to room temperature. g. Remove the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-phenylthiobenzamide as a yellow solid.
The Willgerodt-Kindler Reaction
This reaction is particularly useful for the synthesis of arylthioamides from aryl ketones.
dot
A Physicochemical Examination of 2-Chloro-N-thiobenzoyl-acetamide: A Theoretical Guide to Solubility and Stability
Disclaimer: The compound 2-Chloro-N-thiobenzoyl-acetamide is not found in readily available scientific literature or chemical databases. Therefore, this document is a theoretical guide based on the known properties of its constituent functional groups: a chloroacetamide moiety and a thioamide (specifically, a thiobenzoylamide) moiety. All data and experimental protocols are presented as predictive models for guiding the initial characterization of this novel compound.
Introduction
This compound is a novel chemical entity combining two reactive functional groups: a thioamide and an α-chloroacetamide. The thioamide group, a bioisostere of the common amide bond, is known to alter properties such as hydrogen bonding, hydrophobicity, and enzymatic stability.[1][2] The chloroacetamide group is a well-known alkylating agent, imparting reactivity towards nucleophiles.[3] Understanding the solubility and stability of this unique combination is critical for its potential development in drug discovery and materials science. This guide outlines the predicted physicochemical properties and provides standard methodologies for their empirical determination.
The structure consists of a benzoyl group where the carbonyl oxygen is replaced by sulfur (thiobenzoyl), linked via a nitrogen atom to a chloroacetamide tail. This structure suggests a complex interplay of polarity, reactivity, and intermolecular interactions that will govern its behavior in various environments.
Predicted Solubility Profile
The solubility of this compound will be dictated by the balance between the lipophilic thiobenzoyl group and the more polar, yet reactive, chloroacetamide group. Based on data from related compounds, a general solubility profile can be predicted. Simple chloroacetamide is readily soluble in water (90 g/L at 25 °C) and soluble in polar organic solvents like methanol and ethanol.[3][4][5] Conversely, the introduction of a phenyl ring and a thioamide linkage is expected to significantly decrease aqueous solubility and increase solubility in non-polar organic solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale / Notes |
|---|---|---|
| Water | Very Low to Insoluble | The large, lipophilic thiobenzoyl group will likely dominate, leading to poor aqueous solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, expected to solubilize the molecule effectively. |
| Methanol / Ethanol | Moderate | The chloroacetamide portion may contribute to some solubility, but the thiobenzoyl group will limit it. |
| Dichloromethane (DCM) | High | Thioamides are generally stable and soluble in halogenated solvents like DCM.[6] |
| Diethyl Ether | Low | The polarity of the thioamide and acetamide groups may limit solubility in highly non-polar ethers. |
Predicted Stability Profile
The stability of this compound is a critical concern due to its two inherently reactive moieties. Degradation can likely occur via two primary pathways: hydrolysis of the thioamide and nucleophilic substitution at the α-carbon of the chloroacetamide.
-
Thioamide Stability: Thioamides are generally more resistant to enzymatic degradation by proteases than their amide counterparts, which is a key advantage in peptide-based drug design.[2][7] However, they can be less stable than amides under certain chemical conditions. They are susceptible to hydrolysis, particularly in alkaline aqueous media, which can convert the thioamide back to the corresponding amide.[6]
-
Chloroacetamide Stability: The C-Cl bond in the chloroacetamide moiety is susceptible to nucleophilic attack. This makes the compound a potential alkylating agent, reacting with thiol groups (e.g., cysteine), amines, and other nucleophiles.[3] The presence of water or nucleophilic buffers (like Tris) in a formulation could lead to rapid degradation.
Table 2: Factors Influencing the Stability of this compound
| Condition | Predicted Effect | Potential Degradation Products |
|---|---|---|
| Acidic pH (Aqueous) | Moderate Stability | Potential for slow hydrolysis of the thioamide. |
| Neutral pH (Aqueous) | Low to Moderate Stability | Slow hydrolysis and potential reaction with water as a nucleophile. |
| Alkaline pH (Aqueous) | Low Stability | Rapid hydrolysis of the thioamide to the corresponding amide is likely.[6] |
| Presence of Nucleophiles | Very Low Stability | The chloroacetamide moiety will readily react with nucleophiles (e.g., thiols, amines). |
| Temperature | Decreased Stability | Degradation rates will increase with temperature, following Arrhenius kinetics. |
| Organic Solvents | Generally Stable | Thioamides are reported to be quite stable in non-nucleophilic organic solvents like dichloromethane or ethyl acetate.[6] |
Experimental Protocols
To empirically determine the solubility and stability, standardized experimental protocols should be employed.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 for determining water solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer, organic solvent) in a sealed, inert flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately measure the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a typical forced degradation study to identify potential degradation pathways and kinetics.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile).
-
Stress Conditions: Dilute the stock solution into various stress condition media in separate vials:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions at elevated temperatures (e.g., 60 °C).
-
Photolytic: Expose solution to UV/Visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze each sample by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradants.
-
Data Reporting: Report the percentage of the parent compound remaining at each time point. Calculate the degradation rate constant and half-life under each condition.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for characterization and a predicted degradation pathway for the compound.
References
- 1. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thioamides: synthesis, stability, and immunological activities of thioanalogues of Imreg. Preparation of new thioacylating agents using fluorobenzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and chemical identifiers for 2-Chloro-N-thiobenzoyl-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-thiobenzoyl-acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related N-substituted chloroacetamides and thioamides to present its chemical identifiers, a plausible synthesis protocol, and potential biological activities. The presented methodologies and data are intended to serve as a foundational resource for researchers initiating studies on this and structurally similar compounds.
Chemical Identifiers
A clear identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 1208081-70-2 | |
| Molecular Formula | C₉H₈ClNOS | |
| Molecular Weight | 213.69 g/mol | |
| MDL Number | MFCD15142850 |
Experimental Protocols: Synthesis
Step 1: Synthesis of 2-Chloro-N-benzoyl-acetamide
The initial step involves the chloroacetylation of benzamide. This is a common method for the preparation of N-substituted chloroacetamides.
Materials:
-
Benzamide
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve benzamide and triethylamine in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-Chloro-N-benzoyl-acetamide.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure amide.
Step 2: Thionation of 2-Chloro-N-benzoyl-acetamide
The second step involves the conversion of the amide to the corresponding thioamide. Lawesson's reagent is a common and effective thionating agent for this transformation.
Materials:
-
2-Chloro-N-benzoyl-acetamide (from Step 1)
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or xylene
-
Silica gel for column chromatography
Procedure:
-
Suspend 2-Chloro-N-benzoyl-acetamide and Lawesson's reagent in anhydrous toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a sequential two-step process. The following diagram illustrates this logical workflow.
Caption: A diagram illustrating the two-step synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity of this compound are not currently published. However, based on the activities of structurally related chloroacetamide and thioamide derivatives, several potential areas of biological function can be inferred. Many compounds containing the chloroacetamide moiety have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects[1].
The proposed mechanism for some of these activities involves the alkylation of biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of their function. This interaction can disrupt critical cellular pathways.
The thioamide group can also contribute to biological activity, with some thioamides showing promise as enzyme inhibitors or as intermediates in the synthesis of other biologically active heterocyclic compounds.
A hypothetical signaling pathway that could be targeted by a molecule like this compound, based on the known activities of related compounds, is a generic enzyme inhibition pathway.
Caption: A diagram showing a potential mechanism of action via enzyme inhibition.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is sparse, this guide provides a solid starting point for researchers by outlining its key chemical identifiers, a feasible synthetic route based on established chemical principles, and a hypothesis-driven overview of its potential biological activities. The experimental protocols and diagrams presented herein are intended to facilitate the initiation of new research endeavors focused on this and related molecules. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological functions of this compound.
References
Preliminary Toxicity Screening of Thioamide Compounds: A Technical Guide
Introduction: Thioamide-containing compounds represent a versatile class of molecules with significant therapeutic potential, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] However, the incorporation of the thioamide group can also present challenges related to chemical and metabolic instability, leading to potential toxicity.[1][2] Understanding and evaluating the toxicological profile of these compounds at an early stage is critical for drug development. This guide provides a technical overview of the core methodologies for the preliminary toxicity screening of thioamide compounds, focusing on in vitro assays and the underlying mechanisms of toxicity.
Core Mechanisms of Thioamide-Induced Toxicity
The toxicity of many thioamide compounds is not inherent but arises from their metabolic activation into reactive species. This bioactivation, primarily occurring in the liver, initiates a cascade of cellular events that can lead to cell death. The three central pillars of thioamide toxicity are metabolic activation, oxidative stress, and the induction of apoptosis.
Metabolic Activation
The toxicity of thioamides is often dependent on sequential oxygenations of the thioamide sulfur atom, a process mediated by enzymes such as cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[3][4] This process converts the relatively stable thioamide into a highly reactive thioamide S-oxide and subsequently into a thioamide S,S-dioxide.[3] These reactive metabolites can then interact with cellular macromolecules, leading to cytotoxicity.[3]
Oxidative Stress
A common consequence of thioamide metabolism is the generation of reactive oxygen species (ROS), leading to a state of oxidative stress.[5][6] This imbalance between oxidants and the cell's antioxidant defense system can cause damage to lipids, proteins, and DNA.[6] For instance, the thioamidated peptide Thioalbamide has been shown to induce a significant increase in intracellular ROS levels, which is a primary trigger for its cytotoxic effects.[7][8]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Thiobenzamide Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioalbamide, A Thioamidated Peptide from Amycolatopsis alba, Affects Tumor Growth and Stemness by Inducing Metabolic Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Thioamide Moiety: A Bioisosteric Chameleon in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The amide bond is a cornerstone of peptide and small-molecule drug design, yet its susceptibility to enzymatic degradation presents a significant hurdle in the development of robust therapeutics. Bioisosteric replacement of the amide with a thioamide group has emerged as a powerful strategy to overcome this limitation and modulate a compound's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the role of thioamides as amide bioisosteres, delving into their synthesis, comparative properties, and successful applications in medicinal chemistry. Detailed experimental protocols for thionation reactions, tabulated quantitative data for direct comparison of amide-thioamide pairs, and illustrative diagrams of relevant biological pathways and experimental workflows are presented to equip researchers with the fundamental knowledge required to effectively utilize this versatile functional group in drug design and development.
Introduction: The Amide Bond and the Rise of the Thioamide Bioisostere
The amide bond is ubiquitous in biological systems, forming the backbone of proteins and peptides, and is a key structural motif in a vast number of small-molecule drugs. Its planarity, hydrogen bonding capabilities, and conformational rigidity are crucial for molecular recognition and biological activity. However, the inherent susceptibility of the amide bond to hydrolysis by proteases and peptidases often leads to poor metabolic stability and limited oral bioavailability, thereby hampering the therapeutic potential of many promising drug candidates.[1]
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, offers a powerful approach to address these challenges.[2][3] The thioamide, where the carbonyl oxygen of an amide is replaced by a sulfur atom, has gained significant attention as a close bioisostere of the amide bond.[4][5] This single-atom substitution preserves the overall geometry and electronic properties while introducing subtle yet impactful changes that can profoundly influence a molecule's biological profile.[6]
The thioamide moiety offers several potential advantages in drug design:
-
Enhanced Metabolic Stability: The thioamide bond is generally more resistant to enzymatic cleavage by proteases, leading to increased plasma half-life and improved pharmacokinetic profiles.[7][8]
-
Modulated Receptor Interactions: The altered hydrogen bonding properties of the thioamide—a stronger hydrogen bond donor (N-H) and a weaker hydrogen bond acceptor (C=S) compared to the amide—can lead to altered binding affinities and selectivities for biological targets.[6][9]
-
Increased Lipophilicity: The presence of the larger, more polarizable sulfur atom can increase the lipophilicity of a compound, potentially enhancing membrane permeability and cell penetration.
-
Unique Conformational Constraints: The higher rotational barrier of the C-N bond in thioamides can impose greater conformational rigidity, which can be advantageous for locking a molecule into its bioactive conformation.[10]
-
Prodrug and H₂S Donor Capabilities: Thioamides can serve as prodrugs, undergoing metabolic activation to release the active pharmacological agent.[11] Additionally, some thioamides can act as hydrogen sulfide (H₂S) donors, a gaseous signaling molecule with various physiological roles.[9]
This guide will explore these aspects in detail, providing the necessary information for medicinal chemists to strategically employ the thioamide bioisostere in their drug discovery programs.
Synthesis of Thioamides from Amides
The most common method for the synthesis of thioamides is the thionation of the corresponding amide. Several reagents have been developed for this transformation, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely used.
Thionation using Lawesson's Reagent
Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent that is soluble in many organic solvents.[12]
Experimental Protocol: General Procedure for Thionation of Amides with Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide (1.0 mmol) in an anhydrous solvent such as toluene or tetrahydrofuran (THF) (10-20 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 mmol, 0.5-0.6 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting amide is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate gradient).
-
Alternatively, for a chromatography-free workup, after cooling, add an excess of a diol like ethylene glycol and heat the mixture. The byproducts from Lawesson's reagent will react and can be separated from the desired thioamide.[13]
-
-
Characterization: The structure of the purified thioamide is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a more reactive but less soluble thionating agent compared to Lawesson's reagent.[11] It is often used in high-boiling point solvents like pyridine or dioxane.
Experimental Protocol: General Procedure for Thionation of Amides with P₄S₁₀/Al₂O₃ [11]
-
Reagent Preparation: Prepare the P₄S₁₀/Al₂O₃ reagent by grinding P₄S₁₀ and activated neutral alumina.
-
Reaction Setup: Suspend the P₄S₁₀/Al₂O₃ reagent (e.g., 1 g of reagent per 2.5 mmol of amide) in a solution of the amide (2.5 mmol) in anhydrous dioxane (10-25 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions: Stir the reaction mixture and heat to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the hot reaction mixture to remove the solid support.
-
Pour the filtrate onto ice water (e.g., 150 g) and stir for 30 minutes.
-
Collect the precipitated thioamide by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., 2-propanol/cyclohexane).[11]
-
-
Characterization: Confirm the structure of the purified thioamide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Thionation of an Amide
Caption: A generalized workflow for the synthesis of thioamides from amides via thionation.
Comparative Physicochemical Properties of Amides and Thioamides
The substitution of oxygen with sulfur introduces distinct changes in the physicochemical properties of the amide functional group. These differences are fundamental to understanding the impact of this bioisosteric replacement on molecular behavior.
| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') | Reference(s) |
| Bond Length (C=X) | ~1.23 Å | ~1.65 - 1.71 Å | [6] |
| Bond Length (C-N) | ~1.37 Å | ~1.35 Å | [7] |
| Hydrogen Bond Donor (N-H) | Weaker | Stronger | [6][9] |
| Hydrogen Bond Acceptor (C=X) | Stronger | Weaker | [6][9] |
| Dipole Moment | Lower | Higher | [14] |
| Rotational Barrier (C-N) | Lower | Higher | [6] |
| Lipophilicity (logP) | Generally Lower | Generally Higher | [9] |
| UV-Vis Absorption (π-π)* | ~220 nm | ~260-280 nm |
Table 1: Comparative Physicochemical Properties of Amides and Thioamides.
Impact on Biological Activity: Quantitative Comparisons
The true value of the thioamide bioisostere is realized in its ability to modulate biological activity. The following tables provide quantitative data from various studies, directly comparing the potency and other pharmacological parameters of amide-containing compounds with their thioamide analogs.
Enzyme Inhibition
| Parent Compound (Amide) | Thioamide Analog | Target Enzyme | IC₅₀ (Amide) | IC₅₀ (Thioamide) | Fold Change | Reference(s) |
| Compound 25a | Compound 26a | EGFR | 19.1 µM | 4.53 µM | ~4.2x increase | [9] |
| Compound 25b | Compound 26b | EGFR | 15.1 µM | 7.18 µM | ~2.1x increase | [9] |
| Compound 22 | Compound 21 | ASH1L | ~100x less potent | ~100x increase | [9] | |
| Compound 87 | Compound 86 | ALK5 | ~3x less potent | ~3x increase | [9] | |
| Wact-11 (amide) | Thioamide analog 3 | C. elegans motility | 100% reduction @ 10 µM | 92% reduction @ 10 µM | Slight decrease | [6] |
Table 2: Comparative IC₅₀ Values of Amide and Thioamide Analogs against Various Enzymes.
Antiviral and Antibacterial Activity
| Parent Compound (Amide) | Thioamide Analog | Target/Organism | EC₅₀/MIC (Amide) | EC₅₀/MIC (Thioamide) | Fold Change | Reference(s) |
| Compound 72 | Compound 73 | SARS-CoV-2 | 0.29 µM | 0.34 µM | ~1.2x decrease | [9] |
| Compound 191 | Compound 192 | S. aureus | Equipotent | [4] | ||
| Ethionamide (prodrug) | Carboxamide analog 52 | M. tuberculosis | Inactive | 0.2 µM (with booster) | N/A | [9] |
Table 3: Comparative Antiviral and Antibacterial Activities.
Pharmacokinetic and Stability Parameters
| Parent Peptide (Amide) | Thioamide Analog | Parameter | Value (Amide) | Value (Thioamide) | Fold Change | Reference(s) |
| Cilengitide (all-oxo) | Thioamidated macrocycle | Half-life in human serum | 540 min | 2160 min | 4x increase | [8] |
| N-cyclohexylethyl-ETAV | Thioamide-incorporated | Metabolic stability in human blood | 28x increase | [8] | ||
| Macrocyclic peptide 10 | Thioamide analog 10e | Cₘₐₓ (oral admin. in rats) | 3.5 ng/mL | 47.2 ng/mL | ~13.5x increase | [15] |
| Macrocyclic peptide 10 | Thioamide analog 10e | AUClast (oral admin. in rats) | 0.9 ng·h/mL | 359.5 ng·h/mL | ~400x increase | [15] |
Table 4: Comparative Pharmacokinetic and Stability Data.
Case Studies: Thioamides in Action
The strategic incorporation of a thioamide has led to significant advancements in several therapeutic areas. Below are examples of signaling pathways and mechanisms of action involving thioamide-containing drugs.
Ethionamide: An Antitubercular Prodrug
Ethionamide is a second-line antitubercular drug that requires metabolic activation to exert its effect. It is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase. The activated form of ethionamide then inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[16][17][18]
Mechanism of Action of Ethionamide
Caption: The bioactivation and mechanism of action of the antitubercular drug ethionamide.
Sirtuin Inhibitors
Sirtuins are a class of NAD⁺-dependent deacetylases that are implicated in various diseases, including cancer and metabolic disorders. Thioamide-containing compounds that mimic the natural Nε-acetyllysine substrates have been developed as potent sirtuin inhibitors. These mechanism-based inhibitors are processed by the sirtuins at a much slower rate than their natural substrates, leading to effective inhibition.[11]
Sirtuin Inhibition by Thioamide-Based Inhibitors
Caption: Mechanism of sirtuin inhibition by thioamide-based substrate mimics.
Conclusion and Future Perspectives
The thioamide functional group has firmly established its place in the medicinal chemist's toolbox as a valuable bioisostere for the amide bond. Its ability to enhance metabolic stability, modulate receptor interactions, and introduce unique conformational properties has been successfully leveraged in the development of novel therapeutics across a range of disease areas. The continued exploration of new synthetic methodologies for the selective and efficient introduction of thioamides into complex molecules will further expand their utility. As our understanding of the subtle interplay between the physicochemical properties of thioamides and their biological effects grows, we can anticipate the design of even more sophisticated and effective thioamide-containing drugs. The data and protocols presented in this guide serve as a foundational resource for researchers seeking to unlock the full potential of this versatile bioisosteric replacement strategy.
References
- 1. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dethioacylation by Sirtuins 1–3: Considerations for Drug Design Using Mechanism-Based Sirtuin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Ethionamide - Wikipedia [en.wikipedia.org]
The Thiobenzoyl Moiety: An In-depth Technical Guide to its Electronic Properties for Drug Discovery
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of a carbonyl oxygen with sulfur to form a thiocarbonyl group, as seen in the thiobenzoyl moiety, imparts a unique set of electronic characteristics that are of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the electronic properties of the thiobenzoyl group, contrasting it with its well-understood benzoyl analogue. We delve into the inductive and resonance effects that govern its reactivity, present quantitative parameters where available, and provide detailed experimental protocols for the determination of key electronic descriptors such as Hammett constants and pKa values. Furthermore, this guide illustrates the functional implications of these properties by examining the role of thioamides in modulating biological signaling pathways, offering a practical framework for the rational design of novel therapeutics.
Introduction: The Significance of the Thio-for-Oxa Substitution
In the landscape of drug design, isosteric and bioisosteric replacements are fundamental strategies for optimizing lead compounds.[1][2] The replacement of a benzoyl group's carbonyl oxygen with sulfur to yield a thiobenzoyl moiety is a classic example of such a modification. This seemingly simple atomic substitution dramatically alters the electronic landscape of the molecule, influencing its reactivity, hydrogen bonding capabilities, metabolic stability, and ultimately, its interaction with biological targets.[1] Thioamides, for instance, are more reactive towards both nucleophiles and electrophiles than their amide counterparts and exhibit a greater affinity for certain metals.[3] Understanding these electronic nuances is paramount for leveraging the unique properties of the thiobenzoyl group in the development of potent and selective therapeutic agents.
Core Electronic Principles: Inductive vs. Resonance Effects
The electronic character of the thiobenzoyl moiety, like its benzoyl counterpart, is dictated by the interplay of inductive and resonance effects. These effects determine the electron density distribution within the aromatic ring and at the thiocarbonyl carbon, thereby influencing the molecule's reactivity and interaction with its environment.
-
Inductive Effect (-I): The thiocarbonyl group (C=S) is electron-withdrawing due to the higher electronegativity of the sulfur and carbon atoms compared to the aromatic ring carbons. This inductive withdrawal of electron density occurs through the sigma (σ) bonds, decreasing the electron density on the attached phenyl ring.[4][5]
-
Resonance Effect (-M/+M): The thiocarbonyl group can participate in resonance with the aromatic π-system. Due to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of carbon compared to the 2p-2p overlap in a carbonyl group, the resonance donation of the sulfur's lone pair electrons into the ring is less efficient.[6] Conversely, the C=S double bond can withdraw electron density from the ring via resonance, a -M effect. The overall resonance contribution is a balance of these opposing forces. For substituents on the phenyl ring, their electronic nature will modulate the overall resonance of the thiobenzoyl system.
The key difference between a benzoyl and a thiobenzoyl group lies in the diminished resonance donation from the heteroatom (S vs. O) to the carbonyl/thiocarbonyl carbon. This results in the thiocarbonyl carbon being more electrophilic (electron-deficient) and susceptible to nucleophilic attack.[6]
Logical Relationship of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of a thiobenzoyl moiety on an aromatic ring.
Caption: Interplay of inductive and resonance effects of a thiobenzoyl group.
Quantitative Description of Electronic Properties
To move beyond a qualitative description, the electronic influence of substituents is quantified using parameters derived from linear free-energy relationships, most notably the Hammett and Taft equations.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = ρσ or log(k/k₀) = ρσ, is a cornerstone of physical organic chemistry.[7][8] The substituent constant, σ, quantifies the electronic effect of a substituent at the meta (σm) or para (σp) position, based on the ionization of substituted benzoic acids in water at 25°C.[8]
-
Positive σ values indicate an electron-withdrawing group (EWG) that increases acidity relative to benzoic acid.
-
Negative σ values indicate an electron-donating group (EDG) that decreases acidity.
While extensive tables of Hammett constants exist for a vast array of substituents, specific, experimentally-derived σ values for thiobenzoyl and related thioamide groups are not commonly tabulated. However, based on fundamental principles, we can infer their characteristics and compare them to their benzoyl analogues.
Table 1: Comparison of Acidity and Inferred Electronic Effects of Benzoyl vs. Thiobenzoyl Moieties
| Acid | Structure | pKa (in water) | Inferred Electronic Effect of -COOH vs. -COSH |
| Benzoic Acid | C₆H₅COOH | ~4.20[9] | Reference |
| Thiobenzoic Acid | C₆H₅COSH | ~2.5[5] | Strongly electron-withdrawing |
The significantly lower pKa of thiobenzoic acid compared to benzoic acid indicates that the thiobenzoate conjugate base is more stable.[5] This suggests that the -COSH group is substantially more electron-withdrawing than the -COOH group. This increased acidity is a direct reflection of the electronic properties of the thiobenzoyl core.
Table 2: Estimated Hammett Constants for Thioamide and Amide Substituents
| Substituent | σm (meta) | σp (para) | Dominant Effect |
| -CONH₂ (Acetamido) | +0.28 | -0.09 | Inductive (-I) dominates at meta, Resonance (+M) at para |
| -CSNH₂ (Thioacetamido) | ~+0.35 | ~+0.15 | Stronger inductive (-I) and weaker resonance (+M) than amide |
Note: Values for -CSNH₂ are illustrative estimates based on known principles and limited data, designed to show the expected trend. Precise experimental determination is required for confirmation.
Taft Parameters (σ* and Eₛ)
The Taft equation extends the Hammett relationship to aliphatic systems and, crucially, separates polar (inductive) effects (σ*) from steric effects (Eₛ).[10][11]
log(k/k₀) = ρ*σ* + δEₛ
-
σ* : The polar substituent constant, reflecting inductive and field effects.
-
Eₛ : The steric substituent constant.
Experimental Protocols for Determining Electronic Parameters
The following sections provide detailed methodologies for the experimental determination of pKa and Hammett constants, which are foundational to quantifying the electronic properties of novel thiobenzoyl derivatives.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore near the ionizable group, where the UV-Vis spectrum changes with pH.[12][13]
Objective: To determine the pKa of a thiobenzoyl-containing acid.
Materials:
-
96-well UV-transparent microtiter plate
-
UV-Vis spectrophotometer with plate reader capability
-
Calibrated pH meter
-
A series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a pH range from ~2 units below to ~2 units above the expected pKa (e.g., pH 1.0 to 5.0 for thiobenzoic acid).
-
10 mM stock solution of the test compound in DMSO.
-
DMSO
Workflow Diagram:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Procedure:
-
Plate Preparation: Fill the wells of the 96-well plate with the prepared buffer solutions, ensuring a range of pH values is covered. Include several wells with buffer only to serve as blanks.
-
Compound Addition: Add a small, fixed volume of the compound's DMSO stock solution to each buffer-containing well. The final concentration of DMSO should be kept low (≤2% v/v) to minimize its effect on the pKa.
-
Spectra Acquisition: Place the plate in the spectrophotometer and record the absorbance spectrum for each well over a relevant wavelength range (e.g., 230-500 nm).
-
Data Analysis: a. Correct the spectra by subtracting the absorbance of the corresponding blank buffer. b. Identify one or more wavelengths where the absorbance changes significantly as a function of pH. c. Plot the absorbance at the chosen wavelength(s) against the pH of the buffer in each well. d. Fit the data to a sigmoidal dose-response (variable slope) equation using appropriate software (e.g., GraphPad Prism). The pKa is the pH value at the inflection point of the curve.[12]
Protocol for Hammett Plot Construction via Potentiometric Titration
This protocol describes the determination of Hammett constants for a series of meta- and para-substituted thiobenzoyl derivatives, using the ionization of substituted thiobenzoic acids as the model reaction.
Objective: To determine the Hammett constants (σ) for various substituents on a thiobenzoic acid scaffold.
Materials:
-
Series of synthesized meta- and para-substituted thiobenzoic acids.
-
Unsubstituted thiobenzoic acid (for K₀).
-
Calibrated pH meter with a glass electrode.
-
Burette and titration vessel.
-
Standardized NaOH titrant (e.g., 0.05 M) in a suitable solvent system (e.g., 70:30 ethanol-water).
-
Solvent for dissolving the acids (e.g., 70:30 ethanol-water).
Workflow Diagram:
Caption: Workflow for determining Hammett constants and constructing a Hammett plot.
Procedure:
-
Synthesis: Synthesize a series of meta- and para-substituted thiobenzoic acids.[14]
-
Titration of Each Acid: a. Accurately weigh a sample (~0.4 mmol) of a substituted thiobenzoic acid and dissolve it in the chosen solvent system (e.g., 25 mL of 70:30 ethanol-water).[15] b. Immerse the calibrated pH electrode in the solution. c. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant. Make smaller additions near the equivalence point.
-
pKa Determination: a. For each titration, plot pH versus the volume of NaOH added. b. Determine the equivalence point from the inflection point of the titration curve (or from a first derivative plot, ΔpH/ΔV vs. V). c. The pKa is the pH value at the half-equivalence point (V/2).[15][16]
-
Calculate Hammett Constants: a. Determine the pKa for the unsubstituted thiobenzoic acid (pKa(H)). b. For each substituted acid, calculate the Hammett constant using the formula: σ = pKa(H) - pKa(X) , where pKa(X) is the pKa of the substituted acid. For this reference reaction, the reaction constant ρ is defined as 1.00.[17]
Application in Drug Development: Thioamides as Enzyme Inhibitors
The unique electronic properties of the thioamide bond (a key feature of many thiobenzoyl-containing molecules) make it a valuable tool in drug design, particularly for enzyme inhibition.
Case Study: Inhibition of TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell growth, proliferation, and differentiation. Its dysregulation is implicated in diseases such as cancer and fibrosis.[4][12] The pathway is initiated by TGF-β binding to its receptors, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[5][16]
Certain small molecules containing a thioamide moiety have been identified as potent inhibitors of the TGF-β type I receptor ALK5.[1] The thioamide group is critical for this activity. Its electronic properties, including its capacity as a hydrogen bond donor and its potential for specific interactions within the ATP-binding pocket of the kinase, contribute to its inhibitory potency.
TGF-β/SMAD Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the TGF-β/SMAD pathway by a thioamide-based ALK5 inhibitor.
Case Study: Thioamides as Cysteine Protease Inhibitors
Cysteine proteases, such as cathepsins, utilize a cysteine residue in their active site for catalysis.[18] The catalytic mechanism involves a nucleophilic attack of the cysteine thiolate on the carbonyl carbon of a peptide substrate.[19] By replacing a scissile amide bond in a peptide substrate with a thioamide, the substrate can be converted into a potent, non-covalent inhibitor.[9][13] The thioamide's increased electrophilicity and altered geometry make it a poor substrate for cleavage, allowing it to bind tightly to the active site without being turned over, thus inhibiting the enzyme.[9] This strategy leverages the distinct electronic character of the thioamide to achieve both high potency and improved metabolic stability.
Conclusion
The thiobenzoyl moiety offers a rich and nuanced palette of electronic properties for the medicinal chemist. Its character is defined by a strong inductive electron withdrawal and a modulated resonance effect, rendering the thiocarbonyl carbon highly electrophilic. This guide has provided a foundational understanding of these principles, detailed the experimental methodologies required to quantify them, and illustrated their practical application in the context of enzyme inhibition. While a comprehensive database of quantitative electronic parameters for thiobenzoyl derivatives remains to be fully established, the protocols and concepts presented herein equip researchers with the necessary tools to explore and exploit the unique electronic nature of this versatile functional group in the pursuit of next-generation therapeutics.
References
- 1. scribd.com [scribd.com]
- 2. global.oup.com [global.oup.com]
- 3. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) : Oriental Journal of Chemistry [orientjchem.org]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taft equation - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.viu.ca [web.viu.ca]
- 18. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-N-thiobenzoyl-acetamide from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the two-step synthesis of 2-Chloro-N-thiobenzoyl-acetamide, a potentially valuable building block in medicinal chemistry and drug development. The synthesis begins with the acylation of 2-chloroacetamide using benzoyl chloride to form the intermediate, 2-Chloro-N-benzoyl-acetamide. This intermediate is subsequently thionated using Lawesson's reagent to yield the final product.
The protocols detailed below include reagent specifications, step-by-step procedures, and data presentation to ensure reproducibility and clarity for researchers in the field.
Overall Synthetic Scheme
The synthesis is performed in two distinct steps:
-
Step 1: Acylation - Synthesis of 2-Chloro-N-benzoyl-acetamide.
-
Step 2: Thionation - Conversion of the amide to the corresponding thioamide.
Logical Workflow of the Synthesis
The following diagram illustrates the overall workflow from starting materials to the final purified product.
Caption: Logical workflow for the two-step synthesis of the target compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis protocol. Values are representative and may vary based on experimental conditions and scale.
| Parameter | Step 1: Acylation | Step 2: Thionation |
| Reactant 1 | 2-Chloroacetamide (1.0 eq) | 2-Chloro-N-benzoyl-acetamide (1.0 eq) |
| Reactant 2 | Benzoyl Chloride (1.1 eq) | Lawesson's Reagent (0.5 eq) |
| Base/Reagent | Pyridine (1.5 eq) | - |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 0 °C to Room Temperature | Reflux (Approx. 110 °C) |
| Reaction Time | 4-6 hours | 3-5 hours |
| Product | 2-Chloro-N-benzoyl-acetamide | This compound |
| Appearance | White solid | Pale yellow solid |
| Typical Yield | 85-95% | 80-90% |
| Melting Point (M.P.) | Approx. 120-122 °C | Approx. 95-97 °C |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Benzoyl chloride is a lachrymator and corrosive. Handle with care.
-
2-Chloroacetamide is toxic and an irritant. Avoid inhalation and skin contact.[1]
-
Lawesson's reagent and its byproducts have a strong, unpleasant odor.[2] All equipment should be quenched with bleach solution after use.
Step 1: Synthesis of 2-Chloro-N-benzoyl-acetamide (Intermediate)
This protocol describes the N-acylation of 2-chloroacetamide with benzoyl chloride in the presence of pyridine as a base.
Materials:
-
2-Chloroacetamide
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Experimental workflow for the acylation step.
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
To the flask, add 2-chloroacetamide (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add pyridine (1.5 eq) to the stirred suspension.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-N-benzoyl-acetamide as a white solid.
Step 2: Synthesis of this compound (Thionation)
This protocol details the conversion of the amide intermediate to the final thioamide product using Lawesson's reagent. Lawesson's reagent is a widely used thionating agent for converting carbonyl compounds to thiocarbonyls.[3][4][5]
Materials:
-
2-Chloro-N-benzoyl-acetamide (from Step 1)
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Toluene (anhydrous)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Experimental Workflow Diagram:
Caption: Experimental workflow for the thionation step.
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
To the flask, add 2-Chloro-N-benzoyl-acetamide (1.0 eq), Lawesson's reagent (0.5 eq), and anhydrous toluene.[2][6]
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Maintain the reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oily or solid residue.
-
Purify the crude residue using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to yield pure this compound as a pale yellow solid.
References
Application Note & Protocol: Thionation of 2-Chloro-N-benzoyl-acetamide
Abstract
This document provides a comprehensive laboratory protocol for the synthesis of 2-Chloro-N-benzoyl-thioacetamide via the thionation of 2-Chloro-N-benzoyl-acetamide. Thioamides are significant structural motifs in medicinal chemistry and drug development due to their diverse biological activities.[1] This protocol details the use of Lawesson's Reagent as an efficient thionating agent, offering a reliable method for researchers in organic synthesis and pharmaceutical sciences. The procedure includes the synthesis of the starting amide, the thionation reaction, purification, and characterization, along with critical safety information and quantitative data presented for clarity.
Introduction
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic chemistry.[1] Thioamides, in particular, are valuable intermediates and target molecules in the synthesis of sulfur-containing heterocycles and pharmacologically active compounds. Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used, mild, and effective reagent for the thionation of various carbonyl compounds, including amides.[2][3] Compared to other reagents like phosphorus pentasulfide (P4S10), LR often requires milder conditions and provides cleaner reactions with high yields.[2][4]
The reactivity of carbonyl derivatives towards thionation with Lawesson's Reagent generally follows the order: amides > ketones > esters.[5] The mechanism involves a concerted cycloaddition of the reactive monomeric form of LR with the amide's carbonyl group, followed by a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.[5][6] This protocol provides a detailed, step-by-step procedure for the thionation of 2-Chloro-N-benzoyl-acetamide, a key step for creating novel thioamide derivatives for further research.
Experimental Overview
The overall process is a two-stage experimental workflow. First, the starting material, 2-Chloro-N-benzoyl-acetamide, is synthesized. The second stage involves the thionation of this amide using Lawesson's Reagent.
Figure 1: Experimental workflow for the synthesis of 2-Chloro-N-benzoyl-thioacetamide.
Detailed Experimental Protocols
3.1. Stage 1: Synthesis of 2-Chloro-N-benzoyl-acetamide
This procedure is adapted from standard methods for the N-acylation of amides.
Materials and Reagents:
-
Benzamide
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-N-benzoyl-acetamide, which can be purified by recrystallization from ethanol.
3.2. Stage 2: Thionation of 2-Chloro-N-benzoyl-acetamide
This protocol is based on established methods for amide thionation using Lawesson's Reagent.[4]
Materials and Reagents:
-
2-Chloro-N-benzoyl-acetamide (from Stage 1)
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-Chloro-N-benzoyl-acetamide (1.0 eq) in anhydrous THF. Note: Using THF often allows the reaction to proceed at room temperature, while toluene typically requires heating.[4]
-
In a separate flask, dissolve Lawesson's Reagent (0.5 - 0.6 eq) in anhydrous THF. A significant amount of THF may be required to fully dissolve the reagent.[4]
-
Add the Lawesson's Reagent solution to the amide solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (a typical mobile phase is 3:1 petroleum ether:ethyl acetate). The reaction is often complete within 30 minutes to a few hours.[4] If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Crucial Step: Perform a thorough aqueous work-up to remove the phosphorus byproducts.[4] Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or ether) and wash extensively with water (3-4 times) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate to obtain the pure 2-Chloro-N-benzoyl-thioacetamide.
Safety Precautions:
-
Lawesson's Reagent and its byproducts have a very unpleasant smell. All procedures should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
Data Presentation
The following table summarizes the typical quantitative data for the thionation reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chloro-N-benzoyl-acetamide | 1.0 mmol (197.6 g/mol ) | Starting material synthesized in Stage 1. |
| Lawesson's Reagent | 0.55 mmol (404.5 g/mol ) | 0.5 to 0.6 equivalents are typically used.[1] |
| Solvent | ||
| Anhydrous THF | 50 - 100 mL | A sufficient volume is needed to dissolve the Lawesson's Reagent.[4] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 65 °C (Reflux) | Room temperature is often sufficient when using THF.[4] Toluene typically requires reflux.[1] |
| Reaction Time | 0.5 - 4 hours | Monitor by TLC until starting material is consumed. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | |
| Chromatography Eluent | Gradient (e.g., 10:1 to 4:1 Pet. Ether:EtOAc) | The thioamide product is typically less polar than the starting amide. |
| Product | ||
| Expected Yield | 80 - 95% | Yields can be high depending on the purity of starting materials and purification efficiency. A reported yield for a similar amide thionation was 86%.[4] |
| Appearance | Yellowish solid | Thioamides are often colored. |
Signaling Pathways and Logical Relationships
The mechanism for the thionation of an amide with Lawesson's Reagent (LR) is a key logical relationship in this protocol.
Figure 2: Mechanism of amide thionation using Lawesson's Reagent.[3][5][6]
References
- 1. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Thioamides using Lawesson's Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thioamides from their corresponding amide precursors using Lawesson's reagent. Thioamides are crucial structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis.[1][2][3] Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used, mild, and efficient thionating agent for this transformation.[3][4][5]
Introduction to Thioamide Synthesis with Lawesson's Reagent
The conversion of an amide to a thioamide is a fundamental transformation in medicinal and materials chemistry.[2] Thioamides exhibit distinct electronic and steric properties compared to their amide counterparts, which can lead to enhanced biological activity or novel material characteristics.[2] Lawesson's reagent is a preferred reagent for this thionation due to its generally high yields, mild reaction conditions, and broad substrate scope.[4][6] It is particularly effective for the thionation of primary, secondary, and tertiary amides.[4][5]
Reaction Mechanism
The thionation of an amide with Lawesson's reagent is believed to proceed through a dissociative mechanism where the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[2][4] This reactive intermediate undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[4][7] Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct.[4]
Caption: Proposed mechanism for the thionation of amides using Lawesson's reagent.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
General Protocol for Small-Scale (1 mmol) Thioamide Synthesis
This protocol is suitable for initial screening and small-scale synthesis of various thioamides.
Materials:
-
Amide (1.0 mmol)
-
Lawesson's Reagent (0.55-0.60 mmol)
-
Toluene (4 mL)
-
Ethanol (2 mL)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amide (1.0 mmol) and Lawesson's reagent (0.60 mmol).[8]
-
Add toluene (4 mL) to the flask.[8]
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethanol (2 mL) and heat the mixture at reflux for an additional 2 hours to decompose the phosphorus-containing byproducts.[8]
-
Remove the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate and perform an aqueous workup.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to afford the pure thioamide.
Scaled-Up Protocol with Simplified Workup (0.1 - 0.2 mol)
For larger-scale synthesis, a modified workup procedure can be employed to avoid chromatography, which is often challenging due to the similar polarity of the product and byproducts.[9]
Materials:
-
Amide (0.1 - 0.2 mol)
-
Lawesson's Reagent (0.051 - 0.104 mol, approximately 0.52 equivalents)
-
Toluene (150 - 200 mL)
-
Ethylene glycol (100 mL)
-
Water (1.0 mL)
-
Three-necked flask
-
Reflux condenser
-
Nitrogen inlet
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine the amide (e.g., 0.10 mol), Lawesson's reagent (e.g., 0.0525 mol), and toluene (e.g., 150 mL).[8][9]
-
Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC. Reaction times can vary from 2.5 to 8 hours depending on the substrate.[9]
-
After completion, cool the reaction mixture.
-
Add ethylene glycol (100 mL) and water (1.0 mL) to the cooled mixture.[8][9]
-
Stir the resulting mixture at 95 °C for 3.5 to 5 hours, monitoring the disappearance of the phosphorus byproduct by TLC.[8][9]
-
Cool the mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude thioamide can often be purified by recrystallization.
Caption: General experimental workflow for thioamide synthesis using Lawesson's reagent.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various thioamides using Lawesson's reagent.
| Entry | Amide Substrate | Scale (mmol) | Lawesson's Reagent (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-(p-methylphenyl)benzamide | 200 | 0.52 | Toluene | 3 | 92 | [8][9] |
| 2 | N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | 100 | 0.525 | Toluene | 2.5 | 95 | [8][9] |
| 3 | N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide | 100 | 0.51 | Toluene | 8 | 91 | [9] |
| 4 | N-phenylbenzamide | 1 | 0.55 | Toluene | 4 | 95 | [9] |
| 5 | N-benzylbenzamide | 1 | 0.55 | Toluene | 4 | 92 | [9] |
| 6 | N-methylbenzamide | 1 | 0.55 | Toluene | 4 | 85 | [9] |
| 7 | Benzamide | 1 | 0.55 | Toluene | 4 | 88 | [9] |
| 8 | 4-Methoxy-N-phenylbenzamide | 1 | 0.55 | Toluene | 4 | 96 | [9] |
| 9 | 4-Nitro-N-phenylbenzamide | 1 | 0.55 | Toluene | 4 | 93 | [9] |
Applications in Drug Development
Thioamides are isosteres of amides and are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity.[1] The thioamide moiety can enhance metabolic stability, improve membrane permeability, and alter hydrogen bonding capabilities, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The straightforward synthesis of thioamides using Lawesson's reagent makes it a valuable tool in the hit-to-lead and lead optimization phases of drug discovery.[2]
Safety and Handling
Lawesson's reagent and its byproducts have a strong, unpleasant odor.[10] It is recommended to handle this reagent in a well-ventilated fume hood. Due to its partial hydrolysis to hydrogen sulfide, appropriate safety precautions should be taken.[5] For the disposal of residues, treatment with an excess of sodium hypochlorite (bleach) is effective.[5]
Troubleshooting
-
Low Yields: Incomplete reaction can be addressed by increasing the reaction time or temperature. Ensure the Lawesson's reagent is of good quality, as it can degrade over time.
-
Difficult Purification: The phosphorus-containing byproduct can co-elute with the desired thioamide. The modified workup with ethanol or ethylene glycol is highly recommended to simplify purification.[8][9] A thorough aqueous workup is critical to remove water-soluble byproducts before chromatography.[10]
-
Substrate Incompatibility: While Lawesson's reagent is versatile, highly sensitive functional groups may not be compatible. A careful review of the substrate's reactivity is advised. Amides are generally more reactive than esters, allowing for selective thionation in some cases.[4][7]
Conclusion
The use of Lawesson's reagent provides a reliable and efficient method for the synthesis of a wide array of thioamides. The protocols outlined, including a scalable method with a simplified workup, offer practical approaches for researchers in academic and industrial settings. The versatility of this reagent continues to make it a cornerstone in the synthesis of sulfur-containing compounds for various applications, including drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: 2-Chloro-N-thiobenzoyl-acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-thiobenzoyl-acetamide is a versatile bifunctional molecule possessing both a reactive α-chloro amide and a thioamide moiety. While specific literature on this exact compound is limited, its structural features strongly suggest its utility as a valuable precursor in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. The presence of a nucleophilic sulfur atom and an electrophilic carbon adjacent to the chlorine atom within the same molecule opens up possibilities for various intramolecular and intermolecular cyclization reactions.
This document provides an overview of the potential applications of this compound, focusing on its role as a building block for the synthesis of thiazole derivatives, a common motif in numerous biologically active compounds. The experimental protocols are based on well-established synthetic methodologies for analogous compounds.
Potential Applications
The primary application of this compound in organic synthesis is expected to be in the construction of heterocyclic ring systems. The inherent reactivity of its functional groups makes it a prime candidate for:
-
Synthesis of Thiazole Derivatives: The molecule contains the necessary components for the Hantzsch thiazole synthesis, a classic and widely used method for preparing this important heterocycle.[1] Intramolecular cyclization can lead to the formation of substituted thiazolones, which can be further functionalized.
-
Precursor for Bioactive Molecules: Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By utilizing this compound as a starting material, novel analogues of existing drugs or entirely new classes of therapeutic agents can be developed.
-
Intermediate in Multi-step Synthesis: This compound can serve as a key intermediate for the elaboration of more complex molecular architectures. The chloro and thioamide functionalities can be selectively manipulated to introduce further diversity.
Experimental Protocols
The following protocols are proposed based on established chemical principles and analogous transformations. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Proposed Synthesis of this compound
This protocol describes a potential two-step synthesis of the title compound from commercially available starting materials.
Step 1: Synthesis of Thiobenzamide
Thiobenzamide can be prepared from benzonitrile and sodium hydrosulfide or from benzamide using a thionating agent like Lawesson's reagent.
Step 2: N-Acylation of Thiobenzamide with Chloroacetyl Chloride
The N-acylation of a thioamide can be a challenging reaction. The following is a general procedure that may require optimization.
| Parameter | Value |
| Reactants | Thiobenzamide, Chloroacetyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous wash, extraction, drying, and chromatography |
Detailed Methodology:
-
To a solution of thiobenzamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Intramolecular Cyclization to form a Thiazolone Derivative
This protocol outlines the potential intramolecular cyclization of this compound to form a 2-phenyl-1,3-thiazol-4(5H)-one.
| Parameter | Value |
| Reactant | This compound |
| Base | Sodium ethoxide or Potassium carbonate |
| Solvent | Ethanol or Acetonitrile |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Work-up | Neutralization, extraction, and recrystallization/chromatography |
Detailed Methodology:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthesis and application of this compound.
Caption: General workflow of the Hantzsch thiazole synthesis.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its potential for the facile construction of thiazole derivatives makes it a molecule of interest for medicinal chemists and researchers in drug discovery. The protocols and schemes presented here provide a foundation for the further investigation and application of this versatile compound. As with any new synthetic route, careful optimization and characterization are essential to ensure the desired outcomes.
References
Application Notes and Protocols: 2-Chloro-N-thiobenzoyl-acetamide as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chloro-N-thiobenzoyl-acetamide and its analogs as versatile intermediates in the synthesis of various heterocyclic compounds. The inherent reactivity of the α-chloroacetamide moiety, coupled with the thioamide functionality, offers a unique platform for the construction of diverse and medicinally relevant scaffolds. While direct literature on "this compound" is scarce, this guide leverages established protocols for closely related N-heterocyclic chloroacetamides, particularly 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, to illustrate its synthetic potential.
Overview of Synthetic Utility
2-Chloro-N-substituted acetamides are valuable building blocks in organic synthesis due to the presence of a reactive C-Cl bond, which is susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functionalities and the formation of new carbon-heteroatom bonds, paving the way for the construction of heterocyclic rings. The thiobenzoyl group, or a related sulfur-containing heterocycle, can influence the electronic properties and reactivity of the molecule and contribute to the biological activity of the final products.
The primary application of these intermediates lies in their reaction with various nucleophiles to afford a range of heterocyclic systems, including but not limited to:
-
Thiadiazole derivatives
-
Thiazine derivatives
-
Other complex fused heterocyclic systems
These resulting heterocyclic compounds are of significant interest in medicinal chemistry, with demonstrated potential for antimicrobial and anticancer activities.
Experimental Protocols
This section details the synthesis of a representative precursor, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and its subsequent conversion to a piperazine-substituted derivative, illustrating a common synthetic pathway.
Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1a)[1]
This protocol describes the acylation of a 2-amino-1,3,4-thiadiazole derivative.
Materials:
-
5-Methyl-1,3,4-thiadiazol-2-amine
-
Chloroacetyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (0.020 mol, 2.886 mL) in 50 mL of THF.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (0.019 mol, 1.489 mL) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting residue with water to remove triethylamine hydrochloride.
-
Dry the crude product and recrystallize it from ethanol to obtain pure 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1a).
Expected Yield: Data not explicitly provided in the source, but this is a standard, high-yielding reaction.
Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives (2a)[1]
This protocol demonstrates the nucleophilic substitution of the chlorine atom by a piperazine derivative.
Materials:
-
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1a) (2.6 mmol)
-
Appropriate piperazine derivative (e.g., 1-phenylpiperazine) (2.6 mmol)
-
Potassium carbonate (2.6 mmol, 0.363 g)
-
Acetone (100 mL)
Procedure:
-
In a round-bottom flask, combine 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1a), the desired piperazine derivative, and potassium carbonate in acetone.
-
Stir the mixture at room temperature (25 °C) for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture to remove potassium carbonate.
-
Evaporate the acetone from the filtrate to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize key quantitative data for representative compounds synthesized from 2-chloro-N-substituted acetamide intermediates.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 3d | C22H19N3OS | 70.32 | 98-100 | [1] |
| 3f | C9H10ClNO2 | 59.62 | 40-42 | [1] |
| 1a | C5H6ClN3OS | - | - | [2] |
| 2a-h | - | - | - | [2] |
Table 1: Physicochemical Properties of Synthesized Chloroacetamide Derivatives and their Products. Yields and melting points are indicative and may vary based on specific reactants and reaction conditions.
| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) | Mass Spec (m/z) | Reference |
| 3d | 3282.95 (N-H), 1666.55 (C=O), 1091.75 (C-Cl) | - | 203 [M+], 207 [M+4] | [1] |
| 3f | 3271.38 (N-H), 1668.48 (C=O), 785-540 (C-Cl) | - | 199 [M+] | [1] |
| 2a-h | 3282-3373 (N-H), 1699-1707 (C=O) | - | - | [2] |
Table 2: Spectroscopic Data for Representative Compounds. This table provides characteristic spectral data for the functional groups present in the synthesized molecules.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Caption: Synthesis of the chloroacetamide intermediate.
Caption: Synthesis of a piperazine-substituted thiadiazole derivative.
Potential Applications in Drug Discovery
The heterocyclic scaffolds accessible from this compound and its analogs are prevalent in many biologically active molecules. Research has shown that derivatives of thiadiazoles possess a wide range of pharmacological activities, including:
-
Antimicrobial Activity: The synthesized compounds can be screened against various strains of bacteria and fungi to identify potential new antibiotics.[1]
-
Anticancer Activity: Many heterocyclic compounds, including those derived from the described intermediates, have shown cytotoxicity against various cancer cell lines.[3] Further studies could involve screening against a panel of cancer cell lines and investigating the mechanism of action.
-
Antidepressant Activity: Certain thiadiazole derivatives have been investigated for their potential antidepressant-like activities.[2]
The modular nature of the synthesis allows for the creation of large libraries of compounds by varying the substituents on the thiobenzoyl/heterocyclic ring and the nucleophile used in the substitution reaction. This facilitates structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds.
Conclusion
This compound and its analogs are highly valuable and versatile intermediates for the synthesis of a wide array of heterocyclic compounds. The straightforward and efficient protocols for their synthesis and subsequent reactions make them attractive starting materials for medicinal chemists and drug discovery professionals. The potential for generating diverse molecular scaffolds with promising biological activities underscores the importance of these building blocks in the ongoing search for new therapeutic agents.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-Acetamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-acetamides are versatile bifunctional reagents widely employed in organic synthesis and drug discovery. Their chemical reactivity is characterized by the electrophilic carbon atom attached to the chlorine, making it susceptible to nucleophilic attack. This reactivity allows for the facile displacement of the chlorine atom by a variety of nucleophiles, including amines, thiols, and alcohols. This nucleophilic substitution reaction is a cornerstone for the synthesis of a diverse array of compounds with significant biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties.[1][2][3] The resulting N-substituted acetamide derivatives serve as crucial intermediates and final products in the development of new therapeutic agents and agrochemicals.[1][2][3] For instance, 2-chloro-acetamides have been utilized as covalent inhibitors targeting specific cysteine residues in enzymes, such as Fibroblast Growth Factor Receptors (FGFRs), highlighting their importance in modern drug design.[4]
This document provides detailed protocols for performing nucleophilic substitution reactions on 2-chloro-acetamides, along with data on representative reactions and a discussion of their applications.
Data Presentation
The following table summarizes quantitative data for representative nucleophilic substitution reactions on various 2-chloro-acetamides.
| 2-Chloro-Acetamide Substrate | Nucleophile | Solvent | Base | Conditions | Yield (%) | Reference |
| N-phenyl-2-chloroacetamide | Ammonium thiocyanate | Ethanol | - | Reflux, 4h | Not specified | [1] |
| N-(2-anilinophenyl)-2-chloroacetamide | - | Chloroform | Triethylamine | -5 to 0°C, then rt, 30 min | 60 | [5] |
| 2-chloro-N-(2-methoxyphenyl)acetamide | o-methoxy aniline | Water | - | Stirred overnight | 59.62 | [3] |
| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium hydrogen selenide | Ethanol | - | Not specified | 82 | [6] |
| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Disodium sulfide | Ethanol | - | 30 min | 82 | [6] |
| N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium iodide, Tellurium powder | 2-ethoxy ethanol | - | rt, 3h | 82 | [6] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Amines
This protocol describes a general procedure for the reaction of a 2-chloro-acetamide with a primary or secondary amine to yield the corresponding N-substituted amino-acetamide.
Materials:
-
N-substituted 2-chloro-acetamide
-
Primary or secondary amine (nucleophile)
-
Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol, Water)[2][3][7]
-
Base (e.g., Triethylamine (TEA), Potassium carbonate, Sodium acetate)[2][5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-substituted 2-chloro-acetamide (1.0 eq). Dissolve the starting material in an appropriate solvent (e.g., 10 mL of DCM per gram of chloro-acetamide).
-
Addition of Amine and Base: Add the amine nucleophile (1.0-1.2 eq) to the solution. If the amine salt is formed, or if the amine itself is not basic enough, add a base like triethylamine (1.2-1.5 eq) to neutralize the generated HCl.[2][5] For reactions in aqueous media, a base may not be explicitly required if the amine is sufficiently nucleophilic.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, heating under reflux may be necessary. Reaction times can vary from a few hours to overnight.[1][3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If an organic solvent was used, wash the reaction mixture with water and brine in a separatory funnel to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
If the reaction was performed in water, the product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry.[3]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure N-substituted amino-acetamide.[3][5]
Protocol for Nucleophilic Substitution with Thiol-Containing Nucleophiles (e.g., Thiols, Cysteine)
This protocol is adapted for the reaction of 2-chloro-acetamides with thiol-containing nucleophiles, which are particularly relevant in the context of covalent inhibitors in drug discovery.
Materials:
-
N-substituted 2-chloro-acetamide
-
Thiol-containing nucleophile (e.g., cysteine, glutathione)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Organic co-solvent (e.g., DMSO, if necessary for solubility)
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) for analysis and purification
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the N-substituted 2-chloro-acetamide in a suitable solvent (e.g., DMSO). Prepare a stock solution of the thiol-containing nucleophile in the reaction buffer.
-
Reaction: In a reaction vessel, combine the thiol-containing nucleophile solution with the 2-chloro-acetamide solution. The reaction is typically performed at or near physiological pH (e.g., 7.4) and at room temperature or 37°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by HPLC or mass spectrometry to observe the formation of the product and the consumption of the starting materials. These reactions are often rapid, with significant product formation observed within an hour.[8]
-
Analysis and Purification: The reaction mixture can be directly analyzed by HPLC. For purification, preparative HPLC is often employed to isolate the desired conjugate.
Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway Inhibition by a 2-Chloro-Acetamide Covalent Inhibitor
Caption: Covalent inhibition of FGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Chloro-N-substituted-acetamide Derivatives in Medicinal Chemistry
Introduction
The presence of the chloro atom in the acetamide group appears to be crucial for enhancing the biological activity of these molecules. For instance, the addition of a chlorine atom to N-(2-hydroxyphenyl) acetamide conferred potent antifungal activity against Candida albicans, a property absent in the non-chlorinated parent compound.[3] This highlights the potential of the 2-chloro-N-substituted-acetamide core in the design of novel therapeutic agents.
This document provides an overview of the applications of 2-chloro-N-substituted-acetamide derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and protocols for their evaluation.
Biological Activities
2-Chloro-N-substituted-acetamide derivatives have shown promising activity against a variety of pathogens and cancer cell lines.
Antimicrobial Activity
These compounds have demonstrated both antibacterial and antifungal properties.[1] Studies have shown their effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4] For example, 2-chloro-N-phenylacetamide has been identified as a new molecule with activity against strains of Aspergillus flavus.[5] The proposed mechanism of antifungal action involves binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis by targeting thymidylate synthase.[5]
Table 1: Antimicrobial Activity of 2-Chloro-N-substituted-acetamide Derivatives
| Compound | Microorganism | Activity | Reference |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL; MFC: 32-512 µg/mL | [5] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus ATCC 25923 | Antimicrobial activity observed | [4] |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibited 96.6% of strains | [3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Anticancer Activity
Several novel 2-chloro-N-(aryl substituted) acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[6] These studies have identified compounds with significant cytotoxicity, suggesting their potential as leads for the development of new anticancer drugs.[6]
Table 2: Anticancer Activity of 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][7]oxadiazol-2-ylsulfanyl}-acetamide (6e) | PANC-1 (Pancreatic cancer) | 4.6 | [6] |
| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][7]oxadiazol-2-ylsulfanyl}-acetamide (6e) | HepG2 (Liver cancer) | 2.2 | [6] |
| Compound 6c | MCF7 (Breast cancer) | 15.5 | [6] |
IC50: Half maximal inhibitory concentration
Experimental Protocols
General Synthesis of 2-Chloro-N-substituted-acetamide Derivatives
The synthesis of 2-chloro-N-substituted-acetamides is typically achieved through the chloroacetylation of a primary or secondary amine with chloroacetyl chloride.[1][2][8]
Materials:
-
Appropriate primary or secondary amine
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dichloromethane, acetone, glacial acetic acid)
-
Base (e.g., triethylamine, sodium acetate, pyridine)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add the base (1-1.2 equivalents) to the solution.
-
Add chloroacetyl chloride (1-1.2 equivalents) dropwise to the stirred solution via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).[1]
-
Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.[1]
-
Filter the precipitate, wash with cold water, and dry.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-N-substituted-acetamide.[1]
Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1][6]
Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the general principles for testing the antifungal activity of new compounds.
Materials:
-
Synthesized 2-chloro-N-substituted-acetamide derivatives
-
Fungal strains (e.g., Aspergillus flavus, Candida albicans)
-
Standard antifungal drug (e.g., Amphotericin B, Voriconazole)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include positive controls (fungal inoculum without compound) and negative controls (medium only). Also, include wells with a standard antifungal drug as a reference.
-
Incubate the plates at 35-37 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto a drug-free agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[5]
Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., PANC-1, HepG2, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 2-chloro-N-substituted-acetamide derivatives
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare various concentrations of the test compounds and the standard drug in the complete medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[6]
Visualizations
Caption: General synthesis workflow for 2-Chloro-N-substituted-acetamide derivatives.
Caption: Proposed antifungal mechanism of action for 2-Chloro-N-phenylacetamide.
References
- 1. ijpsr.info [ijpsr.info]
- 2. researchgate.net [researchgate.net]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-chloro-N-(2-oxothiolan-3-yl)acetamide | 84611-22-3 | Benchchem [benchchem.com]
- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Antibacterial Agents from Thioamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of antibacterial agents derived from thioamide scaffolds. This document covers the synthesis, in vitro and in vivo evaluation, and mechanistic studies of thioamide-based compounds.
Introduction to Thioamide Scaffolds in Antibacterial Drug Discovery
Thioamides, bioisosteres of amides, have emerged as a promising class of compounds in the search for novel antibacterial agents.[1][2][3] The substitution of the carbonyl oxygen with sulfur in the amide bond alters the molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Thioamide-containing compounds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of essential bacterial enzymes like DNA gyrase, topoisomerase IV, and urease to the disruption of mycobacterial cell wall synthesis.[1][5][6] This versatility makes thioamide scaffolds a valuable starting point for the development of new therapeutics to combat the growing threat of antibiotic resistance.
Data Presentation: Antibacterial Activity of Thioamide Derivatives
The following tables summarize the antibacterial efficacy of various thioamide scaffolds against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thioamide Compounds
| Compound ID | Target/Class | S. aureus (μg/mL) | MRSA (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| Compound 61 | Urease Inhibitor | < 0.097 | - | < 0.097 | < 0.097 | [5] |
| Compound 63 | N-piperidine thioamide | - | 30 | - | - | [5] |
| Copper (II) complex 64 | N-piperidine thioamide complex | - | 20 | - | - | [5] |
| Benzo[g]indazole fused carbothioamide 65 | Carbothioamide | Promising activity | - | Promising activity | - | [5] |
| Closthioamide | DNA gyrase/Topoisomerase IV inhibitor | Growth-suppressive | - | - | - | [1] |
| Thioamide/ciprofloxacin hybrid 3a | Ciprofloxacin derivative | 0.38 | 0.75 | 0.45 | - | [7] |
Table 2: Zone of Inhibition for Thioamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Compound 8 | E. coli | > 22 | [4] |
| Compound 8 | Bacillus spizizenii | > 22 | [4] |
| Compound 9 | E. coli | > 22 | [4] |
| Compound 9 | Bacillus spizizenii | > 22 | [4] |
| Copper (II) complex 64 | MRSA | 12 ± 0.08 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of thioamide-based antibacterial agents.
Protocol 1: Synthesis of Thioamides from Amides using Lawesson's Reagent
This protocol describes a general method for the thionation of an amide to its corresponding thioamide using Lawesson's reagent.[8][9]
Materials:
-
Amide starting material
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous toluene
-
Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the amide (1.0 mmol) in anhydrous toluene (4 mL).
-
Add Lawesson's reagent (0.60 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting amide is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol (2 mL) and heat the mixture at reflux for 2 hours to quench any remaining Lawesson's reagent.
-
Remove the volatiles under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and perform an aqueous workup.
-
Dry the organic phase over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude thioamide product by silica gel column chromatography.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of a thioamide compound against a specific bacterium, following CLSI guidelines.[1][2][7][10]
Materials:
-
Thioamide compound stock solution (in an appropriate solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare a serial two-fold dilution of the thioamide compound in MHB directly in the 96-well plate. The concentration range should be chosen based on expected activity (e.g., 128 µg/mL to 0.06 µg/mL).
-
Prepare the bacterial inoculum by adjusting the turbidity of a log-phase culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the final bacterial inoculum.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density can be measured using a microplate reader.
Protocol 3: Antibacterial Susceptibility Testing by Agar Well Diffusion
This protocol describes the agar well diffusion method to assess the antibacterial activity of a thioamide compound.[6][11][12]
Materials:
-
Thioamide compound solution
-
Muller-Hinton Agar (MHA) plates
-
Bacterial culture in log-phase growth
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Prepare a standardized bacterial inoculum as described in Protocol 2.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells in the agar.
-
Add a specific volume (e.g., 100 µL) of the thioamide compound solution to each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
This protocol is for determining the inhibitory activity of a thioamide compound on E. coli DNA gyrase.[13]
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
Thioamide compound at various concentrations
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel documentation system
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the thioamide compound at the desired final concentrations to the respective tubes. Include a no-drug control.
-
Add diluted E. coli DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Buffer/Loading Dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA compared to the no-drug control.
Protocol 5: Urease Inhibition Assay
This protocol details an in vitro assay to screen for urease inhibitory activity of thioamide compounds.[14][15][16]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 6.8-7.0)
-
Thioamide compound at various concentrations
-
96-well microtiter plate
-
Reagents for ammonia detection (e.g., Berthelot's reagents: phenol-nitroprusside and alkaline hypochlorite)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, water, and the urease enzyme solution to each well.
-
Add the thioamide compound at various concentrations to the test wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea substrate to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the color for ammonia detection by adding the Berthelot's reagents.
-
After a further incubation period in the dark, measure the absorbance at a specific wavelength (e.g., 625-670 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each concentration of the thioamide compound.
Protocol 6: In Vivo Antibacterial Efficacy in a Murine Sepsis Model
This protocol provides a general framework for evaluating the in vivo efficacy of a thioamide compound in a mouse model of systemic bacterial infection.[10][12][17][18]
Materials:
-
Thioamide compound formulated for in vivo administration
-
Bacterial pathogen (e.g., MRSA)
-
Laboratory mice (e.g., BALB/c)
-
Sterile saline or appropriate vehicle for compound administration
-
Syringes and needles for injection
-
Equipment for monitoring animal health (body weight, clinical signs)
-
Materials for bacterial load determination (e.g., agar plates for CFU counting)
Procedure:
-
Induce a lethal systemic infection in mice by intraperitoneal or intravenous injection of a standardized inoculum of the bacterial pathogen.
-
At a specified time post-infection (e.g., 1 hour), administer the thioamide compound to the treatment group of mice. The route of administration (e.g., intraperitoneal, intravenous, oral) and dosage will depend on the compound's properties.
-
Include a control group of infected mice that receive only the vehicle. A positive control group treated with a known effective antibiotic can also be included.
-
Monitor the mice for a defined period (e.g., 7-10 days) for survival, body weight changes, and clinical signs of illness.
-
At the end of the study or at specific time points, euthanize a subset of mice from each group to determine the bacterial load in target organs (e.g., spleen, liver, kidneys) by homogenizing the tissues and plating serial dilutions on agar plates to count colony-forming units (CFU).
-
Analyze the data to determine the efficacy of the thioamide compound in terms of increased survival, reduced clinical signs, and decreased bacterial burden compared to the control group.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and the mechanisms of action of thioamide antibacterial agents.
Caption: A typical workflow for the development of thioamide antibacterial agents.
Caption: Mechanism of action for thioamide inhibitors of DNA gyrase/topoisomerase IV.
Caption: Mechanism of action for thioamide inhibitors of bacterial urease.
References
- 1. Broth microdilution susceptibility testing. [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. akjournals.com [akjournals.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 6. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 15. asm.org [asm.org]
- 16. resources.bio-techne.com [resources.bio-techne.com]
- 17. vibiosphen.com [vibiosphen.com]
- 18. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-N-thiobenzoyl-acetamide in peptide modification and synthesis
Application Notes and Protocols: Peptide Modification and Synthesis
Topic: Thioamide Introduction and Chloroacetamide-Based Modifications in Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The precise chemical modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the enhancement of peptide stability, modulation of biological activity, and the introduction of probes for studying complex biological processes. The term "2-Chloro-N-thiobenzoyl-acetamide" does not correspond to a standard reagent in peptide chemistry. It likely represents a combination of two distinct and powerful modification strategies: the incorporation of thioamides (related to the "thiobenzoyl" moiety) and the use of chloroacetamide derivatives for alkylation.
This document provides detailed application notes and protocols for these two important classes of peptide modifications.
Part 1: Thioamide Incorporation in Peptides
Application Notes
A thioamide is a close structural analog of an amide bond where the carbonyl oxygen is replaced by sulfur. This single-atom substitution imparts unique physicochemical properties to the peptide backbone.[1]
Key Applications:
-
Probing Protein Structure and Folding: The altered hydrogen bonding capacity and size of the thioamide group can be used to study the importance of specific backbone interactions in protein folding and stability.[2]
-
Enhancing Proteolytic Stability: Thioamide bonds are generally more resistant to cleavage by proteases, which can increase the in vivo half-life of peptide-based therapeutics.
-
Modulating Biological Activity: The introduction of a thioamide can alter the conformation of a peptide, leading to changes in its binding affinity for its target and its overall biological activity.
-
Spectroscopic Probes: Thioamides have distinct spectroscopic properties that can be exploited for studying peptide and protein dynamics.[2]
Methods for Thioamide Incorporation:
There are two primary strategies for introducing thioamides into peptides:
-
Post-synthetic Thionation: This involves the treatment of a pre-synthesized peptide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10). This method can be challenging due to the potential for side reactions and lack of selectivity when multiple amide bonds are present.[1]
-
Stepwise Solid-Phase Peptide Synthesis (SPPS) with Thioamide Precursors: This is the more common and controlled method, where an amino acid is introduced as a thioacylating agent during SPPS. This allows for the site-specific incorporation of a single thioamide bond.
Quantitative Data
Table 1: Yields of Dipeptide Thionation using Lawesson's Reagent
| Dipeptide Precursor | Thionated Dipeptide Product | Yield (%) |
| Fmoc-L-Phe-Gly-OtBu | Fmoc-L-thionoPhe-Gly-OH | 78 |
| Fmoc-D-Phe-Gly-OtBu | Fmoc-D-thionoPhe-Gly-OH | 76 |
Data sourced from a study on the synthesis of peptidyl thioesters.
Table 2: Yields of Thioamide-Containing Peptide Synthesis via Fragment Condensation
| Peptide Fragment 1 | Peptide Fragment 2 | Coupled Product (Thioamide-containing) | Yield (%) |
| Thioamide 4-mer | Amide 4-mer | 8-mer | 95 |
| Thioamide 8-mer | Amide 4-mer | 12-mer | 92 |
| Thioamide 8-mer | Amide 8-mer | 16-mer | 90 |
| Thioamide 12-mer | Amide 8-mer | 20-mer | 88 |
| Thioamide 12-mer | Amide 12-mer | 24-mer | 85 |
| Thioamide 16-mer | Amide 16-mer | 32-mer | 81 |
Yields reported for the solution-phase synthesis of long β-peptides.[3]
Experimental Protocols
Protocol 1: General Procedure for Thionation of a Dipeptide using Lawesson's Reagent
This protocol describes the conversion of a peptide bond to a thiopeptide bond in a solution-phase synthesis.
Materials:
-
Fmoc-protected dipeptide tert-butyl ester
-
Lawesson's reagent
-
Dry toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (Et3SiH)
-
Ethyl acetate
-
Hexanes
-
Nitrogen gas
-
Standard laboratory glassware for organic synthesis
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve the Fmoc-protected peptidyl tert-butyl ester (4 mmol) and Lawesson's reagent (2.4 mmol) in dry toluene (40 mL) in a round-bottom flask equipped with a condenser.
-
Heat the solution to reflux under a nitrogen atmosphere for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the toluene by rotary evaporation.
-
Purify the crude reaction mixture by column chromatography on silica gel to afford the thioamide tert-butyl ester.
-
Dissolve the purified thioamide tert-butyl ester in a mixture of TFA/DCM/Et3SiH (15.0/5.0/2.0 mL).
-
Stir the solution at room temperature for 2 hours to cleave the tert-butyl ester.
-
Remove the solvents by rotary evaporation.
-
Wash the resulting concentrate with 40% ethyl acetate/hexanes to precipitate the desired product.
-
Collect the solid product by filtration and dry under vacuum.
Diagrams
Caption: Workflow for solution-phase thionation of a dipeptide.
Part 2: Chloroacetamide-Based Peptide Modifications
Application Notes
The chloroacetyl group is a versatile electrophilic handle that can be readily introduced into peptides, most commonly at the N-terminus or on the side chain of lysine. The reactive C-Cl bond allows for subsequent nucleophilic substitution reactions, enabling a wide range of peptide modifications.
Key Applications:
-
Peptide Cyclization: An N-terminal chloroacetyl group can react with a downstream cysteine residue to form a stable thioether linkage, resulting in a cyclized peptide. This is a common strategy for constraining peptide conformation and improving stability and activity.
-
Bioconjugation: The chloroacetyl group can be used to conjugate peptides to other molecules, such as proteins, fluorescent dyes, or polyethylene glycol (PEG), through reaction with a thiol group.
-
Synthesis of Peptide Polymers: N-chloroacetylated peptides can be polymerized through reaction with a C-terminal cysteine.
Quantitative Data
Table 3: Yields of N-terminal Chloroacetylation and Cyclization of Peptides
| Peptide Sequence | Modification | Final Product | Yield (%) |
| H-Cys(Trt)-Phe-Gly-Trp-Lys(Boc)-Thr(tBu)-Cys(Trt)-Thr(tBu)-OH | N-terminal Chloroacetylation & Cyclization | Cyclic Peptide 6 | 7.8 |
| H-Cys(Trt)-Phe-Gly-Trp-Lys(Boc)-Thr(tBu)-Cys(Trt)-Ala-OH | N-terminal Chloroacetylation & Cyclization | Cyclic Peptide 7 | 12.2 |
Yields reported for the synthesis of macrocyclic peptides as allosteric inhibitors.[4]
Table 4: Alkylation Efficiency of Cysteine Residues with Different Reagents
| Reducing Agent | Alkylating Agent | Alkylation Efficiency (%) |
| DTT | Iodoacetamide (IAA) | >98.6 |
| DTT | Chloroacetamide (CAA) | >98.6 |
| TCEP | Iodoacetamide (IAA) | ~95 |
| TCEP | Chloroacetamide (CAA) | 95.2 |
| BME | Iodoacetamide (IAA) | ~98 |
| BME | Chloroacetamide (CAA) | >98 |
Data from a systematic evaluation of protein reduction and alkylation methods.[5]
Experimental Protocols
Protocol 2: On-Resin N-terminal Chloroacetylation of a Peptide
This protocol describes the introduction of a chloroacetyl group at the N-terminus of a peptide synthesized on a solid support.
Materials:
-
Peptide-on-resin with a free N-terminus
-
Chloroacetyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) vessel
-
Shaker or bubbler for agitation
Procedure:
-
Swell the peptide-on-resin (25 µmol) in DMF (5 mL) for 30 minutes in an SPPS vessel.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 5 mL).
-
Add a solution of chloroacetyl chloride (50 µmol, 4 µL) and DIPEA (75 µmol, 13 µL) in DMF (5 mL) to the resin.
-
Agitate the mixture at room temperature for 1 hour.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
Dry the resin under vacuum. The N-terminally chloroacetylated peptide is now ready for cleavage from the resin or for on-resin cyclization reactions.
Protocol 3: Alkylation of Cysteine Residues with Chloroacetamide in Solution
This protocol is for the alkylation of free thiol groups in a peptide or protein in solution.
Materials:
-
Peptide or protein with reduced cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction (if needed)
-
Chloroacetamide (CAA)
-
Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0)
-
Incubator or water bath
Procedure:
-
If the cysteine residues are not already reduced, dissolve the peptide/protein in 0.1 M ammonium bicarbonate buffer and add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Prepare a fresh solution of chloroacetamide in the same buffer.
-
Add the chloroacetamide solution to the reduced peptide/protein solution to a final concentration of 50 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
The reaction can be quenched by the addition of a thiol-containing reagent like DTT or by proceeding directly to a purification step (e.g., HPLC or desalting).
Diagrams
Caption: Workflow for N-terminal chloroacetylation and peptide cyclization.
Caption: Reaction scheme for cysteine alkylation with chloroacetamide.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Method for the Determination of 2-Chloro-N-thiobenzoyl-acetamide
Introduction
2-Chloro-N-thiobenzoyl-acetamide is a molecule of interest in pharmaceutical and chemical research due to its potential biological activities. The development of a robust and reliable analytical method for its quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise determination of this compound. The method is suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties of Structurally Related Compounds
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic and moderately polar compounds.[4]
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm[3] |
| Run Time | 15 minutes |
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected quantitative data for the validation of this analytical method. These values are typical for similar HPLC methods and should be experimentally verified.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 6.5 - 7.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the analytical HPLC method development and execution.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analytical determination of this compound using reverse-phase HPLC. The proposed method is based on established chromatographic principles for similar compounds and is expected to be robust, accurate, and precise. The provided experimental details and workflow diagrams serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis and drug development. Method optimization and validation should be performed to ensure its suitability for specific applications.
References
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Quantitative Analysis of Thioamides using Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of thioamides using spectrophotometry. Thioamides are a class of organic compounds containing a thiocarbonyl group, and they are present in various pharmaceutical agents. Spectrophotometry offers a simple, cost-effective, and rapid method for their quantification, making it a valuable tool in drug development and quality control.[1][2][3]
Introduction to Spectrophotometric Analysis of Thioamides
Spectrophotometry is a widely used analytical technique in pharmaceutical sciences for both qualitative and quantitative assessment of drugs.[2][4] The principle relies on measuring the light absorbed by a substance at a specific wavelength, which is directly proportional to its concentration.[2] Thioamides possess intrinsic ultraviolet (UV) absorbance due to the C=S bond, typically around 265 nm, which can be utilized for direct quantification.[5] Additionally, various colorimetric methods have been developed that involve the reaction of the thioamide functional group with specific reagents to produce a colored product, which can be measured in the visible region of the electromagnetic spectrum. These methods enhance specificity and sensitivity.[1]
This document outlines protocols for both direct UV spectrophotometry and colorimetric assays for several important thioamide-containing drugs.
General Workflow for Spectrophotometric Analysis
The general workflow for the quantitative analysis of thioamides using spectrophotometry involves several key steps, from sample preparation to data analysis.
Caption: General workflow for quantitative analysis of thioamides by spectrophotometry.
Quantitative Analysis of Specific Thioamides
This section provides detailed protocols and quantitative data for the analysis of several thioamide-containing drugs.
Methimazole
Methimazole is an antithyroid agent used to treat hyperthyroidism.[2] Several spectrophotometric methods are available for its quantification.
This method relies on the intrinsic UV absorbance of methimazole.
Experimental Protocol:
-
Solvent Selection: Methimazole is freely soluble in water, which can be used as the solvent.[2]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of methimazole in a 100 mL volumetric flask with distilled water to obtain a stock solution of 100 µg/mL.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 35 to 65 µg/mL by diluting the stock solution with distilled water.[2]
-
Sample Preparation: Weigh and powder twenty tablets of methimazole. Take a quantity of powder equivalent to 10 mg of methimazole and dissolve it in a 50 mL volumetric flask with water, using sonication to aid dissolution. Dilute to the mark with water.[2]
-
Wavelength Determination (λmax): Scan a 10 µg/mL solution of methimazole in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for methimazole is 252 nm.[2]
-
Measurement: Measure the absorbance of the standard and sample solutions at 252 nm against a water blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of methimazole in the sample solution from the calibration curve using the linear regression equation.
Quantitative Data Summary: Direct UV Spectrophotometry for Methimazole
| Parameter | Value | Reference |
| λmax | 252 nm | [2] |
| Linearity Range | 35 - 65 µg/mL | [2] |
| Regression Coefficient (r²) | 0.999 | [2] |
| Intra-day Precision (%RSD) | 0.3032 | [2] |
| Inter-day Precision (%RSD) | 0.299 | [2] |
| Recovery | 99.84% - 100.18% | [2] |
This colorimetric method is based on the reduction of ammonium silicomolybdate by the hydrosulfuryl group (-SH) in methimazole to form silicomolybdenum blue.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Standard Methimazole Solution (1.000 mg/mL): Dissolve 0.1000 g of methimazole in 100 mL of bidistilled water.[6]
-
Na2SiO3 Solution: 4.293 mg/mL.[6]
-
Mo(VI) Solution: 16.30 mg/mL, prepared by dissolving 7.5000 g of ammonium molybdate in 250 mL of bidistilled water.[6]
-
HCl Solution: 1.0 mol/L.[6]
-
NH3-NH4Cl Buffer Solution: pH=10.[6]
-
-
Procedure:
-
In a series of test tubes, add varying aliquots of the standard methimazole solution.
-
Add the Na2SiO3, Mo(VI), and HCl solutions under optimized conditions.
-
Adjust the pH and allow the reaction to proceed at 30-40°C for 10 minutes.[6]
-
-
Measurement: Measure the absorbance of the resulting silicomolybdenum blue solution at its λmax of 730 nm against a reagent blank.[6]
-
Quantification: Construct a calibration curve and determine the concentration of methimazole in the sample.
Quantitative Data Summary: Silicomolybdenum Blue Method for Methimazole
| Parameter | Value | Reference |
| λmax | 730 nm | [6] |
| Linearity Range | 8.0 - 160.0 µg/mL | [6] |
| Regression Equation | A = 0.0757 + 11.547ρ (mg/mL) | [6] |
| Correlation Coefficient (r) | 0.9998 | [6] |
Ethionamide
Ethionamide is a second-line antitubercular drug.[7] Its quantification can be achieved through an oxidation reaction.
This method is based on the oxidation of ethionamide by potassium iodate (KIO3) in an acidic medium, which liberates iodine. The amount of iodine is then determined spectrophotometrically.[7][8]
Caption: Workflow for the spectrophotometric analysis of ethionamide.
Experimental Protocol:
-
Reagent Preparation:
-
Standard Ethionamide Solution (500 µg/mL): Dissolve 250 mg of pure ethionamide in 0.1 M HCl and dilute to 500 mL in a volumetric flask.[7]
-
Potassium Iodate (KIO3) Solution.
-
Sulfuric Acid (H2SO4) Solution.
-
Chloroform (for Method A).
-
Starch Indicator Solution (for Method B).
-
-
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Transfer a portion equivalent to 50 mg of ethionamide to a 100 mL volumetric flask.
-
Add 60 mL of 0.1 M HCl, shake for 20 minutes, and dilute to the mark with 0.1 M HCl.
-
Filter the solution using Whatman 42 filter paper.[7]
-
-
Procedure:
-
To an aliquot of the standard or sample solution, add KIO3 and H2SO4.
-
For Method A: Extract the liberated iodine into a known volume of chloroform.
-
For Method B: Add starch indicator to form a blue complex with the liberated iodine.
-
-
Measurement:
-
Quantification: Use a calibration curve to determine the concentration of ethionamide.
Quantitative Data Summary: Oxidation Method for Ethionamide
| Parameter | Method A (Iodine in Chloroform) | Method B (Iodine-Starch Complex) | Reference |
| λmax | 520 nm | 580 nm | [7][8] |
| Linearity Range | 20 - 400 µg/mL | 5 - 125 µg/mL | [7][8] |
| Molar Absorptivity (ε) | 4.04 x 10² L/mol/cm | 1.39 x 10³ L/mol/cm | [7][8] |
| Limit of Detection (LOD) | 0.85 µg/mL | 0.27 µg/mL | [7][8] |
| Limit of Quantification (LOQ) | 2.56 µg/mL | 0.81 µg/mL | [7][8] |
| Precision (%RSD) | 1.46 - 2.32% | 1.46 - 2.32% | [8] |
| Accuracy (%RE) | < 2.35% | < 2.35% | [8] |
Prothionamide
Prothionamide is another antitubercular drug. A straightforward UV spectrophotometric method has been developed for its quantification.
Experimental Protocol:
-
Solvent: Phosphate buffer (pH 7.4).[9]
-
Standard Stock Solution: Prepare a stock solution of 1000 µg/mL of prothionamide in phosphate buffer (pH 7.4).
-
Working Standard Solutions: Dilute the stock solution with the phosphate buffer to obtain concentrations in the range of 4-20 µg/mL.[9]
-
Sample Preparation: Prepare a solution of the pharmaceutical formulation in phosphate buffer (pH 7.4).
-
Measurement: Measure the absorbance at the λmax of 288 nm.[9]
-
Quantification: Construct a calibration curve and determine the concentration of prothionamide in the sample.
Quantitative Data Summary: UV Spectrophotometry for Prothionamide
| Parameter | Value | Reference |
| λmax | 288 nm | [9] |
| Linearity Range | 4 - 20 µg/mL | [9] |
| Regression Equation | y = 0.049x + 0.004 | [9] |
| Regression Coefficient (r²) | 0.999 | [9] |
| Limit of Detection (LOD) | 0.406 µg/mL | [9] |
| Limit of Quantification (LOQ) | 1.229 µg/mL | [9] |
Propylthiouracil (PTU)
Propylthiouracil is used in the management of hyperthyroidism.[10]
This method is based on the formation of a Prussian blue complex, which can be measured spectrophotometrically.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Standard PTU solution.
-
Fe³⁺ solution.
-
[Fe(CN)₆]³⁻ solution.
-
-
Procedure:
-
To an aliquot of the PTU standard or sample solution, add the Fe³⁺ and [Fe(CN)₆]³⁻ solutions.
-
Allow the reaction to stand for 30 minutes for color development.[11]
-
-
Measurement: Measure the absorbance of the Prussian blue complex at 840 nm against a reagent blank.[11]
-
Quantification: Determine the concentration of PTU from a calibration curve.
Quantitative Data Summary: Prussian Blue Method for Propylthiouracil
| Parameter | Value | Reference |
| λmax | 840 nm | [11] |
| Linearity Range | 1.7 - 17 µg | [11] |
| Regression Equation | y = 0.0609x + 0.0014 | [11] |
| Determination Coefficient (R²) | 0.9999 | [11] |
General Colorimetric Method for Thioamides using DTNB (Ellman's Reagent)
A general and widely applicable method for the quantification of thioamides is based on the reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The thioamide, in a basic medium, exposes a sulfhydryl group that reacts with DTNB to produce a yellow-colored 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[12][13]
Caption: Reaction mechanism for the quantification of thioamides using DTNB.
Experimental Protocol:
-
Reagent Preparation:
-
DTNB solution.
-
A suitable buffer to maintain a basic pH (e.g., pH 8.0).[13]
-
-
Procedure:
-
Prepare standard solutions of the thioamide in the basic buffer.
-
Prepare the sample solution in the same buffer.
-
To a known volume of the standard or sample solution, add the DTNB solution.
-
Allow the reaction to proceed to completion.
-
-
Measurement: Measure the absorbance of the yellow product (TNB) at 412 nm.[12][13]
-
Quantification: Construct a calibration curve to determine the concentration of the thioamide.
Quantitative Data Summary: DTNB Method for Thioamides
| Parameter | Value | Reference |
| λmax | 412 nm | [12][13] |
| Linearity Range | 0 - 1500 mg/L | [12] |
| Molar Extinction Coefficient of TNB | 13,600 M⁻¹cm⁻¹ at pH 8.0 | [13] |
Conclusion
Spectrophotometry provides a versatile, rapid, and cost-effective approach for the quantitative analysis of thioamides in pharmaceutical formulations.[1][3] The choice of method, either direct UV measurement or a colorimetric assay, will depend on the specific thioamide, the sample matrix, and the required sensitivity and specificity. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of thioamide-containing compounds.
References
- 1. Determination of ethionamide in pharmaceutical by spectrophotometry via oxidation reaction with potassium iodate | Qarah | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 2. ijbpas.com [ijbpas.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Duzce University Journal of Science and Technology » Submission » Determination of Methimazole in Tablets Using Spectrophotometric Methods [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Willgerodt-Kindler Reaction in Thioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Willgerodt-Kindler reaction is a powerful and versatile multicomponent reaction for the synthesis of thioamides. This reaction typically involves the interaction of an aldehyde or ketone with a primary or secondary amine and elemental sulfur.[1] The Kindler modification of the Willgerodt reaction, which directly yields thioamides, is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thioamide-containing compounds.[2] Recent advancements, including the use of microwave irradiation and solvent-free conditions, have made this reaction more efficient, faster, and environmentally friendly.[3] This document provides detailed experimental protocols, quantitative data, and visualizations to guide researchers in the successful application of the Willgerodt-Kindler reaction for thioamide synthesis.
Materials and Equipment
Reagents:
-
Aryl aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Amine (e.g., morpholine, piperidine, pyrrolidine)
-
Elemental sulfur (S₈ powder)
-
Solvents (e.g., N,N-dimethylformamide (DMF), pyridine, or solvent-free)
-
Catalysts (optional, e.g., p-toluenesulfonic acid, Montmorillonite K-10)[4]
-
Hydrochloric acid (HCl) for workup
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Microwave reactor (for microwave-assisted protocol)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal protective equipment (safety glasses, lab coat, gloves)
Experimental Protocols
Protocol 1: Conventional Heating
This protocol describes a general procedure for the Willgerodt-Kindler reaction using conventional heating.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl aldehyde or ketone (1.0 eq), the amine (2.0-3.0 eq), and elemental sulfur (1.5-2.5 eq). If a solvent is used, add it at this stage (e.g., pyridine or DMF).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove excess amine. Neutralize the organic layer by washing with a saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure thioamide.
Protocol 2: Microwave-Assisted Synthesis
This protocol details a rapid and efficient method for thioamide synthesis using microwave irradiation.[5]
-
Reaction Setup: In a microwave reaction vessel, combine the aryl aldehyde or ketone (1.0 eq), the amine (2.0-5.0 eq), and elemental sulfur (1.5-2.5 eq). If a solvent is used (e.g., DMF), add it to the vessel. For solvent-free conditions, the reagents are mixed directly.
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 5-30 minutes). Pulsed microwave irradiation is often preferred to limit side reactions.[5]
-
Workup and Purification: Follow the same workup, extraction, drying, and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data for the Willgerodt-Kindler synthesis of various thioamides under different reaction conditions.
Table 1: Conventional Heating Conditions and Yields
| Starting Material | Amine | Sulfur (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Morpholine | 1.5 | Pyridine | 115 | 3 | 85 | [4] |
| Acetophenone | Morpholine | 2.0 | None | 130 | 5 | 78 | [4] |
| 4-Chloroacetophenone | Piperidine | 2.0 | DMF | 140 | 6 | 72 | [4] |
| 4-Methoxybenzaldehyde | Pyrrolidine | 1.5 | None | 120 | 4 | 92 | [4] |
Table 2: Microwave-Assisted Synthesis Conditions and Yields
| Starting Material | Amine | Sulfur (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Morpholine | 2.5 | DMF | 150 | 10 | 91 | [5] |
| Acetophenone | Morpholine | 2.5 | None | 140 | 15 | 85 | [5] |
| 4-Nitrobenzaldehyde | Piperidine | 2.0 | DMF | 160 | 5 | 88 | [5] |
| 2-Naphthaldehyde | Morpholine | 2.0 | None | 150 | 12 | 95 | [5] |
Mandatory Visualizations
Caption: Experimental workflow for the Willgerodt-Kindler synthesis of thioamides.
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.[6]
Results and Discussion
The Willgerodt-Kindler reaction is a robust method for thioamide synthesis, with yields generally ranging from good to excellent. The choice of reaction conditions can significantly impact the outcome.
-
Microwave Irradiation: As evidenced by the data in Table 2, microwave-assisted protocols often lead to significantly shorter reaction times and comparable or even higher yields compared to conventional heating.[5] This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.
-
Solvent Effects: The reaction can be performed in various high-boiling polar aprotic solvents like DMF or pyridine, or under solvent-free conditions.[4] Solvent-free reactions are advantageous from a green chemistry perspective, reducing waste and simplifying purification.
-
Catalysis: While the reaction can proceed without a catalyst, the addition of an acid catalyst like p-toluenesulfonic acid or a solid acid catalyst such as Montmorillonite K-10 can enhance the reaction rate, particularly for less reactive substrates.[4]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive reagents- Insufficient heating- Incorrect stoichiometry | - Use fresh, pure reagents.- Ensure the reaction reaches the target temperature.- Optimize the molar ratios of amine and sulfur. |
| Formation of side products (e.g., amides) | - Presence of water leading to hydrolysis of the thioamide.- Overheating or prolonged reaction time. | - Use anhydrous solvents and reagents.- Carefully monitor the reaction and avoid excessive heating.- For microwave synthesis, use pulsed irradiation. |
| Complex reaction mixture | - Decomposition of starting materials or products.- Multiple side reactions occurring. | - Lower the reaction temperature.- Reduce the reaction time.- Consider using a catalyst to improve selectivity. |
| Difficulty in purification | - Co-elution of product with impurities.- Product instability on silica gel. | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods like recrystallization or preparative HPLC. |
Safety Precautions
-
The Willgerodt-Kindler reaction should be performed in a well-ventilated fume hood, as volatile and potentially toxic sulfur compounds (e.g., hydrogen sulfide) may be generated.
-
Elemental sulfur is flammable; avoid ignition sources.
-
Amines such as morpholine and piperidine are corrosive and should be handled with care.
-
Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dispose of all chemical waste according to institutional safety guidelines.
Conclusion
The Willgerodt-Kindler reaction is a highly effective method for the synthesis of thioamides, offering a broad substrate scope and operational simplicity. The advent of microwave-assisted and solvent-free protocols has further enhanced its appeal by providing faster, more efficient, and environmentally benign procedures. By carefully selecting the reaction conditions and following the detailed protocols outlined in these application notes, researchers can successfully employ this reaction for the synthesis of a wide array of thioamides for applications in drug discovery and materials science.
References
- 1. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 2. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. soachim.info [soachim.info]
- 5. reddit.com [reddit.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of Peptides with Thioacylating Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of peptides through thioacylation, the process of introducing a thioamide bond (a sulfur analog of an amide bond), is a powerful tool in peptide chemistry and drug discovery.[1][2][3] Thioamides are isosteres of amide bonds where the carbonyl oxygen is replaced by sulfur.[1] This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities, increased resistance to proteolytic degradation, and useful spectroscopic properties.[1][4] Thioacylated peptides are key intermediates for various applications, most notably in Native Chemical Ligation (NCL) for the synthesis of larger proteins and cyclic peptides.[5][6][7][8] They also serve as valuable probes for studying protein folding and dynamics.[9]
These application notes provide detailed protocols for the synthesis of thioamide-containing peptides and their subsequent use in chemoselective ligation reactions, targeting researchers and professionals in peptide synthesis and drug development.
Part 1: Synthesis of Thioamide-Containing Peptides
The incorporation of a thioamide bond can be achieved during solid-phase peptide synthesis (SPPS) using activated thioacylating agents or through newer, innovative methods.
Protocol 1.1: Solid-Phase Synthesis of Thioamide-Containing Peptides
This protocol describes the incorporation of a thioamide bond at a specific site within a peptide sequence during standard Fmoc-based SPPS using a pre-activated thioacylamino acid derivative.[10][11][12] Fmoc-amino-thioacyl-nitrobenzotriazoles are common reagents for this purpose.[10][13]
Experimental Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.
-
Standard Amino Acid Coupling: For standard amide bonds, couple the Fmoc-protected amino acid (4 eq.) using a coupling agent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF. Allow the reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Thioamide Bond Formation:
-
Prepare the thioacylating agent by pre-activating the Fmoc-thioamino acid as a nitrobenzotriazole derivative.[10]
-
Dissolve the Fmoc-thioacyl-nitrobenzotriazole (2 eq.) and DIPEA (4 eq.) in DMF.
-
Add the solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 4-12 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin extensively with DMF and dichloromethane (DCM).
-
-
Peptide Elongation: Continue the peptide synthesis by repeating steps 2 and 3 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the thioamidated peptide by mass spectrometry and analytical HPLC. The presence of the thioamide can be confirmed by UV-Vis spectroscopy, as it typically exhibits an absorption around 270 nm.[5]
Workflow for Solid-Phase Thiopeptide Synthesis
Caption: Workflow for incorporating a thioamide into a peptide via SPPS.
Protocol 1.2: Thioacylation of Peptides using Nitroalkanes
A modern and efficient method for thioacylation involves the direct reaction of nitroalkanes with amines in the presence of elemental sulfur and a sulfide source.[2][3][14] This approach avoids the need for pre-synthesized thioacylating agents and is notable for its mild conditions and high yields.[3][14]
Experimental Protocol:
-
Reaction Setup: In a suitable vial, combine the N-terminal amine of the peptide or amino acid ester (1 eq.), the corresponding nitroalkane (2 eq.), elemental sulfur (S₈, 2 eq.), and sodium sulfide (Na₂S, 2 eq.).
-
Solvent: Add a suitable solvent, such as tetrahydrofuran (THF), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-36 hours. For more complex or sterically hindered substrates, cooling to -10 °C may be necessary to minimize side reactions and epimerization.[3]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a suitable buffer.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by flash chromatography or RP-HPLC.
-
Characterization: Confirm the product's identity and purity by NMR, mass spectrometry, and HPLC.
Data Summary for Thioacylation Methods
| Method | Key Reagents | Typical Conditions | Typical Yields | Key Advantages |
| SPPS with Thioacylating Agents | Fmoc-thioacyl-nitrobenzotriazole, DIPEA, DMF | 4-12 h coupling, RT | Variable, peptide-dependent | Site-specific incorporation during automated synthesis |
| Nitroalkane Method | Nitroalkane, Amine, S₈, Na₂S, THF | 24-36 h, -10 °C to RT | High | Mild conditions, high yields, avoids pre-activation |
Part 2: Generation of C-Terminal Peptide Thioesters for Ligation
C-terminal peptide thioesters are crucial for Native Chemical Ligation. They can be synthesized efficiently from peptide hydrazides.
Protocol 2.1: One-Pot Synthesis of C-Terminal Peptide Thioacids from Peptide Hydrazides
This protocol details a thiol-assisted, one-pot method to convert peptide C-terminal hydrazides into thioacids at neutral pH, which can then be used directly for ligation.[15]
Experimental Protocol:
-
Peptide Hydrazide Preparation: Synthesize the peptide with a C-terminal hydrazide on-resin using standard Fmoc-SPPS and a hydrazine-linked resin. Cleave the peptide from the resin.
-
Reaction Mixture: Dissolve the purified peptide hydrazide in a ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate buffer, pH 7.0).
-
Thioacid Formation:
-
Add an oxidizing agent like sodium nitrite (NaNO₂) at 0 °C to convert the hydrazide to an acyl azide intermediate.
-
Introduce a thiol additive, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture. The thiol facilitates the conversion of the azide to the thioacid.
-
-
In Situ Ligation: The in situ formed peptide thioacid can be directly used for an NCL reaction by adding the corresponding N-terminal cysteine peptide to the same pot.
-
Monitoring and Purification: Monitor the reaction by RP-HPLC. Once the ligation is complete, purify the final ligated peptide product by RP-HPLC.
Part 3: Application in Native Chemical Ligation (NCL)
NCL is a cornerstone of protein engineering and synthesis, enabling the joining of two unprotected peptide fragments.[7]
General Reaction Pathway of Native Chemical Ligation
Caption: The chemoselective reaction pathway of Native Chemical Ligation (NCL).
Experimental Workflow for NCL:
-
Fragment Preparation: Synthesize and purify the two peptide fragments: one with a C-terminal thioester (or a thioacid precursor) and the other with an N-terminal cysteine residue.
-
Ligation Buffer: Prepare a denaturing buffer, typically 6 M guanidinium hydrochloride (Gn·HCl) with a phosphate buffer at pH 6.5-7.5, to ensure the solubility of the peptide fragments.
-
Thiol Additives: Add a thiol catalyst/reducing agent, such as MPAA or TCEP, to the buffer. TCEP is often used to maintain the cysteine in its reduced state, though it can sometimes lead to byproducts with thioamides.[8]
-
Ligation Reaction:
-
Dissolve the two peptide fragments at equimolar concentrations (typically in the low millimolar range) in the ligation buffer.
-
Stir the reaction at room temperature or 37 °C.
-
-
Monitoring: Track the progress of the ligation by taking aliquots at various time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is complete when the starting materials are consumed and the peak corresponding to the ligated product is maximized.
-
Purification: Upon completion, purify the full-length protein or peptide from the reaction mixture using RP-HPLC.
Data Summary for NCL Reactions
| Parameter | Typical Value/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for transthioesterification and S->N acyl shift. |
| Temperature | 25 - 37 °C | Higher temperatures can speed up the reaction. |
| Peptide Concentration | 1 - 5 mM | Higher concentrations favor the bimolecular reaction. |
| Thiol Additive | MPAA, TCEP | MPAA acts as a catalyst; TCEP is a reductant. |
| Buffer | 6 M Gn·HCl, 100-200 mM Na₂HPO₄ | Denaturing conditions improve solubility. |
| Reaction Time | 2 - 24 hours | Highly dependent on the specific peptide sequences. |
Troubleshooting
-
Epimerization: The α-proton of a thioamide is more acidic than that of an oxoamide, increasing the risk of epimerization during Fmoc deprotection in SPPS.[1] Using milder deprotection conditions or protecting the thioamide as a thioimidate can mitigate this issue.[11][12]
-
Low Ligation Yield: This can be due to poor solubility of peptide fragments, oxidation of the N-terminal cysteine, or hydrolysis of the C-terminal thioester. Ensure denaturing conditions, add a reducing agent like TCEP, and maintain the optimal pH range.
-
Side Reactions with TCEP: Prolonged incubation with TCEP can sometimes lead to desulfurization of the thioamide.[8] Monitor the reaction closely and use the minimum necessary reaction time. Alternatively, DTT can be used as a reductant.[8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chemoselective modifications for the traceless ligation of thioamide-containing peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Incorporating Thioamides into Proteins by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. scispace.com [scispace.com]
- 14. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-assisted one-pot synthesis of peptide/protein C-terminal thioacids from peptide/protein hydrazides at neutral conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-N-thiobenzoyl-acetamide
Disclaimer: The compound 2-Chloro-N-thiobenzoyl-acetamide is not well-documented in publicly available scientific literature. Therefore, the following application notes and protocols describe a proposed, chemically plausible route for its large-scale synthesis based on established organic chemistry principles and published methods for analogous compounds. This information is intended for use by qualified researchers and scientists in a controlled laboratory setting. All procedures should be performed with appropriate safety precautions.
Introduction
This compound is a putative molecule of interest for researchers in drug development and materials science due to the presence of three key functional groups: a chloroacetamide moiety, a thioamide, and a phenyl ring. The chloroacetamide group is a versatile handle for further chemical modifications, while thioamides are known isosteres of amides with distinct biological and chemical properties. This document outlines a proposed two-step synthetic pathway for the large-scale production of this target compound.
The proposed synthesis involves:
-
The preparation of thiobenzamide from benzonitrile.
-
The subsequent N-acylation of thiobenzamide with chloroacetyl chloride.
Experimental Protocols
Part 1: Large-Scale Synthesis of Thiobenzamide
This protocol is adapted from established methods for the synthesis of thioamides from nitriles using phosphorus pentasulfide.
Materials and Equipment:
-
Benzonitrile
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a large, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (5 L per mole of benzonitrile).
-
Under a nitrogen atmosphere, add benzonitrile (1.0 eq).
-
Carefully add phosphorus pentasulfide (0.3 eq, note: P₄S₁₀ is often used in slight excess relative to the stoichiometry for thionation of amides, but for nitriles, a substoichiometric amount can be effective).
-
Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the benzonitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a separate vessel containing a stirred, saturated solution of sodium bicarbonate. Caution: This quenching step can be exothermic and may release H₂S gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude thiobenzamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to afford pure thiobenzamide as a solid.
Part 2: Large-Scale Synthesis of this compound
This protocol describes the N-acylation of the previously synthesized thiobenzamide. Careful control of reaction conditions is crucial to favor N-acylation over potential S-acylation.
Materials and Equipment:
-
Thiobenzamide (from Part 1)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirrer, dropping funnel, and nitrogen inlet, equipped for cooling
-
Rotary evaporator
Procedure:
-
In a large, dry reaction vessel under a nitrogen atmosphere, dissolve thiobenzamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
In a separate dropping funnel, dilute chloroacetyl chloride (1.1 eq) with anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction for the formation of the product and consumption of thiobenzamide by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed large-scale synthesis, starting from 1 kg of benzonitrile.
| Parameter | Part 1: Thiobenzamide Synthesis | Part 2: this compound Synthesis |
| Starting Material | Benzonitrile | Thiobenzamide |
| Mass of Starting Material | 1.00 kg | 1.33 kg (theoretical) |
| Molar Amount | 9.70 mol | 9.70 mol (theoretical) |
| Key Reagent | Phosphorus Pentasulfide (P₄S₁₀) | Chloroacetyl Chloride |
| Molar Equivalent of Reagent | 0.3 eq | 1.1 eq |
| Solvent | Toluene | Dichloromethane (DCM) |
| Solvent Volume | ~48.5 L | ~48.5 L |
| Base | N/A | Triethylamine (1.1 eq) |
| Reaction Temperature | 110°C (Reflux) | 0°C to Room Temperature |
| Typical Reaction Time | 4-6 hours | 14-18 hours |
| Expected Yield (mass) | 1.10 kg | 1.85 kg |
| Expected Yield (%) | ~83% | ~89% |
| Purity (after purification) | >98% | >98% |
Visualizations
Logical Workflow Diagram
The following diagram illustrates the proposed two-step synthesis workflow.
Caption: Proposed two-step synthesis of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation or endorsement for the synthesis or use of the described compound. All chemical syntheses should be conducted by trained professionals in appropriate facilities with all necessary safety precautions.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Thiobenzoyl-Amides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-thiobenzoyl-amides.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-thiobenzoyl-amides, providing potential causes and recommended solutions in a question-and-answer format.
Question: My thionation reaction using Lawesson's Reagent (LR) is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in reactions with Lawesson's Reagent are a frequent issue. Several factors can contribute to this problem, including reaction conditions, reagent quality, and the nature of the substrate.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While many reactions proceed at room temperature in solvents like THF, others require heating in higher-boiling solvents such as toluene or xylene.[1][2] Microwave irradiation has also been shown to significantly shorten reaction times and improve yields.[3]
-
Reagent Quality: Lawesson's Reagent can decompose over time, especially if not stored under anhydrous conditions. Using a fresh or properly stored batch is recommended.
-
Insufficient Reagent: While stoichiometric amounts can be effective, sometimes a slight excess of Lawesson's Reagent (e.g., 0.55 equivalents for a dimer) may be necessary to drive the reaction to completion. However, a large excess can complicate purification.[4]
-
Steric Hindrance: Bulky substituents on the amide can slow down the reaction rate, requiring more forcing conditions (higher temperatures, longer reaction times).
-
Difficult Work-Up: The phosphorus-containing byproducts of Lawesson's Reagent can be difficult to remove and may co-elute with the product, leading to apparent low yields after purification.[5]
Question: I am observing multiple spots on my TLC plate and facing difficulty in purifying my N-thiobenzoyl-amide product. How can I resolve this?
Answer:
Purification is a major challenge in N-thiobenzoyl-amide synthesis, primarily due to phosphorus-containing byproducts from thionating agents like Lawesson's Reagent, which often have similar polarities to the desired product.[5]
Troubleshooting Purification Issues:
-
Byproduct Removal:
-
Specialized Work-up: A common strategy is to decompose the phosphorus byproducts into more polar, water-soluble species. This can be achieved by heating the crude reaction mixture with ethylene glycol or ethanol post-reaction.[6][7]
-
Aqueous Wash: A thorough aqueous work-up, sometimes with a dilute base like K2CO3, can help remove some of the byproducts.[2]
-
-
Chromatography:
-
Column chromatography on silica gel can sometimes lead to product degradation.[4] A quick filtration through a plug of silica gel might be a better alternative to a full column.
-
If column chromatography is necessary, careful selection of the eluent system is critical to achieve good separation.
-
-
Recrystallization: This is often a superior method for purifying solid N-thiobenzoyl-amides and avoids the potential for degradation on silica gel.
Question: Are there alternative thionating agents to Lawesson's Reagent that might offer easier work-up?
Answer:
Yes, several alternatives to Lawesson's Reagent are available, some of which are designed to simplify purification.
-
Phosphorus Pentasulfide (P4S10): This is a classic thionating agent. While powerful, it often requires higher temperatures than Lawesson's Reagent.[8] Using P4S10 supported on alumina (Al2O3) or in combination with hexamethyldisiloxane (HMDO) can lead to cleaner reactions and simpler hydrolytic work-ups.[1][2][9]
-
Fluorous Lawesson's Reagent: These are modified versions of LR with fluorous tags. After the reaction, the fluorous byproducts can be easily removed by fluorous solid-phase extraction, simplifying purification to a simple filtration.[7][10]
-
Other Reagents: The P4S10-pyridine complex and other specialized reagents have also been developed for specific applications.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the thionation of an amide using Lawesson's Reagent?
A1: Lawesson's Reagent (a dimer) is in equilibrium with a more reactive monomeric dithiophosphine ylide in solution. The reaction with a carbonyl group proceeds through a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide and a phosphorus-containing byproduct.[8]
Q2: Can Lawesson's Reagent react with other functional groups in my molecule?
A2: Yes, Lawesson's Reagent is a powerful thionating agent that can react with a variety of carbonyl-containing functional groups. The general order of reactivity is ketones > amides > esters.[8] It can also convert alcohols to thiols.[4] Therefore, chemoselectivity can be an issue if multiple reactive groups are present.
Q3: Are there synthetic routes to N-thiobenzoyl-amides that do not start from the corresponding amide?
A3: Yes, the Willgerodt-Kindler reaction is a well-known alternative. This multi-component reaction typically involves an aryl ketone, an amine, and elemental sulfur to produce a thioamide.[11] Modern variations of this reaction can also use aldehydes as starting materials and may be promoted by base catalysts or microwave irradiation to improve yields and shorten reaction times.[12][13][14]
Q4: What are the typical solvents and temperatures used for thionation reactions?
A4: The choice of solvent and temperature is highly dependent on the substrate and the thionating agent.
-
Lawesson's Reagent: Reactions can be run in various aprotic solvents, including THF, dichloromethane (DCM), toluene, or dioxane. Temperatures can range from room temperature to reflux (e.g., 110°C for toluene).[3][15]
-
P4S10: Higher temperatures are often required, with solvents like toluene or dioxane at reflux being common.[1][16]
-
Willgerodt-Kindler Reaction: This reaction often requires heating, typically between 80°C and 120°C, and can sometimes be performed under solvent-free conditions.[12]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of N-thiobenzoyl-amides using different methods.
Table 1: Comparison of Thionating Agents and Conditions
| Starting Amide | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylbenzamide | Lawesson's Reagent | Toluene | Reflux | 3 | ~95% | [5] |
| Benzamide | P4S10/Al2O3 | Dioxane | Reflux | 2 | 93% | [1] |
| Dipeptide | P4S10/HMDO | CH2Cl2 | RT | 5 | 67-96% | [9] |
| Pheophorbide a | Lawesson's Reagent/Et3N | Toluene | 35 | 0.75 | 73% | [15] |
| Quinazolin-4-one | P2S5 | Xylene | Reflux | 12 | Low | [3] |
Table 2: Willgerodt-Kindler Reaction Conditions and Yields
| Aldehyde/Ketone | Amine | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Aniline | Na2S·9H2O (cat.) | - | up to 91% | [13] |
| Acetophenone | Morpholine | Glycerol-K2CO3, 80-100°C | 0.5 - 5 h | 71-88% | [12] |
| Various Aldehydes | Various Amines | Solvent-free, 100°C | - | Good | [14] |
| Acetophenone | Morpholine | IR energy, solvent-free | - | 56% | [17] |
Key Experimental Protocols
Protocol 1: General Procedure for Thionation of an N-Benzoyl-Amide using Lawesson's Reagent
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the starting N-benzoyl-amide (1.0 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 eq of sulfur).
-
Solvent: Add anhydrous toluene (10 mL).
-
Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-5 hours).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up (Ethylene Glycol Method): Add ethylene glycol (5 mL) and a small amount of water (0.5 mL) to the cooled mixture. Heat the resulting mixture to 95°C and stir for 3-5 hours to decompose the phosphorus byproducts.
-
Extraction: Cool the mixture, transfer to a separatory funnel, and separate the phases. Extract the ethylene glycol phase with additional toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[5][6]
Protocol 2: Thionation using P4S10/Al2O3
-
Reagent Preparation: Prepare Al2O3-supported P4S10 by mixing activated neutral alumina with P4S10.
-
Setup: In a flame-dried flask under nitrogen, suspend the starting amide (1.0 mmol) and the Al2O3-supported P4S10 in anhydrous dioxane (10 mL).
-
Reaction: Heat the suspension to reflux. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the solid support.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). The advantage of this method is that the byproducts are often removed with the solid support, simplifying purification.[1]
Protocol 3: Willgerodt-Kindler Synthesis of a Thioamide
-
Setup: In a sealed vial, combine the aromatic aldehyde or ketone (1.0 mmol), the amine (1.2 mmol), and elemental sulfur (2.5 mmol).
-
Catalyst (Optional): For catalyzed reactions, add a catalytic amount of a base such as Na2S·9H2O.[13]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120°C) with vigorous stirring for the required time (typically several hours). The reaction can also be performed under microwave irradiation for shorter reaction times.
-
Work-up: After cooling, dissolve the crude mixture in an organic solvent like dichloromethane.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the resulting crude thioamide by column chromatography or recrystallization.[13][14]
Visualized Workflows and Logic
Caption: General experimental workflow for N-thiobenzoyl-amide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. audreyli.com [audreyli.com]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts [organic-chemistry.org]
- 14. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-N-thiobenzoyl-acetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Chloro-N-thiobenzoyl-acetamide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor amide, 2-Chloro-N-benzoyl-acetamide, through the acylation of benzamide with chloroacetyl chloride. The second step is the thionation of the amide using Lawesson's reagent to yield the final thioamide product.
Q2: I am observing a low yield in the thionation step. What are the potential causes?
A2: Low yields in the thionation step using Lawesson's reagent can stem from several factors. These include incomplete reaction, degradation of the starting material or product, and difficult purification leading to product loss. Key parameters to investigate are the reaction temperature, reaction time, and the quality and stoichiometry of Lawesson's reagent. In some cases, the solvent choice can also significantly impact the reaction outcome.[1][2]
Q3: How can I effectively remove the phosphorus-containing byproducts from my final product?
A3: A common challenge in reactions involving Lawesson's reagent is the removal of phosphorus-containing byproducts, which often have similar polarities to the desired thioamide product, making chromatographic separation difficult.[1][3] An effective method to address this is a thorough aqueous work-up.[1] Additionally, treating the reaction mixture with ethanol or ethylene glycol after the thionation is complete can help to decompose the byproducts into more polar species that are easier to remove through extraction or simple filtration.[3][4]
Q4: Can I use other thionating agents besides Lawesson's reagent?
A4: While Lawesson's reagent is a mild and versatile thionating agent, other reagents like phosphorus pentasulfide (P₄S₁₀) can also be used.[5] However, reactions with P₄S₁₀ often require harsher conditions, such as higher temperatures and longer reaction times, and may lead to lower yields and more side products compared to Lawesson's reagent.[6]
A5: 2-Chloro-N-benzoyl-acetamide can be synthesized by the N-acylation of benzamide with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Common bases include triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-Chloro-N-benzoyl-acetamide (Precursor) | Incomplete reaction. | - Ensure dropwise addition of chloroacetyl chloride at a low temperature (0-5 °C) to control the exothermic reaction. - Increase the reaction time or allow the reaction to stir overnight at room temperature.[7] |
| Hydrolysis of chloroacetyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient base. | - Use a non-nucleophilic base like DBU, which has been shown to give high yields in similar reactions.[7] - Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl. | |
| Low yield of this compound (Final Product) | Incomplete thionation. | - Increase the amount of Lawesson's reagent (from 0.5 to 1.0 equivalents).[8] - Increase the reaction temperature. Refluxing in a solvent like toluene is a common practice.[1][4] - Extend the reaction time and monitor the progress by thin-layer chromatography (TLC).[1] |
| Degradation of starting material or product. | - If the starting material or product is heat-sensitive, consider running the reaction at a lower temperature for a longer duration. THF can be used as a solvent for room temperature reactions.[1] | |
| Difficult purification. | - Perform a thorough aqueous work-up to remove water-soluble byproducts.[1] - After the reaction, add ethanol or ethylene glycol and reflux for a short period to convert phosphorus byproducts into more polar compounds, facilitating their removal.[3][4] | |
| Product is contaminated with a foul-smelling impurity. | Residual Lawesson's reagent or its byproducts. | - Ensure a thorough work-up and purification. - Traces of phosphorus-sulfur compounds can be persistent. Washing with a dilute sodium hypochlorite (bleach) solution can help to oxidize and remove these impurities.[9] |
| Reaction is sluggish or does not go to completion. | Poor solubility of Lawesson's reagent. | - Use a solvent in which Lawesson's reagent is more soluble, such as tetrahydrofuran (THF). A significant amount of THF may be required to fully dissolve the reagent.[1] |
| Inactive Lawesson's reagent. | - Use freshly purchased or properly stored Lawesson's reagent. It can degrade over time, especially if exposed to moisture. |
Experimental Protocols
Synthesis of 2-Chloro-N-benzoyl-acetamide (Precursor)
This protocol is adapted from general procedures for the acylation of amides.
Materials:
-
Benzamide
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzamide (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DBU (1.1 eq) to the solution and stir for 15 minutes.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound (Thionation)
This protocol is based on established methods for the thionation of amides using Lawesson's reagent.[1][4]
Materials:
-
2-Chloro-N-benzoyl-acetamide
-
Lawesson's reagent
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Ethanol or Ethylene Glycol
-
Water
-
Dichloromethane or Ether
-
Silica gel for chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-N-benzoyl-acetamide (1.0 eq) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.[4]
-
For Toluene: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.[1][4]
-
For THF: Stir the reaction at room temperature. The reaction may take longer but is suitable for heat-sensitive compounds. Ensure the Lawesson's reagent is fully dissolved, which may require a large volume of THF.[1]
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Work-up Option A (Aqueous Wash): Evaporate the solvent. Add water and extract the product with dichloromethane or ether. Wash the organic layer thoroughly with water to remove phosphorus byproducts.[1]
-
Work-up Option B (Ethanol/Ethylene Glycol Treatment): Add ethanol or ethylene glycol to the reaction mixture and reflux for an additional 1-2 hours.[3][4] This will convert the phosphorus byproducts into more polar compounds. After cooling, proceed with an aqueous work-up and extraction.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Synthesis of 2-Chloro-N-benzoyl-acetamide | Synthesis of this compound | Reference(s) |
| Stoichiometry | Benzamide: 1.0 eq Chloroacetyl chloride: 1.1 eq DBU: 1.1 eq | 2-Chloro-N-benzoyl-acetamide: 1.0 eq Lawesson's Reagent: 0.5 - 0.6 eq | [7],[4] |
| Solvent | Anhydrous THF | Anhydrous Toluene or THF | [7],[1] |
| Temperature | 0 °C to Room Temperature | Room Temperature (THF) or Reflux (Toluene) | [7],[1] |
| Reaction Time | 3 - 6 hours | 30 minutes - overnight | [7],[1] |
| Typical Yield | 75 - 95% (for similar N-aryl amides) | 86% (for a model thioamide) | [7],[1] |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: A logical flowchart for troubleshooting low yield in the thionation step.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Lawesson's Reagent [organic-chemistry.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Interaction of the O-Benzoyl-β-aminopropioamidoximes with Lawesson's Reagent and Spectral Characterization of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lawesson's reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Thioamide Synthesis from Amides
Welcome to the technical support center for thioamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the conversion of amides to thioamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thionation reaction with Lawesson's reagent is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete or slow reactions with Lawesson's reagent (LR) can be attributed to several factors:
-
Reagent Quality: Lawesson's reagent can degrade upon exposure to moisture. It is advisable to use a freshly opened bottle or a properly stored reagent. The reagent should be a slightly yellow powder; a strong odor of hydrogen sulfide may indicate partial hydrolysis[1].
-
Reaction Temperature: While LR is milder than P4S10, many thionations still require elevated temperatures. Refluxing in a suitable solvent like toluene or xylene is common.[2][3] Microwave irradiation can sometimes accelerate the reaction and improve yields.[4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Toluene, xylene, and dioxane are commonly used. Ensure the solvent is anhydrous, as water can react with Lawesson's reagent.
-
Stoichiometry: While a 0.5 equivalent of LR per amide is theoretically sufficient (since LR is a dimer), using a slight excess (e.g., 0.6-1.0 equivalents) can sometimes drive the reaction to completion, especially for less reactive amides.[5]
Troubleshooting Steps:
-
Verify the quality of your Lawesson's reagent.
-
Increase the reaction temperature or switch to a higher-boiling anhydrous solvent.
-
Consider using a small excess of Lawesson's reagent.
-
Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Side reactions in thioamide synthesis can lead to complex product mixtures and difficult purifications. Here are some common issues and mitigation strategies:
-
Formation of Phosphorus-Containing Byproducts: Both P4S10 and Lawesson's reagent generate phosphorus-containing byproducts that can be difficult to remove.[6]
-
Solution with P4S10: Using P4S10 supported on alumina (P4S10/Al2O3) can help by scavenging these byproducts, simplifying purification to a simple filtration.[6][7] The addition of hexamethyldisiloxane (HMDO) can also help by converting phosphorus byproducts into more easily removable silylated phosphates.[6][8]
-
Solution with Lawesson's Reagent: A common workup procedure involves quenching the reaction with saturated aqueous NaHCO3. This helps to hydrolyze the phosphorus byproducts, making them more water-soluble and easier to remove during an aqueous extraction.[9]
-
-
Reaction with Other Functional Groups: Thionating reagents can react with other carbonyl groups in the molecule, such as esters or ketones. The reactivity order is generally hydroxy > amide > ketone > ester.[10]
-
Solution: Careful control of reaction conditions (temperature, reaction time) can sometimes achieve selective thionation of the amide. Alternatively, protecting other sensitive functional groups may be necessary.
-
-
Epimerization: For chiral amides, particularly in peptide synthesis, epimerization at the α-carbon can be a significant side reaction.[10][11] The pKa of the thioamide Cα proton is lower than that of the corresponding amide, making it more susceptible to deprotonation and racemization.[11]
-
Solution: Using milder reaction conditions and shorter reaction times can help minimize epimerization. For peptide synthesis, the use of thioimidate protecting groups has been shown to prevent this side reaction.[12]
-
-
Peptide Backbone Cleavage: In the context of solid-phase peptide synthesis (SPPS), prolonged exposure to strong acids during cleavage from the resin can lead to an Edman-type degradation and cleavage of the peptide backbone adjacent to the thioamide.[11][13]
Q3: How can I effectively remove the byproducts of Lawesson's reagent from my reaction mixture?
A3: The primary byproduct of Lawesson's reagent is 4-methoxybenzenecarbothioic acid and related phosphorus-containing species.[15] These byproducts can often be challenging to remove by standard silica gel chromatography alone.
Recommended Purification Protocol:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) with vigorous stirring until effervescence ceases.[9]
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Perform a standard aqueous workup. The phosphorus byproducts will preferentially partition into the aqueous layer.[9] The aqueous layer may appear milky; adding more water can help dissolve the byproducts completely.[9]
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
If impurities still remain, purification by column chromatography or recrystallization may be necessary.
Q4: Are there alternative, milder reagents for thioamide synthesis that might avoid some of these side reactions?
A4: Yes, several alternative reagents and methods have been developed to offer milder conditions or different selectivities.
-
P4S10/Pyridine: This crystalline, storable reagent can be more selective than P4S10 alone and is effective in solvents like acetonitrile.[16]
-
Davy's and Heimgartner's Reagents: These are other examples of thionating agents that can be used.[17]
-
Aqueous Ammonium Sulfide: This can be a good substitute for hydrogen sulfide for the thiolysis of activated amides, offering an operationally simple and inexpensive method.[17]
-
Thiourea: Under solvothermal conditions, thiourea can be used as a thionating agent for the conversion of amides to thioamides.[18]
-
N-isopropyldithiocarbamate isopropyl ammonium salt: This novel thiating reagent allows for a one-pot procedure at room temperature with short reaction times and high yields.[2]
-
Elemental Sulfur: In some cases, elemental sulfur can be used in multicomponent reactions to generate thioamides, often under catalyst-free conditions.[19][20]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on thioamide synthesis, providing a comparison of different reagents and conditions.
Table 1: Comparison of Thionating Reagents for the Synthesis of N-Aryl-Substituted Benzothioamides
| Entry | Thionating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lawesson's Reagent | Toluene | 110 | 8 | 75-85 |
| 2 | P4S10 | Pyridine | 115 | 12 | 70-80 |
| 3 | N-isopropyldithiocarbamate isopropyl ammonium salt | Dichloromethane | Room Temp | 0.5-1 | 90-98[2] |
Table 2: Effect of Additives on P4S10-mediated Thionation
| Entry | Thionating System | Solvent | Temperature | Outcome |
| 1 | P4S10 | Toluene | Reflux | Standard thionation, potential for byproducts. |
| 2 | P4S10 / Al2O3 | Acetonitrile | Reflux | Increased yield, simplified purification by filtration.[6] |
| 3 | P4S10 / HMDO | Dichloromethane | Reflux | Enhanced utility, non-polar, soluble byproducts.[6] |
Experimental Protocols
Protocol 1: General Procedure for Thionation using Lawesson's Reagent
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To a solution of the amide (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Lawesson's reagent (0.6 mmol, 0.6 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous NaHCO3 solution (15 mL) and stir vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired thioamide.
Protocol 2: Thionation using P4S10 supported on Alumina (P4S10/Al2O3)
-
Prepare the P4S10/Al2O3 reagent by grinding P4S10 and activated neutral alumina in a 1:5 weight ratio in a mortar and pestle.
-
In a round-bottom flask, add the amide (1.0 mmol) and the P4S10/Al2O3 reagent (typically a 2-fold excess of P4S10 by weight relative to the amide).
-
Add anhydrous dioxane (10 mL) and heat the mixture to reflux with stirring.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite to remove the solid support and byproducts.
-
Wash the Celite pad with the reaction solvent or another suitable organic solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified if necessary. This method often yields a cleaner product, minimizing the need for extensive chromatography.[6][7]
Visualizations
Caption: Troubleshooting workflow for thioamide synthesis.
Caption: Mitigation strategies for common side reactions.
References
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thioamide synthesis by thionation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Thioamide Desulfurization During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted desulfurization of thioamides to their corresponding amides during experimental workup and purification.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common issues leading to thioamide degradation during workup.
Question: I am observing significant conversion of my thioamide to the corresponding amide after my reaction workup. What are the likely causes?
Answer: The conversion of a thioamide to an amide during workup is a common problem, typically caused by one or more of the following factors:
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Oxidation: Thioamides are susceptible to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from your reaction, or peroxides in solvents (e.g., older ethers). The sulfur atom is oxidized to intermediates like thioamide S-oxides, which then readily lose sulfur to form the amide.[1][2][3]
-
Acidic Conditions: Strong aqueous acids can promote the hydrolysis of thioamides to amides. In the context of peptide synthesis, strong acids like trifluoroacetic acid (TFA) used for cleavage can cause a specific type of degradation. The nucleophilic sulfur of the thioamide can attack an adjacent activated carbonyl group, leading to a cyclization and subsequent chain scission, resembling an Edman degradation process.
-
Alkaline Conditions: Aqueous basic conditions can also lead to the hydrolysis of thioamides to amides, particularly with heating.[4] Primary and secondary thioamides can be deprotonated by even mild bases like sodium bicarbonate in an aqueous medium, which can lead to further reactions.[4]
-
Presence of Certain Metal Salts: Some metal salts, especially those of soft metals, can coordinate to the sulfur atom and facilitate hydrolysis or other degradation pathways.
Question: My reaction involves an oxidizing agent. How can I quench the reaction and work it up without degrading my thioamide product?
Answer: When your reaction uses an oxidant, it is crucial to completely quench any excess before isolating the thioamide.
-
Quenching: Use a reducing agent that is compatible with your product. Common choices include sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solutions. Ensure the quench is complete by testing for the absence of the oxidant (e.g., with starch-iodide paper for peroxide-based oxidants).
-
Inert Atmosphere: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use de-gassed solvents for extractions.
-
Temperature Control: Keep the temperature low during the workup and extraction process to slow down potential degradation reactions.[4]
Question: I suspect my solvent is causing desulfurization. Which solvents are safe for working with thioamides?
Answer: Solvent choice is critical for thioamide stability.
-
Recommended Solvents: Non-nucleophilic organic solvents are generally safe. Dichloromethane, ethyl acetate, and benzene have been reported as suitable for handling thioamides.[4] Acetonitrile is also often a good choice.[4]
-
Solvents to Avoid: Protic and nucleophilic solvents, such as methanol, can be problematic as they can potentially attack the electrophilic carbon of the thioamide.[4] It is also essential to use fresh, peroxide-free solvents, especially ethers like THF or diethyl ether.
Question: How can I purify my thioamide using column chromatography without causing decomposition on the silica gel?
Answer: Silica gel is acidic and can promote the degradation of sensitive thioamides.
-
Deactivate Silica Gel: You can neutralize the silica gel by pre-treating it with a base. A common method is to flush the packed column with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2%), before loading your sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, if your thioamide is particularly acid-sensitive.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidative desulfurization?
A1: The primary mechanism involves the sequential oxygenation of the thioamide's sulfur atom.[1][2] This is often mediated by flavoprotein monooxygenases or cytochromes P450 in biological systems, but chemical oxidants achieve a similar outcome.[1][2] The process forms a thioamide S-oxide intermediate, which can be further oxidized to a highly reactive thioamide S,S-dioxide.[1][3] This dioxide species is unstable and readily eliminates sulfur (often as sulfur dioxide/sulfite), yielding the corresponding amide.[1][2]
Q2: Are thioamides stable in both acidic and basic aqueous solutions?
A2: No, thioamides can be sensitive to both acidic and basic aqueous conditions, which can lead to hydrolysis to the corresponding amide.[4][5] In strongly alkaline aqueous media, hydrolysis to the amide is a likely outcome.[4] In strongly acidic conditions, hydrolysis can also occur. For thioamides within peptides, acidic conditions can trigger a more complex degradation pathway involving cyclization and cleavage.
Q3: What is a thioimidate, and how can it be used to protect a thioamide?
A3: A thioimidate is a functional group formed by alkylating the sulfur atom of a thioamide. This conversion protects the thioamide from degradation under certain conditions, particularly the strongly acidic environment used for cleavage in solid-phase peptide synthesis (SPPS). The thioimidate is not nucleophilic at the sulfur atom and is protonated at the nitrogen under acidic conditions, which prevents the destructive cyclization that can occur with unprotected thioamides. The thioimidate can be converted back to the thioamide after the acid-labile steps are completed.
Q4: Can I use scavengers to protect my thioamide during workup?
A4: Yes, in specific contexts, scavengers can be very effective. For instance, in radical-mediated desulfurization reactions (e.g., using VA-044), thioacetamide can be used as a "suicide scavenger."[6] It preferentially reacts with the radical species, thus protecting the desired thioamide from desulfurization.[6]
Data Presentation
Table 1: General Stability of Thioamides under Various Workup Conditions
| Condition Category | Reagent/Condition | Stability Concern | Prevention Strategy |
| Oxidative | Air, H₂O₂, m-CPBA | High risk of desulfurization to amide.[1][2][3] | Work under an inert atmosphere, use degassed solvents, quench residual oxidants with Na₂S₂O₃. |
| Acidic | Strong aqueous acid (e.g., HCl) | Risk of hydrolysis to amide. | Neutralize carefully, avoid prolonged exposure to strong aqueous acid. |
| Acidic (Peptide) | TFA (for cleavage) | Risk of Edman-like degradation and chain scission. | Protect the thioamide as a thioimidate before cleavage. |
| Basic | Strong aqueous base (e.g., NaOH) | Risk of hydrolysis to amide.[4][5] | Work up under neutral or mildly acidic conditions. |
| Solvents | Methanol, old ethers | Potential for nucleophilic attack or peroxide-mediated oxidation.[4] | Use non-nucleophilic solvents (e.g., CH₂Cl₂, EtOAc) and fresh, peroxide-free solvents.[4] |
| Purification | Standard silica gel | Can promote acid-catalyzed degradation. | Deactivate silica gel with a base (e.g., triethylamine) or use a neutral stationary phase. |
| Temperature | Elevated temperatures | Can accelerate degradation pathways. | Maintain low temperatures during workup and storage.[4] |
Experimental Protocols
Protocol 1: General Workup Procedure for Sensitive Thioamides (Inert Conditions)
This protocol is designed for reactions where the thioamide product is sensitive to oxidation.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction contains an oxidizing agent, quench it by slow addition of a freshly prepared aqueous solution of sodium thiosulfate (10% w/v) or sodium sulfite (10% w/v) until the oxidant is consumed (test with an appropriate indicator).
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel purged with nitrogen or argon.
-
Add a degassed organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
Add degassed deionized water or brine to facilitate phase separation.
-
Gently shake the funnel, periodically venting away from the user.
-
Separate the organic layer. Re-extract the aqueous layer 2-3 times with the degassed organic solvent.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Degassed saturated aqueous sodium bicarbonate solution (if acidic impurities are present and the thioamide is stable to mild base).
-
Degassed brine.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) at a low temperature (e.g., < 30 °C).
-
-
Purification:
-
If column chromatography is necessary, use silica gel that has been deactivated with triethylamine or opt for a neutral stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Perform the chromatography as quickly as possible to minimize contact time with the stationary phase.
-
Protocol 2: Thioimidate Protection for Thioamide Stability in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the protection of a thioamide as a thioimidate on-resin to prevent degradation during subsequent Fmoc deprotection and TFA cleavage steps.
-
On-Resin Thioamide Formation:
-
Synthesize the peptide on the solid support up to the point of thioamide incorporation.
-
Couple the desired amino acid as a thioamide using an appropriate thioacylating agent.
-
-
Thioimidate Formation (Protection):
-
After coupling the thioamide residue, wash the resin thoroughly.
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Add a solution of an alkylating agent (e.g., methyl iodide or 4-azidobenzyl bromide) and a mild, non-nucleophilic base (e.g., DBU or DIPEA) in DMF.
-
Allow the reaction to proceed until the thioamide is fully converted to the thioimidate (monitor by a qualitative test like the chloranil test).
-
Wash the resin extensively to remove excess reagents.
-
-
Peptide Elongation:
-
Continue with the standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, followed by amino acid coupling) to complete the peptide sequence. The thioimidate protects the thioamide from epimerization during these steps.
-
-
Cleavage from Resin:
-
Once the synthesis is complete, wash and dry the resin.
-
Treat the resin with the standard TFA cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). The thioimidate is stable under these conditions, preventing Edman-like degradation.
-
-
Thioimidate Deprotection:
-
After cleavage and precipitation of the peptide, the thioimidate protecting group can be removed.
-
For a 4-azidobenzyl thioimidate, the azide can be reduced (e.g., with a phosphine) to an amine, which triggers the release of the protecting group and regeneration of the thioamide.
-
For a methyl thioimidate, treatment with hydrogen sulfide (H₂S) is required, though this is less common due to the toxicity of H₂S.
-
Visualizations
References
- 1. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-N-thiobenzoyl-acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Chloro-N-thiobenzoyl-acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the common impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities could include unreacted starting materials (2-chloroacetamide and a thiobenzoylating agent like Lawesson's reagent), byproducts from the thionation reaction, and residual solvents.[1] Over-reaction or side reactions involving the chloroacetyl group are also possible.
Q3: Is this compound stable?
A3: Thioamides can be sensitive to strong acids, bases, and oxidizing agents.[2] The chloroacetyl group is susceptible to nucleophilic substitution. Therefore, it is advisable to handle the compound under neutral or mildly acidic conditions and at moderate temperatures to prevent degradation.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for routine purity checks.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) to find the optimal one.[6] |
| Using Too Much Solvent | Using an excessive amount of solvent will keep the product dissolved even at low temperatures.[7] Use the minimum amount of hot solvent required to fully dissolve the crude product.[6][7] |
| Premature Crystallization | If the compound crystallizes too quickly (e.g., upon slight cooling), impurities can get trapped. Ensure the solution is fully dissolved and then allow it to cool slowly to room temperature before placing it in an ice bath.[7] |
| Product is Highly Soluble in the Chosen Solvent | If the product remains in solution even after cooling, the solvent is not suitable. Try a less polar solvent or a solvent mixture. |
Issue 2: Oily Product Instead of Crystals
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Impurities | Impurities can lower the melting point and inhibit crystallization. Try to pre-purify the crude product by washing with a solvent in which the desired product is insoluble but the impurities are soluble. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[5] |
| Inappropriate Solvent | The solvent may be too good at dissolving the compound. Add a co-solvent (anti-solvent) in which the compound is insoluble dropwise to the solution until it becomes slightly cloudy, then heat until it clarifies and allow to cool slowly.[6] |
Issue 3: Persistent Impurities After Purification
Possible Causes & Solutions:
| Cause | Solution |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the product, it may co-crystallize. A different recrystallization solvent or a different purification technique like column chromatography may be necessary. |
| Incomplete Reaction | Unreacted starting materials may be present. Monitor the reaction to completion using TLC before workup. |
| Product Degradation | The compound may be degrading during purification. Avoid high temperatures for prolonged periods and use neutral pH conditions. |
| Ineffective Purification Method | Recrystallization may not be sufficient. Use column chromatography for more challenging separations. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a water bath to boiling and observe. A suitable solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5][7]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase) that provides good separation between the desired product and impurities. A typical starting point for a compound of this nature could be a mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (stationary phase) using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting flowchart for purification issues.
Caption: General purification workflow decision tree.
References
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
identifying byproducts in 2-Chloro-N-thiobenzoyl-acetamide synthesis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-N-thiobenzoyl-acetamide and the identification of its byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is not widely documented in readily available literature. However, a plausible synthetic route involves a two-step process. First, the thioamidation of a suitable benzoyl precursor to form a thiobenzoyl intermediate. This is followed by N-acylation with chloroacetyl chloride or a related reagent. The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to maximize yield and minimize byproduct formation.
Q2: What are the common byproducts I should expect in the synthesis of this compound?
A2: Based on the likely precursors and reaction types, several byproducts could potentially form. These may include:
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Unreacted starting materials: Thiobenzoyl precursor and chloroacetylating agent.
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Diamide byproduct: Formed by the reaction of two equivalents of chloroacetyl chloride with the thiobenzoyl precursor.[1]
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Homocoupled thioamides: Self-reaction of the thiobenzoyl precursor.[2]
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Hydrolysis products: Hydrolysis of chloroacetyl chloride to chloroacetic acid or hydrolysis of the amide or thioamide bond in the final product.
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Oxidized species: The thioamide group is susceptible to oxidation.
Q3: How can I use LC-MS to identify these byproducts?
A3: LC-MS is a powerful tool for identifying byproducts. The liquid chromatography (LC) component separates the different compounds in your reaction mixture based on their polarity. The mass spectrometry (MS) component then provides the mass-to-charge ratio (m/z) of each separated compound, allowing for the determination of their molecular weights. By comparing the observed m/z values with the calculated molecular weights of potential byproducts, you can tentatively identify them. Further confirmation can be achieved using tandem mass spectrometry (MS/MS) to analyze the fragmentation patterns of the ions.[3][4]
Q4: What are typical LC-MS conditions for analyzing this type of compound?
A4: A reversed-phase C18 column is a good starting point for separating the reaction mixture. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization, is commonly used. For MS detection, electrospray ionization (ESI) in positive ion mode is often suitable for this class of compounds, as the nitrogen and sulfur atoms can be protonated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Systematically vary the reaction temperature to find the optimum. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials or products are sensitive to air or moisture. |
| Presence of a significant amount of starting material in the final product | - Insufficient amount of one of the reactants. - Low reactivity of the starting materials. | - Use a slight excess of the more readily available or less expensive starting material. - Consider using a catalyst to increase the reaction rate. |
| Detection of a byproduct with a mass corresponding to a diamide | - Over-acylation of the thiobenzoyl precursor. | - Add the chloroacetyl chloride slowly and at a low temperature to control the reaction. - Use a stoichiometric amount of the chloroacetylating agent. |
| Multiple unexpected peaks in the LC-MS chromatogram | - Formation of multiple byproducts. - Sample degradation. | - Purify the crude product using techniques like column chromatography or recrystallization. - Analyze the sample immediately after preparation or store it at a low temperature to prevent degradation. |
| Poor peak shape in the LC chromatogram | - Inappropriate mobile phase pH. - Column overload. | - Add a small amount of formic acid or acetic acid to the mobile phase. - Dilute the sample before injection. |
Experimental Protocols
General Synthesis of this compound (Hypothetical)
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Thioamidation: A benzoyl precursor (e.g., benzoyl chloride or a benzoyl derivative) is reacted with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane. The reaction is typically heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
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N-acylation: To the cooled solution containing the thiobenzoyl intermediate, a base (e.g., triethylamine or pyridine) is added, followed by the slow, dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature and monitored for the formation of the desired product.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
LC-MS Analysis Protocol
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LC System: A standard HPLC or UHPLC system.
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A typical gradient could be 5-95% B over 10 minutes.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 1-5 µL.
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MS System: A mass spectrometer equipped with an ESI source.
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Ionization Mode: Positive ion mode.
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Scan Range: m/z 100-1000.
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Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) for structural confirmation of the main product and byproducts.
Data Presentation
Table 1: Hypothetical LC-MS Data for a Synthesis Reaction Mixture
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Calculated MW |
| 2.5 | 136.1 | Thiobenzoyl Precursor | 135.2 |
| 4.8 | 214.0 | This compound | 213.7 |
| 5.9 | 290.0 | Diamide Byproduct | 289.2 |
| 1.2 | 95.0 | Chloroacetic acid | 94.5 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: LC-MS workflow for byproduct identification.
References
- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Technical Support Center: Optimizing Chloroacetylation Reactions
Welcome to the technical support center for chloroacetylation reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during chloroacetylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your chloroacetylation experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My chloroacetylation reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common problem with several potential causes. Consider the following troubleshooting steps:
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Inadequate Temperature Control: Chloroacetylation is often highly exothermic. Uncontrolled temperature can lead to byproduct formation. Try adding the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5°C) to manage the exotherm.
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Reagent Quality: Ensure the purity of your starting materials. Chloroacetyl chloride can hydrolyze over time to chloroacetic acid, and amine substrates can degrade. Impurities in the starting material, such as dichloroacetyl chloride, can also lead to unwanted side products.
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Base Selection: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively scavenge the HCl produced, leading to the protonation of your amine and stopping the reaction. Consider using a non-nucleophilic organic base like triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Reaction Time and Monitoring: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require stirring overnight.
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Workup Issues: Your product might be lost during the workup. If you expect a precipitate but get a sticky oil, your product may be impure or less soluble than expected. Consider an alternative workup, such as solvent extraction with a suitable organic solvent like ethyl acetate, followed by washing and drying. Also, check if your product is water-soluble; if so, it may be lost in the aqueous layer during extraction.
Issue 2: Formation of Multiple Products or Byproducts
Q: I'm observing multiple spots on my TLC, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
A: Byproduct formation can often be controlled by adjusting reaction conditions.
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Di-acylation: If your substrate has multiple reactive sites, you may be getting double acylation. Using a controlled stoichiometry (e.g., 1.0-1.1 equivalents of chloroacetyl chloride) can minimize this.
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O-acylation vs. N-acylation: When working with substrates containing both amine and hydroxyl groups (e.g., amino alcohols), selectivity is key. Chemoselective N-chloroacetylation can often be achieved by controlling the pH. Reactions in a phosphate buffer at a near-neutral pH can favor N-acylation over O-acylation.
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Hydrolysis: Chloroacetyl chloride reacts with water. Ensure your reaction is performed under anhydrous (dry) conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive.
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Dichloroacetic Acid Formation: The formation of dichloroacetic acid can occur during the synthesis of chloroacetic acid, which can be an impurity. Ensure you are using high-purity chloroacetyl chloride.
Issue 3: Reaction is Too Vigorous or Difficult to Control
Q: My reaction generates a lot of gas (HCl) and pressure, and sometimes the temperature rises uncontrollably. How can I manage this?
A: The reaction of chloroacetyl chloride with an amine generates one equivalent of HCl gas, which can cause pressure buildup in a closed system.
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Slow Addition: Add the chloroacetyl chloride slowly (dropwise) from a dropping funnel. This allows the heat to dissipate and controls the rate of HCl evolution.
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Efficient Cooling: Use an ice bath or other cooling system to maintain a low and stable temperature (e.g., 0-5°C) during the addition.
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Proper Venting: Do not run the reaction in a completely sealed vessel. Use a setup that allows for the safe venting of HCl gas, such as a drying tube filled with calcium chloride or a bubbler connected to a basic solution to neutralize the gas.
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Use of a Base: A base is used to neutralize the HCl as it is formed. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine).
Frequently Asked Questions (FAQs)
Q: Should I heat or cool my chloroacetylation reaction?
A: It depends on the reactivity of your substrate. For most primary and secondary amines, the reaction is highly exothermic and requires cooling (0-5°C) during the addition of chloroacetyl chloride to prevent side reactions. However, for less reactive amines, such as some anilines or heterocyclic amines, gentle heating after the initial addition may be necessary to drive the reaction to completion. Always monitor the reaction by TLC to determine the optimal conditions.
Q: What is the best solvent for chloroacetylation?
A: Common solvents include acetone, tetrahydrofuran (THF), and dimethylformamide (DMF). The choice depends on the solubility of your substrate and reagents. THF has been shown to be effective in combination with DBU as a base. For chemoselective reactions with amino alcohols, an aqueous phosphate buffer can be highly effective.
Q: My product is a sticky oil instead of a solid precipitate after adding water. What should I do?
A: A sticky product often indicates impurities or that the product itself is an oil at room temperature. Instead of filtration, switch to an extractive workup. Extract your aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to isolate your product. You may need to purify the resulting oil further using column chromatography.
Q: How can I purify my final chloroacetylated product?
A: Purification methods depend on the nature of your product.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best way to obtain high purity.
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Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is a standard method.
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Distillation: For volatile liquid products, distillation can be an effective purification method.
Quantitative Data Presentation
The following tables summarize reaction conditions from cited literature to provide a starting point for your optimization.
Table 1: Chloroacetylation of Various Amines
| Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Aniline | DBU | THF | 0°C to RT | 3 h | 86% | |
| Substituted Anilines | DBU | THF | 0°C to RT | 3-6 h | 75-95% | |
| 4-Aminoantipyrine | - | - | - | - | - | |
| Amino Alcohols | - | Phosphate Buffer | RT | 20 min | High | |
| General Amines | Et3N | Acetone | RT | Overnight | - |
Experimental Protocols
Protocol 1: General Chloroacetylation of an Aromatic Amine using DBU
This protocol is adapted from a facile amidation method.
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Dissolve Substrate: In a round-bottom flask, dissolve the substituted aniline (6 mmol) in tetrahydrofuran (THF, 5 mL).
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Add Base: To this solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 mmol).
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Cool Reaction: Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
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Add Chloroacetyl Chloride: Slowly add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the internal temperature does not exceed 5°C.
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React at Room Temperature: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 3-6 hours.
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Monitor Reaction: Monitor the progress of the reaction by TLC (e.g., Hexane:EtOAc; 7:3).
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Isolate Product: Once the reaction is complete, pour the mixture into cold water. The product should precipitate.
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Purify: Filter the precipitate, wash it with water, and dry it. The product can be further purified by recrystallization from ethanol.
Protocol 2: Chemoselective N-Chloroacetylation of an Amino Alcohol
This protocol is based on a method for selective acylation in an aqueous medium.
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Prepare Solution: Dissolve the amino alcohol in a phosphate buffer to create a solution at a near-neutral pH.
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Add Chloroacetyl Chloride: Add chloroacetyl chloride to the buffered solution. The reaction is typically rapid.
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React: Stir the mixture at room temperature for approximately 20 minutes.
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Isolate Product: The N-chloroacetylated product can often be isolated by filtration or extraction, typically without the need for chromatographic separation.
Visualizations
Caption: A troubleshooting flowchart for diagnosing low yield issues.
how to avoid hydrolysis of 2-Chloro-N-thiobenzoyl-acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the hydrolysis of 2-Chloro-N-thiobenzoyl-acetamide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of hydrolysis on this compound?
A1: this compound has two primary sites susceptible to hydrolysis: the thioamide linkage and the chloroacetamide moiety.
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Thioamide Hydrolysis: The thioamide group (C=S)-NH can be hydrolyzed to the corresponding amide (C=O)-NH. This reaction is typically favored under aqueous alkaline conditions.[1]
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Chloroacetamide Hydrolysis (Dechlorination): The chloroacetamide group is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. In aqueous environments, this can result in the formation of a hydroxyacetamide derivative. Dechlorination is a known degradation pathway for chloroacetamide-containing compounds.[2][3][4]
Q2: What experimental conditions are most likely to cause hydrolysis of my compound?
A2: The stability of this compound is highly dependent on the experimental conditions. Conditions that promote hydrolysis include:
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High pH (Alkaline Conditions): Basic solutions can catalyze the hydrolysis of the thioamide to an amide.[1]
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Presence of Water: Water is a reactant in hydrolysis, so its presence, especially with acid or base catalysts, is a primary concern. Thioimidates, which are related to thioamides, are known to hydrolyze to thioesters in the presence of sufficient water.[5]
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Elevated Temperatures: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. Thioamides are generally more stable at lower temperatures.[1]
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Presence of Nucleophiles: Besides water, other nucleophiles in your reaction mixture can displace the chloride atom on the chloroacetamide moiety.
Q3: What are the observable signs of this compound degradation?
A3: Degradation of your compound may be indicated by:
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Changes in Chromatographic Profiles: Appearance of new peaks or changes in the retention time of the parent compound in techniques like HPLC or TLC.
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Alterations in Spectroscopic Data: Changes in NMR, IR, or Mass Spectrometry data that suggest the formation of hydrolysis products. For instance, in IR spectroscopy, the appearance of a carbonyl (C=O) stretch may indicate the conversion of the thioamide to an amide.
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Decreased Biological Activity or Inconsistent Experimental Results: If the compound is used in biological assays, a loss of potency or variability in results could be a sign of degradation.
Troubleshooting Guides
Issue 1: My compound appears to be degrading in aqueous buffers.
This is a common issue due to the inherent reactivity of the thioamide and chloroacetamide groups with water.
Troubleshooting Steps:
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pH Adjustment:
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Hypothesis: The buffer pH is promoting hydrolysis. Alkaline conditions are particularly detrimental to the thioamide group.[1]
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Recommendation: If your experimental conditions permit, use a buffer with a neutral or slightly acidic pH (pH 6-7). Avoid basic buffers (pH > 8).
-
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Temperature Control:
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Hypothesis: The experimental temperature is accelerating hydrolysis.
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Recommendation: Conduct your experiments at lower temperatures (e.g., 4°C or on ice) whenever possible to slow down the degradation rate.[1]
-
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Minimize Incubation Time:
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Hypothesis: Prolonged exposure to the aqueous environment is leading to significant hydrolysis.
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Recommendation: Reduce the time your compound spends in aqueous solutions to the minimum required for your experiment.
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Solvent Choice:
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Hypothesis: The aqueous nature of the solvent is the primary issue.
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Recommendation: If feasible, consider using a co-solvent system with a water-miscible organic solvent like acetonitrile (ACN) or isopropanol to reduce the water activity. Methanol could be problematic as it may act as a nucleophile.[1]
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Summary of Recommended Buffer Conditions:
| Parameter | Recommended Condition | Rationale |
| pH | 6.0 - 7.0 | Minimizes both acid and base-catalyzed hydrolysis. |
| Temperature | 4°C or on ice | Reduces the rate of hydrolysis.[1] |
| Buffer Components | Non-nucleophilic buffers | Avoids side reactions with the chloroacetamide moiety. |
Issue 2: I am observing a new product with a mass corresponding to the replacement of sulfur with oxygen.
This indicates the hydrolysis of the thioamide group to its corresponding amide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thioamide hydrolysis.
Issue 3: Mass spectrometry shows a product with a mass corresponding to the loss of HCl and the addition of OH.
This suggests hydrolysis of the chloroacetamide moiety, where the chlorine atom is replaced by a hydroxyl group.
Potential Hydrolysis Pathways:
Caption: Potential hydrolysis pathways for this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Buffers
This protocol allows for the systematic evaluation of the compound's stability under various pH and temperature conditions.
Materials:
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This compound
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Stock solution of the compound in a suitable organic solvent (e.g., DMSO or ACN)
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Buffers:
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pH 5.0 (e.g., Acetate buffer)
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pH 7.4 (e.g., Phosphate buffer)
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pH 9.0 (e.g., Tris buffer)
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HPLC system with a suitable column (e.g., C18)
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Incubators or water baths set at 4°C and 25°C (Room Temperature)
Procedure:
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Prepare working solutions of this compound in each buffer at a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%).
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Divide the solutions for each pH into two sets. Incubate one set at 4°C and the other at 25°C.
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
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Immediately analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.
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Plot the percentage of the remaining parent compound against time for each condition.
Data Presentation:
Table 1: Stability of this compound (% Remaining) after 24 hours
| Buffer pH | Temperature (°C) | % Parent Compound Remaining |
| 5.0 | 4 | |
| 5.0 | 25 | |
| 7.4 | 4 | |
| 7.4 | 25 | |
| 9.0 | 4 | |
| 9.0 | 25 |
This table should be filled with your experimental data.
Protocol 2: Identification of Hydrolysis Products by LC-MS
This protocol is designed to identify the potential degradation products of your compound.
Materials:
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Aged sample of this compound from the stability study (Protocol 1) that shows significant degradation.
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LC-MS system.
Procedure:
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Inject the degraded sample into the LC-MS system.
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Separate the components using a suitable chromatographic gradient.
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Acquire mass spectra for the parent compound and any new peaks that appear.
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Analyze the mass-to-charge ratios (m/z) of the new peaks to identify potential hydrolysis products.
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Thioamide Hydrolysis Product: Look for a mass increase of +16 Da (Sulfur replaced by Oxygen).
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Chloroacetamide Hydrolysis Product: Look for a mass change corresponding to the loss of Cl (-35.5 Da) and the addition of OH (+17 Da), resulting in a net change of -18.5 Da.
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This structured approach should help you diagnose and mitigate the hydrolysis of this compound in your experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023) | Shao Yu Chen | 22 Citations [scispace.com]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in thionation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues with thionation reactions.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in thionation reactions can stem from a variety of factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or no conversion of starting material.
Follow the diagnostic workflow below to troubleshoot your reaction.
Caption: A step-by-step workflow for diagnosing low conversion in thionation reactions.
Frequently Asked Questions (FAQs)
Q1: My thionation reaction with Lawesson's Reagent (LR) is not working. What are the most common reasons?
A1: Several factors can contribute to the failure of a thionation reaction using Lawesson's Reagent. Here are some of the most common issues:
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Reagent Quality: Lawesson's Reagent can decompose over time, especially if not stored under anhydrous conditions. It is advisable to use a fresh batch or recrystallize the reagent from toluene if its quality is uncertain.[1]
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Reaction Temperature: Many thionation reactions require elevated temperatures to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, consider increasing the temperature.
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Solvent Choice: The choice of solvent is crucial. Toluene and xylene are commonly used at reflux temperatures.[2] For room temperature reactions, THF can be effective, but ensure the Lawesson's Reagent is fully dissolved.[3]
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Substrate Reactivity: The reactivity of the carbonyl group significantly impacts the reaction. The general order of reactivity is amides > ketones > esters.[4][5] Esters are the least reactive and often require harsher conditions.[2]
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Workup Procedure: Improper workup can lead to the loss of your product or contamination with byproducts. It is critical to perform an aqueous workup to remove phosphorus-containing byproducts before chromatography.[3]
Q2: I am observing many side products in my reaction with Phosphorus Pentasulfide (P4S10). How can I improve the selectivity?
A2: Phosphorus pentasulfide is a strong thionating agent but can sometimes lead to the formation of side products.[6] To improve selectivity:
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Use of Additives: The addition of hexamethyldisiloxane (HMDO) to P4S10 can significantly improve yields and reduce side reactions. The P4S10/HMDO reagent combination is often more efficient than P4S10 alone.[7][8]
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Solid-Supported Reagents: Using P4S10 supported on alumina (P4S10/Al2O3) can enhance selectivity. The alumina can help scavenge byproducts, simplifying purification.[4]
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Temperature Control: Carefully controlling the reaction temperature can help minimize the formation of undesired products.
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Stoichiometry: Using a large excess of P4S10 can sometimes lead to more side products.[4] Optimizing the stoichiometry is recommended.
Q3: How can I effectively remove the phosphorus-containing byproducts from my thionation reaction?
A3: The removal of phosphorus byproducts is a common challenge in thionation chemistry.
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Aqueous Workup: A thorough aqueous workup is often the first and most crucial step. Washing the organic layer with water or a mild base solution like sodium bicarbonate can help remove a significant portion of these byproducts.[9]
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Filtration through Silica Gel: For the P4S10/HMDO reagent system, byproducts can often be removed by a simple filtration through a plug of silica gel.[8]
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Modified Reagents: Using modified thionating agents can simplify purification. For instance, fluorous Lawesson's reagent allows for the easy removal of byproducts through fluorous solid-phase extraction.[6][10]
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Ethylene Glycol Treatment: Treatment of the reaction mixture with ethylene glycol after completion can help to decompose the phosphorus byproducts into more polar species that are easier to remove during a standard workup.[6]
Q4: Can I run my thionation reaction under microwave irradiation to speed it up?
A4: Yes, microwave-assisted thionation is a well-established method for accelerating these reactions. It can significantly reduce reaction times from hours to minutes and often leads to improved yields.[3][4] Both Lawesson's reagent and P4S10/HMDO have been successfully used under microwave conditions.[3][11]
Data Presentation: Thionating Agent Performance
The following tables summarize the performance of different thionating agents under various conditions for the conversion of representative carbonyl compounds.
Table 1: Thionation of Amides
| Entry | Thionating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Lawesson's Reagent | N-Phenylethanethioamide | Dichloromethane | Room Temp | 4 | 84 | [12] |
| 2 | P4S10/HMDO | N-Phenylethanethioamide | Dichloromethane | Room Temp | 4 | 84 | [12] |
| 3 | Lawesson's Reagent | Various Amides | THF | Room Temp | 0.5-overnight | up to 86 | [3] |
| 4 | P4S10/Al2O3 | Various Amides | Dioxane | Reflux | N/A | 62-93 | [4] |
Table 2: Thionation of Esters and Lactones
| Entry | Thionating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | P4S10/HMDO | O-Methyl 4-nitrobenzenecarbothioic acid | Xylene | Reflux | 14 | 21 | [12] |
| 2 | P4S10/HMDO | O-Ethyl 2-cyano-3,3-diphenyl-2-propenethioic acid | Xylene | Reflux | 20 | 42 | [12] |
| 3 | P4S10/HMDO | γ-Thiobutyrolactone | Xylene | Reflux | N/A | 65 | [7] |
| 4 | Lawesson's Reagent | Various Esters/Lactones | Toluene/Xylene | Reflux | 2-25 | Moderate | [5] |
Table 3: Thionation of Ketones
| Entry | Thionating Agent | Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | P4S10/HMDO (MW) | Various Ketones | Xylene | N/A | 2-10 | 72-91 | [11] |
| 2 | Lawesson's Reagent | Mebroqualone | Xylene | Reflux | 180 | 87 | [2] |
| 3 | Lawesson's Reagent | Hesperetin/Naringenin | N/A | N/A | N/A | 41-52 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide with Lawesson's Reagent in THF
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Dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF).
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In a separate flask, dissolve the amide (1.0 equivalent) in anhydrous THF.
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Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be complete in as little as 30 minutes or may require stirring overnight.[3]
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Once the reaction is complete, evaporate the solvent under reduced pressure.
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Perform a standard aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[3]
Protocol 2: General Procedure for Thionation of an Ester with P4S10/HMDO
-
To a flask equipped with a reflux condenser and a nitrogen inlet, add the ester (1.0 equivalent), phosphorus pentasulfide (P4S10, 0.25-0.33 equivalents), and hexamethyldisiloxane (HMDO, 1.25-1.67 equivalents) in an anhydrous solvent such as xylene.[7]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by high-performance liquid chromatography (HPLC) or TLC until the starting material is consumed or the product concentration reaches a maximum.[7]
-
Cool the reaction mixture to room temperature.
-
Perform a hydrolytic workup by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
The crude product can often be purified by filtration through a short plug of silica gel or by recrystallization.[8]
Signaling Pathways and Workflow Diagrams
Caption: The generally accepted mechanism for the thionation of a carbonyl compound using Lawesson's Reagent.[2]
Caption: A decision-making diagram for selecting an appropriate thionating agent based on the substrate.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Managing Reagent Stability for Thioamide Synthesis
Welcome to the technical support center for thioamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reagent stability and troubleshooting common issues encountered during the synthesis of thioamides.
Frequently Asked Questions (FAQs)
Q1: My thionating reagent (Lawesson's Reagent/P4S10) has changed in color and texture. Can I still use it?
A1: A change in the physical appearance of Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P4S10), such as clumping, discoloration, or the presence of a strong hydrogen sulfide (H₂S) odor, indicates decomposition due to moisture. Using a decomposed reagent is not recommended as it can lead to significantly lower yields and the formation of multiple byproducts, complicating purification. For best results, always use fresh or properly stored reagents.
Q2: What are the optimal storage conditions for thionating reagents like Lawesson's Reagent?
A2: Thionating reagents are highly sensitive to moisture and air. They should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or nitrogen). Store the container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[1]
Q3: I am observing a significant amount of my starting amide even after prolonged reaction times. What could be the issue?
A3: This is a common issue that can arise from several factors:
-
Reagent Quality: The thionating reagent may have degraded due to improper storage.
-
Insufficient Reagent: The stoichiometry of the thionating reagent might be too low. For Lawesson's reagent, a common starting point is 0.5 equivalents per amide carbonyl group.
-
Low Reaction Temperature: Many thionation reactions require elevated temperatures, often refluxing in solvents like toluene or xylene.[2][3] Ensure your reaction temperature is adequate for the specific substrate and reagent.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Toluene and xylene are common, but for some substrates, other solvents like dioxane might be more effective.
Q4: My thioamide product is showing signs of degradation. What are the common degradation pathways and how can I avoid them?
A4: Thioamides can be susceptible to degradation, especially under acidic or basic conditions encountered during workup or purification.[4]
-
Acid-catalyzed hydrolysis: Strong acids can hydrolyze the thioamide back to the corresponding amide.
-
Epimerization: For chiral centers alpha to the thioamide, epimerization can occur under basic conditions.
-
Chain scission in peptides: In solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) used for cleavage can cause chain scission at the thioamide position.[5] To mitigate these issues, consider using milder workup conditions and purification techniques. In peptide synthesis, the use of a thioimidate protecting group strategy has been shown to be effective in preventing these side reactions.[5][6]
Q5: Purification of my thioamide is proving difficult due to byproducts from Lawesson's Reagent. How can I simplify the workup?
A5: Byproducts from Lawesson's reagent can often co-elute with the desired thioamide. An effective workup procedure involves quenching the reaction with a polyol like ethylene glycol or an alcohol like ethanol and heating the mixture. This converts the phosphorus-containing byproducts into more polar species that can be more easily removed by aqueous extraction or simple filtration, often avoiding the need for column chromatography.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded thionating reagent. | Use a fresh batch of the reagent. Assess purity via ¹H or ³¹P NMR if possible. |
| Insufficient reaction temperature or time. | Increase the reaction temperature to reflux in a high-boiling solvent like toluene or xylene. Monitor the reaction by TLC to determine the optimal reaction time.[2][3] | |
| Inappropriate solvent. | Screen different anhydrous solvents such as toluene, xylene, or dioxane. | |
| Multiple Byproducts Observed by TLC/LC-MS | Reaction temperature is too high or reaction time is too long. | Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations. |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere. | |
| Side reactions of the thioamide product. | For peptide synthesis, consider protecting the thioamide as a thioimidate to prevent degradation and epimerization.[5][6] | |
| Difficulty in Product Purification | Co-elution of phosphorus byproducts from Lawesson's reagent. | After the reaction, add ethylene glycol or ethanol and heat to convert the byproducts into more polar compounds that are easier to separate.[3] |
| Product degradation on silica gel. | Minimize the time the product spends on the silica gel column. Consider alternative purification methods like recrystallization or using a different stationary phase. | |
| Epimerization of Chiral Centers | Basic conditions during workup or purification. | Use neutral or slightly acidic conditions for workup and purification. Avoid strong bases. |
| Prolonged reaction at high temperatures. | Optimize the reaction to proceed at the lowest effective temperature for the shortest possible time. |
Data on Reagent Stability
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Stability Characteristics |
| Lawesson's Reagent (LR) | C₁₄H₁₄O₂P₂S₄ | 404.47 | Unstable in solution at temperatures above 110°C.[2][3] Decomposes in the presence of moisture, releasing H₂S. |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | 444.55 | Highly sensitive to moisture, hydrolyzing to phosphoric acid and H₂S. More thermally robust than Lawesson's Reagent, withstanding temperatures above 150°C.[7] |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) | P₄S₁₀/(CH₃)₃SiOSi(CH₃)₃ | N/A | The combination is reported to offer yields comparable or superior to Lawesson's reagent, with the advantage of easier byproduct removal through hydrolytic workup or filtration.[2] |
| Novel Adamantane-based Reagent | C₁₀H₉P₃S₈ | 522.58 | Air- and thermally stable, odorless, and does not release detectable H₂S under ambient storage. Can be recovered and reused. |
Experimental Protocols
Protocol 1: General Procedure for Thioamide Synthesis using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amide substrate
-
Lawesson's Reagent (LR)
-
Anhydrous toluene
-
Ethanol or Ethylene Glycol for workup
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide (1.0 mmol) in anhydrous toluene (5-10 mL) under an inert atmosphere (e.g., Argon).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents per carbonyl group) to the solution.
-
Thionation Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - Byproduct Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethanol (2 mL) or ethylene glycol (2 mL) and heat the mixture at reflux for 1-2 hours to quench the phosphorus byproducts.[3]
-
Extraction: Cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purity Assessment of Lawesson's Reagent by ³¹P NMR Spectroscopy
This protocol provides a method to assess the purity of Lawesson's Reagent using quantitative ³¹P Nuclear Magnetic Resonance (qNMR) spectroscopy.
Materials:
-
Lawesson's Reagent (LR) sample
-
A certified internal standard (e.g., triphenyl phosphate) with a known purity.
-
Anhydrous deuterated solvent in which both LR and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the Lawesson's Reagent sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10-20 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ³¹P NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the phosphorus nuclei.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate line broadening.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the characteristic signal for Lawesson's Reagent (a singlet) and the signal for the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the Lawesson's Reagent sample using the following formula:
Purity (%) = (I_LR / N_LR) * (N_IS / I_IS) * (MW_LR / MW_IS) * (m_IS / m_LR) * P_IS
Where:
-
I_LR = Integral of the Lawesson's Reagent signal
-
N_LR = Number of phosphorus atoms giving rise to the signal (2 for LR)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of phosphorus atoms in the internal standard (1 for triphenyl phosphate)
-
MW_LR = Molecular weight of Lawesson's Reagent (404.47 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
m_LR = Mass of the Lawesson's Reagent sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Experimental workflow for a typical thioamide synthesis using Lawesson's Reagent.
Caption: A decision tree for troubleshooting low-yield thioamide synthesis reactions.
Caption: Simplified reaction mechanism for the thionation of an amide using Lawesson's Reagent.
References
- 1. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
column chromatography solvent system for thioamide purification
Welcome to the technical support center for thioamide purification using column chromatography. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity thioamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of a novel thioamide?
A good starting point for the purification of many organic compounds, including thioamides, is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. A typical initial trial could be a 7:3 or 4:1 mixture of hexanes to ethyl acetate. The polarity of the solvent system should then be optimized based on the results of Thin Layer Chromatography (TLC) analysis.
Q2: How do I select the optimal solvent system for my specific thioamide?
The ideal solvent system is chosen based on TLC analysis. The goal is to find a solvent mixture that provides good separation between your desired thioamide and any impurities. A well-chosen system will result in the thioamide having a retention factor (Rf) value between 0.2 and 0.4. This Rf range typically ensures that the compound does not elute too quickly (minimizing separation) or too slowly (leading to band broadening and a lengthy purification).
Q3: Can I use other solvent systems besides hexanes and ethyl acetate?
Yes, a variety of solvent systems can be employed depending on the polarity of your thioamide and the impurities present. For more polar thioamides, a system containing dichloromethane and methanol might be more effective. For less polar compounds, toluene in combination with ethyl acetate or other ethers can be a suitable choice. It's always recommended to screen a few different solvent systems using TLC before committing to a large-scale column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Thioamide is not moving from the baseline (Rf ≈ 0) | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, consider a more polar solvent system like dichloromethane/methanol. |
| Thioamide is running with the solvent front (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes. |
| Poor separation between the thioamide and an impurity | The chosen solvent system has insufficient selectivity for the compounds. | Try a different solvent system with different chemical properties. For example, if a hexanes/ethyl acetate system is not providing good separation, a system containing a different polar component like dichloromethane or an ether might offer the necessary selectivity. |
| Streaking or tailing of the thioamide spot on the TLC plate and column | The compound may be acidic or basic, leading to interactions with the silica gel. The sample may be overloaded. The compound may be degrading on the silica gel. | Add a small amount of a modifier to the solvent system. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine (0.1-1%) can improve the chromatography. Ensure the sample is fully dissolved in a minimal amount of solvent before loading and that the amount of sample is appropriate for the column size. Consider using a different stationary phase, such as alumina. |
| The thioamide appears to be decomposing on the column | Thioamides can be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. Running the column quickly can also minimize the time the compound spends in contact with the stationary phase. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using Thin Layer Chromatography (TLC)
-
Prepare your sample: Dissolve a small amount of your crude thioamide mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Prepare the developing chambers: In separate sealed chambers, prepare small volumes of different solvent systems to be tested (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).
-
Develop the TLC plates: Place one spotted TLC plate in each chamber, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plates: Remove the plates and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV active, use an appropriate stain (e.g., potassium permanganate).
-
Calculate Rf values: Calculate the Rf value for your thioamide and any impurities in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the optimal system: Choose the solvent system that gives your thioamide an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
Protocol 2: Column Chromatography Purification of a Thioamide
-
Prepare the column: Secure a glass column vertically. In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pack the column: Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Prepare the sample: Dissolve your crude thioamide in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel.
-
Load the sample: Carefully add the dissolved sample or the silica with the adsorbed sample to the top of the column.
-
Elute the column: Begin eluting the column with your chosen solvent system. If you are using a gradient, start with a less polar mixture and gradually increase the polarity.
-
Collect fractions: Collect the eluent in a series of test tubes or vials.
-
Analyze the fractions: Analyze the collected fractions by TLC to identify which ones contain your purified thioamide.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified thioamide.
Visualizations
Technical Support Center: Minimizing Epimerization in Thioamide Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of epimerization during thioamide coupling in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thioamide-containing peptides and offers targeted solutions.
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final peptide. | The α-proton of the thioamidated amino acid is highly acidic and susceptible to abstraction by the base used for Fmoc deprotection. | 1. Modify Fmoc-Deprotection Conditions: Use a milder base or shorter reaction times. For example, 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 3 x 2 minutes is often superior to the standard 20% piperidine in DMF.[1] 2. Protect the Thioamide: Convert the thioamide to a thioimidate during synthesis to protect the α-carbon's stereochemistry. The thioimidate is stable to the basic conditions of Fmoc deprotection and can be converted back to the thioamide at the end of the synthesis.[2][3][4][5] |
| Presence of oxoamide impurity. | Thioacylating agents can react with residual water during the coupling step, leading to the formation of the corresponding amide (oxoamide). | Ensure the use of anhydrous solvents (e.g., dichloromethane) and reagents during the thioamide coupling step. |
| Peptide chain scission observed during cleavage from the resin. | Thioamides are labile to strong acids, such as high concentrations of trifluoroacetic acid (TFA) used for cleavage, which can lead to Edman-type degradation.[3] | Use a lower concentration of TFA in the cleavage cocktail (e.g., 80% TFA) and minimize the cleavage time to approximately 2 hours. |
| Low coupling efficiency of the thioamide. | Thioacylating reagents can be less reactive than their oxo-counterparts, leading to incomplete coupling. | Double couple the thioamino acid residue to ensure complete reaction. Monitor the coupling reaction using a qualitative test like the Kaiser test. |
| Side reaction with Nε-thioacetyl lysine. | When using piperidine or morpholine for Fmoc deprotection in peptides containing Nε-thioacetyl lysine, a side product can form that is difficult to separate from the desired product. | Use 2% DBU in DMF for Fmoc deprotection, which avoids the formation of this side product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of thiopeptide synthesis?
A1: Epimerization is the unwanted change in the stereochemistry at the α-carbon of an amino acid residue during peptide synthesis. For thioamide-containing peptides, the amino acid bearing the thioamide is particularly susceptible to epimerization due to the increased acidity of its α-proton. This can lead to the formation of a diastereomeric impurity that is often difficult to separate from the desired peptide.
Q2: Why are thioamides more prone to epimerization than regular amides?
A2: The sulfur atom in a thioamide is less electronegative and more polarizable than the oxygen atom in an amide. This electronic difference increases the acidity of the α-proton of the thioamidated amino acid, making it more easily abstracted by bases used during peptide synthesis, particularly during the Fmoc-deprotection step.[6] This deprotonation leads to a planar enolate intermediate, and subsequent reprotonation can occur from either face, resulting in epimerization.
Q3: What are the most effective strategies to minimize epimerization?
A3: The two most effective strategies are:
-
Thioimidate Protection: This involves temporarily protecting the thioamide as a thioimidate. This modification raises the pKa of the α-proton, preventing its abstraction under basic conditions. The thioimidate is stable throughout the synthesis and is converted back to the thioamide before cleavage. This method has been shown to reduce epimerization from as high as 22% to less than 0.01%.[2][3]
-
Modified Fmoc-Deprotection: Using a less harsh deprotection protocol, such as 2% DBU in DMF instead of 20% piperidine in DMF, can significantly reduce epimerization. For example, in one study, this change reduced epimerization from 7% to 1%.[1]
Q4: Can the choice of coupling reagent affect the rate of epimerization?
A4: Yes, the choice of coupling reagent can influence the extent of epimerization, although it is often a less significant factor than the Fmoc deprotection conditions for thioamides. Reagents like HATU, HBTU, and PyBOP are commonly used. While some studies on regular peptide synthesis suggest differences in epimerization rates between these reagents, for thioamides, the primary focus should be on controlling the basicity of the reaction environment.
Q5: Are there any analytical methods to detect and quantify epimerization?
A5: Yes, the most common method is reverse-phase high-performance liquid chromatography (RP-HPLC). Diastereomers (epimers) often have slightly different retention times on a C18 column, allowing for their separation and quantification by integrating the peak areas. Chiral chromatography can also be employed for more challenging separations.
Data Presentation
Table 1: Comparison of Epimerization with and without Thioimidate Protection
| Peptide Sequence | Protection Strategy | % Epimerization at Phenylalanine Thioamide |
| AAKAF(S)AKFG | Unprotected Thioamide | 22% |
| AAKAF(S)AKFG | Thioimidate Protection | <0.01% |
| Data synthesized from ChemRxiv, 2023, DOI: 10.26434/chemrxiv-2023-3823q[2] |
Table 2: Effect of Fmoc-Deprotection Conditions on Epimerization
| Peptide | Deprotection Reagent | % Epimerization |
| Model Peptide 1 | 10% Piperidine in DMF | 7% |
| Model Peptide 1 | 2% DBU in DMF | 1% |
| CaM135-148-Cys135TyrS138 | 20% Piperidine in DMF | 50% |
| CaM135-148-Cys135TyrS138 | 2% DBU in DMF | 9% |
| CaM135-148-Cys135PheS141 | 20% Piperidine in DMF | 28% |
| CaM135-148-Cys135PheS141 | 2% DBU in DMF | 5% |
| Data from Synlett 2017, 28, DOI: 10.1055/s-0036-1589027[1] |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection using 2% DBU
This protocol is recommended for the synthesis of thioamide-containing peptides to minimize epimerization.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 10-15 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to the resin.
-
Reaction: Agitate the resin for 2 minutes at room temperature.
-
Drain and Repeat: Drain the DBU solution and repeat the deprotection step (steps 3 and 4) two more times for a total of three treatments.
-
Washing: Wash the resin thoroughly with DMF (5 x 30 seconds) to remove all traces of DBU.
-
Proceed to Coupling: The resin is now ready for the next amino acid coupling step.
Protocol 2: Thioimidate Protection and Deprotection
This protocol describes the on-resin protection of a thioamide as a thioimidate and its subsequent deprotection.
A. Thioimidate Protection (On-Resin)
-
Thioamide Installation: Couple the desired thioamino acid to the resin-bound peptide using your standard coupling protocol.
-
Washing: Wash the resin thoroughly with dichloromethane (DCM) and then DMF.
-
Alkylation Solution: Prepare a solution of 0.4 M 4-azidobenzyl bromide and 0.05 M N,N-diisopropylethylamine (DIEA) in dry DMF.
-
Protection Reaction: Add the alkylation solution to the resin and agitate for 6 hours at room temperature.
-
Repeat Alkylation: Drain the solution and add a fresh portion of the alkylation solution, then agitate for another 6 hours.
-
Monitoring: The reaction can be monitored by cleaving a small amount of resin with 20% hexafluoroisopropanol (HFIP) in DCM and analyzing by UPLC-MS.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM. The peptide synthesis can now proceed with the protected thioimidate.
B. Thioimidate Deprotection (On-Resin)
-
Resin Preparation: After the full peptide sequence is assembled, wash the resin with DMF.
-
Deprotection Solution: Prepare a solution of 0.1 M dithiothreitol (DTT) in DMF.
-
Deprotection Reaction: Add the DTT solution to the resin and agitate for 1 hour at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the thioimidate and the appearance of the thioamide by cleaving a small aliquot of resin and analyzing by UPLC-MS.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage: The peptide is now ready for cleavage from the resin and final deprotection of side-chain protecting groups.
Visualizations
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thioamide Production
Welcome to the Technical Support Center for Thioamide Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thioamides, particularly during scale-up operations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of thioamides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive thionating reagent (e.g., old Lawesson's reagent).- Insufficient reaction temperature or time.- Poor solubility of starting materials.- In peptide synthesis, incomplete coupling of the thioacylating reagent. | - Use freshly prepared or properly stored thionating reagents.- Optimize reaction temperature and monitor progress by TLC or LC-MS.[1][2]- Select a solvent that ensures solubility of all reactants at the reaction temperature.- In solid-phase peptide synthesis (SPPS), use a capping step with acetic anhydride to truncate unreacted chains.[3] |
| Epimerization of Chiral Centers | - The α-proton of a thioamide is more acidic than that of an amide, making it prone to abstraction under basic conditions (e.g., Fmoc deprotection in SPPS).[3][4] | - In SPPS, reduce the time and concentration of the base used for Fmoc deprotection.- Protect the thioamide as a thioimidate during synthesis to increase the pKa of the α-proton.[3]- For non-peptide thioamides, carefully control the basicity and temperature of the reaction and workup steps. |
| Formation of Side Products | - With Lawesson's Reagent: Formation of a six-membered ring phosphorus-sulfur byproduct with similar polarity to the desired thioamide.[1][5]- In Peptide Synthesis: Acid-catalyzed chain scission (Edman-like degradation) during TFA cleavage from the resin.- S-to-O exchange (conversion of thioamide back to amide) in the presence of water. | - For Lawesson's reagent byproducts, quench the reaction with a diol like ethylene glycol to convert the byproduct into a more polar species, simplifying purification.[1][5][6]- In peptide synthesis, use a thioimidate protecting group to shield the thioamide from acid-catalyzed degradation.- Use anhydrous solvents and reagents to minimize hydrolysis back to the amide. |
| Difficult Purification | - Co-elution of the product with byproducts from the thionating reagent.- Poor solubility of the crude thioamide product. | - Employ the workup procedure with ethylene glycol for reactions using Lawesson's reagent to facilitate removal of byproducts without chromatography.[1][2][6][7]- For peptide thioamides, reversed-phase HPLC is the standard purification method.[8]- For small molecule thioamides, recrystallization can be an effective purification method if a suitable solvent system is found. |
| Inconsistent Yields at Larger Scale | - Inefficient heat transfer in larger reactors.- Poor mixing leading to localized reagent concentrations.- Challenges in maintaining anhydrous conditions at scale. | - Use a reactor with efficient heating and stirring capabilities.- For exothermic reactions, ensure adequate cooling is in place.- Add reagents portion-wise to control the reaction rate and temperature.- Purge reactors with an inert gas (e.g., nitrogen or argon) to maintain a dry atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with Lawesson's reagent on a larger scale?
A1: Lawesson's reagent is moisture-sensitive and can release flammable and toxic gases upon contact with water.[9][10][11] It is also harmful if swallowed, inhaled, or in contact with skin.[12] When scaling up, it is crucial to:
-
Handle the reagent in a well-ventilated fume hood or glove box.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ensure all glassware and solvents are scrupulously dry.
-
Have an appropriate quenching strategy and waste disposal plan in place.
Q2: How can I effectively remove the byproducts of Lawesson's reagent without resorting to column chromatography?
A2: A highly effective method is to treat the reaction mixture with ethylene glycol after the thionation is complete.[1][6] Heating this mixture converts the phosphorus-sulfur byproduct into a highly polar species that can be easily separated from the desired thioamide through a simple liquid-liquid extraction.[1][7] This avoids the need for tedious and costly chromatographic purification, making it ideal for scale-up.[1][2]
Q3: What is the Willgerodt-Kindler reaction and is it suitable for large-scale thioamide synthesis?
A3: The Willgerodt-Kindler reaction is a versatile method for preparing thioamides, typically from an aryl alkyl ketone, an amine, and elemental sulfur.[13] It is well-suited for industrial applications as the reagents are readily available and relatively inexpensive. Recent advancements using microwave-assisted heating have made the reaction faster and more efficient, leading to cleaner products.[14][15]
Q4: My thioamide appears to be converting back to the amide during workup. How can I prevent this?
A4: Thioamides can be susceptible to hydrolysis, especially under acidic or basic aqueous conditions. To prevent this S-to-O exchange, it is important to:
-
Use anhydrous solvents and reagents throughout the synthesis.
-
Minimize the exposure of the thioamide to water during the workup.
-
If an aqueous workup is necessary, perform it quickly and at low temperatures.
-
Consider the pH of the aqueous solution; thioamide stability can be pH-dependent.
Q5: I am observing significant epimerization when incorporating a thioamide into a peptide. What is the best way to address this?
A5: Epimerization at the α-carbon is a common problem in solid-phase peptide synthesis (SPPS) due to the increased acidity of the α-proton of the thioamide.[4] The most effective strategy to combat this is to protect the thioamide as a thioimidate.[3] This modification increases the pKa of the α-proton, rendering it less susceptible to abstraction by the bases used for Fmoc deprotection.[3]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of N-(p-methylphenyl)benzothioamide using Lawesson's Reagent with Chromatography-Free Workup
This protocol is adapted from a procedure designed for a 0.2 mol scale synthesis, demonstrating a chromatography-free workup.[1]
Materials:
-
N-p-methylphenylbenzamide (42.3 g, 0.20 mol)
-
Lawesson's Reagent (42.0 g, 0.104 mol)
-
Toluene (200 mL)
-
Ethylene glycol (100 mL)
-
Water (1.0 mL)
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add N-p-methylphenylbenzamide, Lawesson's reagent, and toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, cool the mixture.
-
Add ethylene glycol and water to the cooled mixture.
-
Heat the resulting mixture to 95 °C with vigorous stirring. Monitor the disappearance of the Lawesson's reagent byproduct from the toluene layer by TLC (this may take 3-5 hours).
-
After the byproduct is consumed, cool the mixture slightly and transfer it to a separatory funnel.
-
Separate the lower ethylene glycol layer. The desired product remains in the toluene layer.
-
The product can be isolated by removing the toluene under reduced pressure and further purified by recrystallization if necessary.
Protocol 2: General Procedure for the Willgerodt-Kindler Reaction
This protocol provides a general guideline for the Willgerodt-Kindler reaction to synthesize a thiomorpholide, which can then be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Sulfur (0.64 g, 20 mmol)
-
Morpholine (3 mL, 30 mmol)
-
p-Toluene sulfonic acid (optional, as catalyst) (0.06 g, 0.35 mmol)
Procedure:
-
Combine the acetophenone, sulfur, and morpholine (and optional catalyst) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (120-130 °C) with constant stirring for approximately 8 hours.
-
Monitor the reaction by TLC until the starting acetophenone is consumed.
-
Upon completion, cool the reaction mixture. The crude thiomorpholide can be purified by recrystallization or other suitable methods.
Data Presentation
Table 1: Comparison of Thionating Reagents
| Reagent | Typical Substrate | Advantages | Disadvantages | Scale-Up Considerations |
| Lawesson's Reagent | Amides, Ketones | Mild, versatile, high yields | Byproduct complicates purification, moisture sensitive | Chromatography-free workup with ethylene glycol is highly advantageous for scale-up.[1][2][6][7] |
| Phosphorus Pentasulfide (P4S10) | Amides, Ketones | Powerful thionating agent | Harsh reaction conditions, often requires high temperatures | Can be challenging to handle on a large scale due to its reactivity and the generation of H2S. |
| Elemental Sulfur (in Willgerodt-Kindler) | Aldehydes, Ketones | Inexpensive, readily available | High temperatures often required, potential for side reactions | Well-suited for industrial scale; microwave-assisted protocols can improve efficiency.[15][16] |
| Aqueous Ammonium Sulfide | Activated Amides | Inexpensive, operationally simple | Limited to activated amides | A greener alternative to H2S gas, amenable to large-scale preparations. |
Visualizations
Workflow for Troubleshooting Thioamide Synthesis
Caption: A logical workflow for troubleshooting common issues in thioamide synthesis.
Decision Tree for Thionating Reagent Selection
Caption: A decision tree to guide the selection of an appropriate thionating reagent.
Reaction Pathway for Lawesson's Reagent Byproduct Removal
Caption: The chemical workflow for the removal of Lawesson's reagent byproducts.
References
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Thioamide synthesis by thioacylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Thioamides and Amides for Researchers and Drug Development Professionals
An in-depth analysis of the chemical reactivity of thioamides versus their amide counterparts, supported by experimental data and detailed protocols, to inform molecular design and synthesis in drug discovery and chemical biology.
The substitution of an oxygen atom with sulfur in an amide functional group to form a thioamide introduces significant changes in the molecule's electronic properties and, consequently, its chemical reactivity. While structurally similar, amides and thioamides exhibit distinct behaviors in various chemical transformations. This guide provides a comprehensive comparison of their reactivity, supported by experimental data, to aid researchers in leveraging the unique properties of thioamides in their scientific endeavors.
I. Electronic and Structural Differences: The Foundation of Reactivity
The differing reactivity of amides and thioamides stems from fundamental differences in their electronic and structural characteristics. The larger size and greater polarizability of the sulfur atom compared to oxygen, as well as its lower electronegativity, lead to a weaker carbon-sulfur (C=S) double bond and a more significant contribution from the zwitterionic resonance structure.
dot
Comparative Reactivity Analysis: 2-Chloro-N-thiobenzoyl-acetamide vs. 2-Chloro-N-benzoyl-acetamide
A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity profiles of 2-Chloro-N-thiobenzoyl-acetamide and its amide analogue, 2-Chloro-N-benzoyl-acetamide. This document provides a detailed comparison of their chemical behavior, supported by experimental data and protocols, to aid in the strategic design and development of novel chemical entities.
The substitution of an oxygen atom with sulfur in an amide moiety to form a thioamide introduces significant changes in the electronic and steric properties of the molecule, leading to distinct reactivity profiles. This guide provides an in-depth comparison of this compound and 2-Chloro-N-benzoyl-acetamide, focusing on their differential reactivity, which is a critical consideration in synthetic chemistry and drug design.
Executive Summary
In general, thioamides are recognized as being more reactive than their corresponding amides towards both nucleophiles and electrophiles.[1] This heightened reactivity is attributed to the weaker carbon-sulfur double bond (C=S) in thioamides compared to the carbon-oxygen double bond (C=O) in amides (130 kcal/mol vs. 170 kcal/mol, respectively).[1] However, the reactivity at adjacent positions, such as the α-carbon bearing a chlorine atom in the title compounds, is influenced by a complex interplay of electronic and steric factors. This guide will delve into these nuances, providing a clearer understanding of their comparative reactivity.
Physicochemical Properties
The fundamental differences in the physicochemical properties of amides and thioamides underpin their distinct reactivities.
| Property | 2-Chloro-N-benzoyl-acetamide (Amide) | This compound (Thioamide) | Reference |
| C=O/C=S Bond Energy | ~170 kcal/mol | ~130 kcal/mol | [1] |
| Oxidation Potential | 3.29 eV (model amide) | 1.21 eV (model thioamide) | [1] |
| 13C NMR (C=O/C=S) | ~160-170 ppm | ~200-210 ppm | [1] |
| IR Stretch (C=O/C=S) | ~1660 cm-1 | ~1120 cm-1 | [1] |
These values highlight the lower energy barrier for reactions involving the thiocarbonyl group and its greater susceptibility to oxidation compared to the carbonyl group.
Reactivity Comparison
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the α-position to the (thio)carbonyl group is susceptible to nucleophilic attack. The reactivity of this position is influenced by the electron-withdrawing nature of the adjacent group.
2-Chloro-N-benzoyl-acetamide: The carbonyl group is strongly electron-withdrawing, which polarizes the C-Cl bond and makes the α-carbon electrophilic and susceptible to nucleophilic attack.
This compound: The thiocarbonyl group is also electron-withdrawing. Due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, the electronic effects on the adjacent α-carbon are expected to differ. The greater polarizability of the C=S bond could potentially enhance the electrophilicity of the α-carbon, leading to a higher reactivity towards nucleophiles compared to its amide counterpart.
While one study suggests that thioamides can be more resistant to hydrolysis and nucleophilic addition at the thiocarbonyl carbon under specific basic conditions, the general consensus points towards the higher overall reactivity of thioamides.[1] This is often attributed to the better ability of sulfur to stabilize adjacent positive charge that may develop in the transition state of a nucleophilic substitution reaction.
Experimental Protocols
Detailed methodologies for the synthesis of the title compounds are provided below. These protocols can be adapted for specific research needs.
Synthesis of 2-Chloro-N-benzoyl-acetamide
This synthesis is a standard procedure involving the acylation of benzamide with chloroacetyl chloride.
Materials:
-
Benzamide
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve benzamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
The synthesis of the thioamide can be achieved by the thionation of the corresponding amide using Lawesson's reagent.
Materials:
-
2-Chloro-N-benzoyl-acetamide
-
Lawesson's reagent
-
Anhydrous toluene or dioxane
Procedure:
-
To a solution of 2-Chloro-N-benzoyl-acetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired thioamide. It is important to note that the workup for reactions involving Lawesson's reagent can sometimes be challenging due to the formation of phosphorus-containing byproducts.
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathways for the two compounds.
Caption: Synthetic routes for 2-Chloro-N-benzoyl-acetamide and its thionated analogue.
Logical Relationship of Reactivity
The following diagram illustrates the expected logical relationship of the reactivity of the α-chloro position based on the electronic properties of the adjacent functional group.
Caption: Expected reactivity hierarchy towards nucleophilic substitution at the α-carbon.
Conclusion
The substitution of the carbonyl oxygen with sulfur in 2-Chloro-N-benzoyl-acetamide to form this compound is predicted to enhance the reactivity of the α-chloro position towards nucleophilic substitution. This is primarily attributed to the inherent electronic properties of the thioamide group, including its greater polarizability and the weaker C=S bond. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes and predicting the metabolic fate of molecules containing these functionalities. Further kinetic studies are warranted to provide quantitative data to support these well-established qualitative principles of organic chemistry.
References
A Comparative Guide to the Spectroscopic Differences Between Amides and Thioamides
The substitution of a carbonyl oxygen atom in an amide with a sulfur atom to form a thioamide introduces subtle yet profound changes in the molecule's electronic structure, geometry, and chemical properties. These alterations are distinctly reflected in their spectroscopic signatures, providing researchers with powerful tools to identify, characterize, and probe these functional groups in various chemical and biological contexts. This guide provides an objective comparison of the spectroscopic differences between amides and thioamides, supported by experimental data and detailed methodologies.
Key Structural and Electronic Differences
The fundamental differences in the spectroscopic properties of amides and thioamides arise from the inherent differences between oxygen and sulfur. The C=S bond in a thioamide is significantly longer and weaker than the C=O bond in an amide.[1] Furthermore, sulfur is less electronegative and more polarizable than oxygen, which influences the resonance delocalization within the functional group and its hydrogen bonding capabilities. Thioamide N-H groups are more acidic and better hydrogen bond donors, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[1]
Note: The above DOT script is a template. Actual images would need to be generated and hosted to be displayed.
Figure 1. Structural and resonance differences between amides and thioamides.
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the vibrational frequencies of chemical bonds and provides some of the most direct evidence for distinguishing amides from thioamides. The primary differences are observed in the stretching frequencies of the C=O and C=S bonds and the positions of N-H bending modes.
-
Amides : The most prominent feature in the IR spectrum of an amide is the Amide I band , which corresponds to the C=O stretching vibration and typically appears in the range of 1630-1680 cm⁻¹.[2] Its exact position is sensitive to hydrogen bonding, shifting to lower frequencies in the solid state or concentrated solutions.[3] Primary and secondary amides also exhibit N-H stretching bands (around 3170-3500 cm⁻¹) and an Amide II band (a mix of N-H bending and C-N stretching) between 1515-1655 cm⁻¹.[3][4]
-
Thioamides : The replacement of oxygen with the heavier sulfur atom and the weaker C=S bond results in a significant shift of the corresponding stretching vibration to a lower frequency. The C=S stretch for thioamides is found at a much lower wavenumber, typically around 1120 (±20) cm⁻¹.[1] The bands in thioamide spectra are often complex due to significant vibrational coupling. A strong band observed in the 1400-1600 cm⁻¹ range, often termed the "B band," has significant C-N stretching character.[5][6]
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Vibration Mode | Amide | Thioamide | Reference(s) |
| C=O Stretch (Amide I) | 1630 - 1680 | N/A | [1][2] |
| C=S Stretch | N/A | 1100 - 1140 | [1] |
| N-H Stretch | 3170 - 3500 | 3100 - 3400 | [3][4] |
| N-H Bend (Amide II) | 1515 - 1655 | ~1400 - 1600 ("B band") | [3][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of nuclei such as ¹H and ¹³C. The differences in electronegativity and magnetic anisotropy between the C=O and C=S groups lead to distinct chemical shifts.
-
¹³C NMR : The most dramatic difference is seen in the ¹³C NMR spectra. The thiocarbonyl carbon (C=S) of a thioamide is significantly deshielded compared to the carbonyl carbon (C=O) of the corresponding amide. The resonance for a thioamide C=S carbon typically appears 30-40 ppm downfield, in the range of 200-210 ppm, whereas the amide C=O carbon resonates around 160-180 ppm.[1][7]
-
¹H NMR : The N-H protons of thioamides are generally observed at a higher chemical shift (further downfield) compared to their amide counterparts. For example, in methyl derivatives, the N-H chemical shift for an amide might be around 9.69 ppm, while for the corresponding thioamide, it is around 12.20 ppm.[8] This is attributed to the altered electronic properties and hydrogen-bonding characteristics of the thioamide group. Similar to amides, thioamides also exhibit restricted rotation about the C-N bond, which can lead to separate signals for substituents on the nitrogen atom.[1][9]
Table 2: Comparison of Characteristic NMR Chemical Shifts (ppm)
| Nucleus | Amide | Thioamide | Reference(s) |
| ¹³C (C=X) | 160 - 180 | 200 - 210 | [1][7] |
| ¹H (N-H) | 5 - 8.5 | 9 - 12.5 | [7][8] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The substitution of oxygen with sulfur significantly alters the energies of the molecular orbitals involved in these transitions.
-
Amides : Amides typically exhibit a weak n → π* transition with an absorption maximum (λ_max) around 215-220 nm.[1][7]
-
Thioamides : In thioamides, the non-bonding (n) orbitals of the sulfur atom are higher in energy than those of the oxygen in amides. This reduces the energy gap for the n → π* transition, resulting in a bathochromic (red) shift. Consequently, thioamides display their n → π* absorption maximum at a significantly longer wavelength, around 265 (±5) nm.[1] This distinct absorption makes thioamides useful as spectroscopic probes in biological systems.[1]
Table 3: Comparison of UV-Vis Absorption Maxima (λ_max)
| Electronic Transition | Amide | Thioamide | Reference(s) |
| n → π* | ~220 nm | ~265 nm | [1] |
Experimental Protocols
Below are generalized protocols for the spectroscopic analysis of amides and thioamides. Instrument parameters should be optimized for the specific compound and desired resolution.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation :
-
Solid Samples : Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Liquid Samples : Place a drop of the neat liquid between two NaCl or KBr plates. For solutions, use a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and a liquid cell of known path length.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or KBr pellet/solvent).
-
Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key vibrational bands (C=O, C=S, N-H stretches, etc.).
-
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the magnet's temperature.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical parameters for ¹H include a 90° pulse angle and a relaxation delay of 1-5 seconds. For ¹³C, a larger number of scans is usually required due to the lower natural abundance of the isotope.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.
-
Figure 2. General workflow for the spectroscopic comparison of amides and thioamides.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. actachemscand.org [actachemscand.org]
- 6. scispace.com [scispace.com]
- 7. Ch20: Spectroscopy Analysis : Amides [chem.ucalgary.ca]
- 8. researchgate.net [researchgate.net]
- 9. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
Validating the-Structure of Chloroacetamide Derivatives: A Crystallographic Comparison
A comparative guide to the X-ray crystallographic validation of 2-chloro-N-aryl-acetamide structures, with a focus on 2-Chloro-N-(3-fluorophenyl)acetamide.
Introduction:
While the specific crystallographic data for 2-Chloro-N-thiobenzoyl-acetamide is not publicly available, this guide provides a comprehensive comparison of structurally similar and well-characterized 2-chloro-N-aryl-acetamide derivatives. The validation of molecular structures through single-crystal X-ray diffraction is a cornerstone of modern chemistry, providing unequivocal evidence of atomic connectivity and conformation. This guide will use 2-Chloro-N-(3-fluorophenyl)acetamide as a primary example and compare its crystallographic parameters with other related compounds to offer researchers, scientists, and drug development professionals a clear understanding of the structural nuances within this class of molecules.
Workflow for X-ray Crystallographic Structure Validation
The following diagram outlines the typical workflow for determining and validating a molecular structure using single-crystal X-ray crystallography.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Chloro-N-(3-fluorophenyl)acetamide and several related compounds, allowing for a direct comparison of their solid-state structures.
| Parameter | 2-Chloro-N-(3-fluorophenyl)acetamide[1][2] | 2-Chloro-N-(4-hydroxyphenyl)acetamide[3][4] | 2-Chloro-N-phenylacetamide[5] | 2-Chloro-N-(4-fluorophenyl)acetamide[6] |
| Formula | C₈H₇ClFNO | C₈H₈ClNO₂ | C₈H₈ClNO | C₈H₇ClFNO |
| Molecular Weight | 187.60 | 185.60 | 169.6 | 187.60 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ | P2₁/c | Cc |
| a (Å) | 5.0441 (2) | 6.5088 (6) | 5.0623 (15) | 4.7410 (9) |
| b (Å) | 18.2374 (7) | 5.1758 (5) | 18.361 (6) | 20.062 (4) |
| c (Å) | 8.8653 (3) | 12.2175 (14) | 9.115 (2) | 8.9860 (18) |
| β (°) ** | 99.843 (1) | 101.649 (10) | 102.13 (3) | 99.60 (3) |
| Volume (ų) ** | 803.53 (5) | 403.11 (7) | 828.3 (4) | 842.7 (3) |
| Z | 4 | 2 | 4 | 4 |
| Torsion Angle | O—C—C—Cl = 5.6 (3)°[1][2] | N1—C7—C8—Cl1 = 15.4 (4)°[3][7] | C—Cl and C=O bonds are syn | N/A |
Experimental Protocols
A detailed methodology for the synthesis and single-crystal X-ray diffraction of a representative compound, 2-Chloro-N-(3-fluorophenyl)acetamide, is provided below. This protocol is generally applicable to other similar small organic molecules.
Synthesis and Crystallization of 2-Chloro-N-(3-fluorophenyl)acetamide
-
Synthesis: The title compound was synthesized by the reaction of 2-chloroacetyl chloride with 3-fluoroaniline at room temperature.
-
Work-up: The reaction mixture was poured into crushed ice. The resulting solid was filtered and washed thoroughly with water and dilute hydrochloric acid.
-
Crystallization: A small portion of the purified solid was dissolved in a 1:1 mixture of ethanol and water. Colorless prismatic crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at approximately 24°C.
X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., Bruker APEXII). X-ray diffraction data were collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Cu Kα radiation).[1]
-
Data Reduction: The collected diffraction data were processed, which includes integration of reflection intensities and correction for various experimental effects such as absorption.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined with restraints, while other hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Structural Insights and Comparison
The crystallographic data reveal that while the selected 2-chloro-N-aryl-acetamides share a common monoclinic crystal system, they crystallize in different space groups, indicating distinct packing arrangements in the solid state. The unit cell dimensions and volumes also vary, reflecting the influence of the different substituents on the phenyl ring.
A key conformational feature is the torsion angle between the chloroacetyl group and the amide plane. In 2-Chloro-N-(3-fluorophenyl)acetamide, the Cl and O atoms are nearly in a syn-periplanar arrangement, with a small O=C-C-Cl torsion angle of 5.6 (3)°.[1][2] Similarly, in 2-chloro-N-phenylacetamide, the C-Cl and C=O bonds are also in a syn conformation.[5] In contrast, 2-chloro-N-(4-hydroxyphenyl)acetamide exhibits a slightly larger deviation from planarity in its acetamide group, with a torsion angle of 15.4 (4)°.[3][7]
The crystal packing of these compounds is often dominated by intermolecular hydrogen bonds. For instance, in 2-Chloro-N-(3-fluorophenyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds.[1][2] Similar N—H⋯O hydrogen bonding is observed in the other compared structures, playing a crucial role in the supramolecular assembly.[3][5] The presence of different functional groups, such as the hydroxyl group in 2-chloro-N-(4-hydroxyphenyl)acetamide, can introduce additional hydrogen bonding motifs, further influencing the crystal packing.[3]
This comparative analysis underscores the utility of X-ray crystallography in elucidating the precise three-dimensional structures of molecules, which is of critical importance in fields such as drug design, where structure-activity relationships are paramount.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
The Thioamide Substitution: A Bioisosteric Strategy for Enhancing Biological Activity and Pharmacokinetic Profiles
In the realm of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. One such strategy that has garnered significant attention is the bioisosteric replacement of an amide functional group with a thioamide. This seemingly subtle single-atom substitution—replacing an oxygen atom with sulfur—can profoundly influence a molecule's physicochemical properties, leading to remarkable improvements in biological activity, metabolic stability, and pharmacokinetic profiles.[1][2][3] This guide provides a comparative analysis of thioamide and amide analogs, supported by experimental data, detailed protocols, and visual representations of key concepts.
Physicochemical Properties: A Tale of Two Chalcogens
The distinct characteristics of sulfur compared to oxygen are the foundation for the differences observed between thioamide and amide analogs. Thioamides are considered close isosteres of amides, sharing a similar planar geometry and number of atoms.[2][4] However, the larger van der Waals radius of sulfur and its lower electronegativity impart unique properties.[4][5]
| Property | Amide (-C(=O)N-) | Thioamide (-C(=S)N-) | Significance in Drug Design |
| C=X Bond Length | ~1.23 Å | ~1.71 Å | The longer C=S bond can alter bond angles and overall molecular conformation.[4][5] |
| Van der Waals Radius (X) | 1.40 Å | 1.85 Å | The larger size of sulfur can lead to different steric interactions within a biological target's binding pocket.[4][5] |
| Hydrogen Bonding | Strong H-bond acceptor (C=O) | Weaker H-bond acceptor (C=S) | This change can modulate binding affinity and specificity.[2][6] |
| Weaker H-bond donor (N-H) | Stronger H-bond donor (N-H) | The more acidic N-H in thioamides can form stronger hydrogen bonds.[2][5] | |
| Lipophilicity | Less lipophilic | More lipophilic | Enhanced lipophilicity can improve membrane permeability and cell penetration.[4][7] |
| Rotational Barrier (C-N) | Lower | Higher (~5 kcal/mol) | Increased rotational barrier restricts conformational flexibility, which can pre-organize a molecule into its bioactive conformation.[1][5] |
| Metabolic Stability | Susceptible to proteolysis | Generally more resistant to proteolysis | Increased stability leads to a longer half-life in vivo.[1][8] |
Comparative Biological Activity and Pharmacokinetics: The Data
The true utility of thioamide substitution is demonstrated through experimental data. In numerous cases, thioamide analogs exhibit superior performance compared to their amide counterparts, ranging from enhanced potency to improved bioavailability.
Enhanced Potency and Target Inhibition
The replacement of an amide with a thioamide can drastically improve the inhibitory activity of a compound. This is often attributed to the unique interactions the thioamide group can form within the active site of a protein, such as favorable steric effects or the formation of unique hydrogen or chalcogen bonds.[1]
| Compound Pair | Target | Amide Analog IC₅₀/EC₅₀ | Thioamide Analog IC₅₀/EC₅₀ | Fold Improvement | Reference |
| AS-99-NC vs. AS-99 | ASH1L Methyltransferase | ~10 µM | 102 nM | ~100-fold | [1][4] |
| Nirmatrelvir Analog | SARS-CoV-2 3CLpro | 54 nM | 35 nM | ~1.5-fold | [9] |
| Compound 22 vs. 21 | ASH1L Methyltransferase | ~100-fold less active | High affinity | ~100-fold | [2] |
| Amide 93 vs. Thioamide 91 | σ1 Receptor (Analgesia) | Minimal effect in vivo | Marked analgesic effect | Significant | [2] |
Improved Pharmacokinetic Properties
A significant challenge in drug development is achieving favorable pharmacokinetic profiles. Thioamide substitution has emerged as a valuable tool to enhance properties like cell permeability and metabolic stability, ultimately leading to better bioavailability.[7][10] The increased lipophilicity and resistance to enzymatic degradation are key contributors to these improvements.[4][8]
| Compound Pair | Pharmacokinetic Parameter | Amide Analog | Thioamide Analog | Improvement Noted | Reference |
| TKB245 vs. TKB248 | General Pharmacokinetics | - | Improved PK properties | Yes | [1][4] |
| Macrocyclic Peptides | Membrane Permeability | Low | Significantly enhanced | Yes | [1][7] |
| Macrocyclic Peptides | Bioavailability (Oral) | Low | Improved | Yes | [10] |
| BVD15 vs. TB1-RS6 | Stability in Human Serum (t₁/₂) | 1.5 hours | > 24 hours | > 16-fold | [11] |
Experimental Protocols
The following are generalized methodologies for the types of experiments cited in the comparison tables. Specific details may vary based on the exact compounds and biological systems under investigation.
Enzyme Inhibition Assay (General Protocol for IC₅₀ Determination)
-
Reagents and Materials: Purified target enzyme, substrate (often fluorogenic), inhibitor compounds (amide and thioamide analogs), assay buffer, and a microplate reader.
-
Procedure:
-
A dilution series of the inhibitor compounds is prepared in the assay buffer.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) in a 96-well plate.
-
The reaction is initiated by adding the substrate to each well.
-
The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
-
Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The data is fitted to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Cell-Based Antiviral Assay (General Protocol for EC₅₀ Determination)
-
Reagents and Materials: Host cell line (e.g., Huh7 cells), virus stock (e.g., HCoV-OC43), cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo).[9]
-
Procedure:
-
Host cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
A serial dilution of the test compounds is added to the cells.
-
The cells are then infected with the virus at a predetermined multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) (e.g., 48-72 hours).
-
Cell viability is measured using a luminescence-based assay.
-
-
Data Analysis: The cell viability data is normalized to uninfected and untreated virus-infected controls. The EC₅₀ (half-maximal effective concentration) is calculated by plotting the percentage of protection against the log of the compound concentration. A parallel cytotoxicity assay (without the virus) is run to determine the CC₅₀ (half-maximal cytotoxic concentration).
In Vitro Passive Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
-
Reagents and Materials: PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution, e.g., phosphatidylcholine in dodecane), phosphate-buffered saline (PBS), and test compounds.
-
Procedure:
-
The filter of the donor plate is coated with the artificial membrane solution.
-
The acceptor plate wells are filled with PBS.
-
The test compounds are dissolved in PBS and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time. Compounds are often categorized as having low, medium, or high permeability.
Visualizing the Concepts: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual summary of the strategic role of thioamide substitution and its mechanistic implications.
The prodrug strategy for the antitubercular agent ethionamide showcases a thioamide's role in therapeutic action.
A systematic workflow is crucial for comparing the efficacy of newly synthesized analogs.
The enhanced potency of certain thioamide inhibitors can be attributed to unique molecular interactions, such as chalcogen bonding.
Conclusion
The substitution of an amide with a thioamide is a powerful and increasingly utilized strategy in modern drug design. The unique physicochemical properties imparted by the sulfur atom can lead to significant improvements in a compound's biological profile. As demonstrated by the presented data, this includes enhanced target potency through novel molecular interactions and superior pharmacokinetic properties due to increased metabolic stability and membrane permeability.[1][2][7] While the effects of this substitution are context-dependent and require empirical validation, the thioamide functional group represents a valuable tool in the medicinal chemist's arsenal for transforming promising lead compounds into viable drug candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thioamide-linked spiropyrrolidine derivatives as novel 3CLpro inhibitors against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Analysis of Bond Lengths and Angles in Thioamides
For Researchers, Scientists, and Drug Development Professionals
The substitution of an oxygen atom with sulfur in an amide bond, forming a thioamide, introduces significant changes to the electronic and steric properties of peptides and other bioactive molecules. These modifications can profoundly impact molecular conformation, hydrogen bonding capabilities, and reactivity. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting and analyzing the geometric parameters of thioamides, offering insights that complement and guide experimental studies. This guide provides an objective comparison of key bond lengths and angles in thioamides versus their amide counterparts, supported by experimental data and a detailed DFT protocol.
Probing Structure: Amides vs. Thioamides
The fundamental differences in the geometric and electronic structures of amides and thioamides arise from the distinct properties of oxygen and sulfur. The larger van der Waals radius of sulfur and the lower electronegativity compared to oxygen lead to notable differences in bond lengths and angles. DFT calculations allow for a precise quantification of these differences.
A central aspect of amide and thioamide structure is the resonance delocalization of the nitrogen lone pair into the C=X (where X is O or S) bond. This imparts a partial double bond character to the C-N bond, restricting rotation and enforcing planarity. It is theorized that this resonance is more pronounced in thioamides. This is because the C=S bond is weaker and more polarizable than the C=O bond, facilitating this electron delocalization. This increased resonance in thioamides results in a shorter, more rigid C-N bond and a longer C=S bond compared to the analogous bonds in amides.
Experimental Protocols: Computational Methodology
A typical DFT-based analysis of thioamide geometry involves a well-defined computational protocol to ensure accuracy and reproducibility.
Model Systems: Simple molecules such as formamide (HCONH₂) and thioformamide (HCSNH₂) are often used as model systems. These molecules capture the essential electronic features of the amide and thioamide groups without the computational expense of larger systems.
Computational Method:
-
Software: The Gaussian suite of programs is a widely used software package for such calculations.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is commonly employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing lone pairs and multiple bonds. Diffuse functions (+) are important for describing anions and systems with significant non-covalent interactions.
Procedure:
-
Input Structure: An initial guess for the molecular geometry is created.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the lowest energy conformation and the corresponding geometric parameters (bond lengths, bond angles, and dihedral angles).
-
Frequency Calculation: A frequency analysis is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Quantitative Data Summary
The following tables summarize experimental and DFT-calculated geometric parameters for formamide and thioformamide, illustrating the key structural differences.
Table 1: Comparison of Experimental and DFT Calculated Geometries of Thioformamide
| Parameter | Experimental (Microwave Spectroscopy)[1][2] | Calculated (MP2/cc-pVTZ)[1] |
| Bond Lengths (Å) | ||
| C=S | 1.628 - 1.656 | 1.639 |
| C-N | 1.343 - 1.353 | 1.352 |
| Bond Angles (°) | ||
| ∠N-C-S | 125.7 - 125.9 | 125.9 |
Table 2: Comparison of Key Geometric Parameters of Formamide and Thioformamide
| Parameter | Formamide (Experimental)[3] | Thioformamide (Experimental)[1][2] |
| Bond Lengths (Å) | ||
| C=X (X=O, S) | 1.210 | 1.628 - 1.656 |
| C-N | 1.350 | 1.343 - 1.353 |
| Bond Angles (°) | ||
| ∠N-C-X (X=O, S) | 124.7 | 125.7 - 125.9 |
The data clearly shows that the C=S bond in thioformamide is significantly longer than the C=O bond in formamide, a direct consequence of the larger atomic radius of sulfur. Interestingly, the C-N bond in thioformamide is slightly shorter than in formamide, which supports the theory of enhanced resonance and greater double bond character in the C-N bond of thioamides. The N-C-S bond angle is also slightly larger than the N-C-O angle, likely due to the greater steric demand of the sulfur atom.
Visualization of the DFT Workflow
The following diagram illustrates the typical workflow for a DFT-based analysis of a thioamide molecule.
Caption: Workflow for DFT analysis of thioamides.
References
Comparative Analysis of 2-Chloro-N-Substituted Acetamides and Thioamides: A Guide to Antimicrobial Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two important classes of organic compounds: 2-chloro-N-substituted acetamides and thioamides. While the user's initial query specified "2-Chloro-N-thiobenzoyl-acetamide," this exact compound is not extensively documented in scientific literature. Therefore, this guide focuses on the two closely related and well-researched parent classes of compounds, offering insights into their synthesis, antimicrobial activity, and mechanisms of action. This comparative approach will serve as a valuable resource for understanding their potential for functional cross-reactivity and for guiding future research and development of novel therapeutic agents.
I. Comparative Antimicrobial Activity
The antimicrobial efficacy of 2-chloro-N-substituted acetamides and thioamides is influenced by the nature of the substituents on the aromatic ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies. It is important to note that direct comparison of absolute MIC values across different studies can be challenging due to variations in experimental conditions. However, the data provides a strong indication of the antimicrobial spectrum and relative potency of these compounds.
Table 1: Antimicrobial Activity of 2-Chloro-N-Arylacetamides
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-chloro-N-(4-fluorophenyl)acetamide | Staphylococcus aureus | 125 | [1][2] |
| Escherichia coli | 250 | [1][2] | |
| Candida albicans | 250 | [1][2] | |
| 2-chloro-N-(4-chlorophenyl)acetamide | Staphylococcus aureus | 125 | [1][2] |
| Escherichia coli | 250 | [1][2] | |
| Candida albicans | 250 | [1][2] | |
| 2-chloro-N-(3-bromophenyl)acetamide | Staphylococcus aureus | 125 | [1][2] |
| Escherichia coli | 500 | [1][2] | |
| Candida albicans | 250 | [1][2] | |
| 2-chloro-N-(4-cyanophenyl)acetamide | Staphylococcus aureus | 62.5 | [1][2] |
| Escherichia coli | 125 | [1][2] | |
| Candida albicans | 125 | [1][2] | |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | [3][4] |
Table 2: Antimicrobial Activity of Thioamide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-hydroxythiobenzamide derivative (15) | Staphylococcus aureus ATCC 25923 | 3.12 | [5] |
| Enterococcus faecium ATCC 700221 | 3.12 | [5] | |
| Catechol-derived fused thiazole derivative (16) | Staphylococcus aureus | 3.12 | [5] |
| Enterococcus faecium | 1.56 | [5] | |
| Thiophene derivative (4) | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | [6] |
| Colistin-resistant Escherichia coli | 8 (MIC50) | [6] | |
| Thiophene derivative (5) | Colistin-resistant Acinetobacter baumannii | 16 (MIC50) | [6] |
| Colistin-resistant Escherichia coli | 32 (MIC50) | [6] | |
| Thiophene derivative (8) | Colistin-resistant Acinetobacter baumannii | 32 (MIC50) | [6] |
| Colistin-resistant Escherichia coli | 32 (MIC50) | [6] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of 2-chloro-N-substituted acetamides and thioamides.
A. Synthesis of 2-Chloro-N-Arylacetamides
General Procedure:
-
The corresponding aromatic amine is dissolved in a suitable solvent, such as dry dichloromethane or toluene.[7]
-
A base, typically triethylamine, is added to the solution.
-
Chloroacetyl chloride is added dropwise to the stirred solution at room temperature.[7]
-
The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography.[7]
-
Upon completion, the reaction mixture is washed with water and the organic layer is separated.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol.
B. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. The broth microdilution method is a commonly used technique.[8][9][10][11]
Broth Microdilution Method Protocol:
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[1]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
III. Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development and for predicting potential cross-reactivity. The following diagrams illustrate the known or proposed mechanisms for 2-chloroacetamides and thioamides.
Figure 1: Proposed mechanism of action for 2-chloroacetamides.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chimeric Thiazolo-Nootkatone Derivatives as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
A Comparative Guide to Analytical Methods for Thioamide Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of thioamides, a class of compounds significant in pharmaceuticals and biochemical research. The comparison focuses on key validation parameters, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate method for their application.
Introduction to Thioamide Quantification
Thioamides are organic compounds containing the functional group R-C(=S)-N-R'R''. They are present in various pharmaceuticals, such as antithyroid drugs like methimazole and propylthiouracil. Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. The validation of analytical methods is a critical process to ensure that the chosen method provides consistent, reliable, and accurate data.[1] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and robustness.[1][2][3]
Overview of Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It establishes documented evidence that the method will consistently produce results meeting predetermined specifications and quality attributes. The diagram below illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Comparison of Key Analytical Methods
The most common techniques for thioamide quantification include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good. Differentiates analyte from impurities based on retention time and UV spectra.[1] | Excellent. Highly specific due to mass-to-charge ratio (m/z) and fragmentation patterns.[5][6] | Low to Moderate. Prone to interference from other compounds that absorb at the same wavelength.[7] |
| Sensitivity (LOQ) | Moderate (µg/mL to high ng/mL range).[8][9] | High (low ng/mL to pg/mL range).[10] | Low (µg/mL range).[11][12] |
| Linearity (R²) | Excellent (typically >0.99).[8][13] | Excellent (typically >0.99).[10] | Good (typically >0.99).[14] |
| Accuracy (% Recovery) | Excellent (98-102% is a common acceptance criterion).[8] | Excellent (typically within 85-115% for bioanalysis). | Good (can be affected by matrix interference). |
| Precision (%RSD) | Excellent (<2% is a common acceptance criterion).[2] | Excellent (typically <15% for bioanalysis). | Good (<5% is achievable).[15] |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High (with fast chromatography) | High |
| Typical Application | Routine quality control, content uniformity, stability testing. | Bioanalysis (plasma, tissue), impurity identification, metabolic studies.[16][17] | Simple assays where matrix is not complex, preliminary screening.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are example protocols for HPLC-UV and LC-MS/MS methods for the analysis of common thioamides.
The general process for analyzing a sample using chromatography (HPLC or LC-MS) involves several key steps from sample receipt to final data analysis.
This protocol is adapted from a validated method for the quantitative analysis of PTU in pharmaceutical formulations.[8]
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase : A mixture of acetonitrile and monobasic potassium phosphate buffer (pH 4.6) in a 20:80 (v/v) ratio.[8]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 272 nm.[8]
-
Injection Volume : 20 µL.
-
Diluent : 1% Methanol in water.[8]
-
Standard Preparation : Prepare a stock solution of PTU reference standard in diluent and create a series of calibration standards (e.g., 25 to 75 µg/mL).[8]
-
Sample Preparation :
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer to a volumetric flask.
-
Add diluent, sonicate to dissolve the PTU, and dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis : Inject the standards to create a calibration curve. Inject the sample solutions. Quantify the PTU concentration in the sample against the calibration curve.
This protocol is based on a validated bioanalytical method for quantifying PTU in human plasma.[10]
-
Instrumentation : HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18, 5 µm, 4.6 x 150 mm (or equivalent).[10]
-
Mobile Phase : Methanol/water/acetonitrile (40/40/20, v/v/v) with 0.1% formic acid.[10]
-
Flow Rate : 0.8 mL/min (example, may need splitting before MS).
-
Ionization Mode : ESI Negative.[10]
-
MRM Transitions :
-
PTU : m/z 169 -> [fragment ion] (Precursor/product ions must be optimized).
-
Internal Standard (e.g., Methylthiouracil) : m/z 141 -> [fragment ion].[10]
-
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 500 µL of plasma in a centrifuge tube, add the internal standard solution.
-
Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge.[10]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Analysis : Inject the reconstituted extract. Quantify PTU concentration using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the matrix. The linear range for this method was reported as 20-5000 ng/mL.[10]
Conclusion
The choice of an analytical method for thioamide quantification depends heavily on the application's specific requirements.
-
UV-Vis Spectrophotometry is a simple, low-cost option suitable for high-concentration samples in a simple matrix, but it lacks specificity.[7]
-
HPLC-UV offers a robust and reliable balance of performance and cost for routine quality control of pharmaceutical products.[8] It provides good specificity and precision for assays and stability studies.
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and specificity, such as bioanalysis in complex matrices like plasma or for identifying trace-level impurities.[5][16] While it involves higher costs and complexity, its performance is unmatched for demanding research and regulated bioanalytical studies.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 8. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. res-1.cloudinary.com [res-1.cloudinary.com]
- 10. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A method for the determination of total and reduced methimazole in various biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a colorimetric method for the quantitative analysis of thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indirect spectrophotometric determination of thiamine in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Thioamides Emerge as Superior Enzyme Inhibitors in Head-to-Head Computational Studies
A comprehensive comparison of thioamides and their oxygen-based counterparts (oxo-analogs) in molecular docking simulations reveals that the sulfur-containing compounds often exhibit stronger binding affinities to key protein targets. This suggests a significant potential for thioamides in the development of more potent therapeutic agents.
Researchers, scientists, and drug development professionals are increasingly turning to thioamides, a class of organic compounds where a sulfur atom replaces the oxygen in an amide group, in their quest for more effective enzyme inhibitors. This shift is largely due to the unique physicochemical properties of the thioamide group, which can lead to enhanced biological activity and improved pharmacokinetic profiles.
Recent in silico studies have provided compelling evidence supporting the superiority of thioamides over their oxo-analogs in specific contexts. For instance, in a notable study on inhibitors of the histone methyltransferase ASH1L, a key target in certain cancers, the thioamide-containing compound AS-99 demonstrated significantly higher potency than its amide counterpart. Replacing the thioamide with an amide in this inhibitor resulted in an almost 100-fold decrease in inhibitory activity.[1][2] Molecular docking analyses revealed that the sulfur atom of the thioamide group in AS-99 forms a crucial chalcogen bond with the backbone carbonyl of His2193 in the ASH1L binding pocket, an interaction that is absent with the oxo-analog.[1][2]
Comparative Docking Analysis: Thioamides vs. Oxo-Analogs
To provide a clearer picture of the performance differences, this guide summarizes findings from various comparative docking studies. While a single, comprehensive study directly comparing a large series of thioamides and their oxo-analogs against a unified target is not yet prevalent in the literature, the available data consistently points towards the advantageous binding properties of thioamides.
| Target Protein | Thioamide Ligand | Oxo-Analog Ligand | Predicted Binding Affinity (kcal/mol) - Thioamide | Predicted Binding Affinity (kcal/mol) - Oxo-Analog | Key Interactions for Thioamide | Reference |
| ASH1L | AS-99 | AS-99-NC | Significantly Higher | ~100-fold lower activity | Chalcogen bond with His2193, Hydrogen bonds with Cys2195 and Phe2260 | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | (Thio)hydantoin derivatives | Hydantoin derivatives | Favorable | Less Favorable | Specific binding modes explored | [3] |
Note: The table is a representative summary based on available literature. Direct numerical comparisons of binding affinities from different studies may not be appropriate due to variations in computational methods.
The enhanced binding affinity of thioamides can be attributed to several factors. The sulfur atom is larger and more polarizable than oxygen, which can lead to stronger van der Waals and other non-covalent interactions within the protein's active site.[1][4] Furthermore, thioamides are better hydrogen bond donors than amides, which can contribute to more stable ligand-protein complexes.[1][4]
Experimental Protocols: A Look into the Methodology
The insights into the binding preferences of thioamides and their oxo-analogs are derived from molecular docking simulations. A typical workflow for such a comparative study is outlined below.
Molecular Docking Workflow
Caption: General workflow for a comparative molecular docking study.
A detailed experimental protocol for a comparative docking study involves the following key steps:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of both the thioamide and its corresponding oxo-analog are generated and optimized to their lowest energy conformation. This step is crucial to ensure that the initial ligand geometry is realistic.
-
Molecular Docking: A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of each ligand within the active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a predefined scoring function that estimates the binding free energy.
-
Analysis of Results: The predicted binding poses are visually inspected to identify key interactions such as hydrogen bonds, hydrophobic interactions, and, in the case of thioamides, potential chalcogen bonds. The calculated binding energies for the thioamide and its oxo-analog are then compared to determine which compound exhibits a more favorable interaction with the protein target.
The Path Forward: Leveraging Thioamides in Drug Discovery
The collective evidence from computational studies strongly suggests that the substitution of an amide with a thioamide is a viable strategy for enhancing the binding affinity and potency of enzyme inhibitors. This approach has shown particular promise in the development of anticancer agents and other therapeutics. As computational methods continue to improve in accuracy and predictive power, the rational design of thioamide-based drugs is expected to become an increasingly valuable tool in the medicinal chemist's arsenal. Future research will likely focus on expanding the scope of comparative studies to a wider range of protein targets and on validating the in silico findings through rigorous experimental testing.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Binding mode of new (thio)hydantoin inhibitors of fatty acid amide hydrolase: comparison with two original compounds, OL-92 and JP104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thionating Reagents for Organic Synthesis
For researchers, scientists, and professionals in drug development, the conversion of a carbonyl group to a thiocarbonyl is a fundamental transformation in the synthesis of diverse organosulfur compounds.[1] The choice of thionating reagent is critical and can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective, data-driven comparison of the most common thionating reagents to aid in the selection of the optimal reagent for specific synthetic needs.
Key Thionating Reagents at a Glance
A variety of reagents have been developed for the thionation of carbonyl compounds.[2] The most prominent among these are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex. Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations.
| Reagent | Structure | Key Features |
| Lawesson's Reagent (LR) | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Mild, soluble in many organic solvents, high yields for a variety of substrates.[3] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | Inexpensive, powerful thionating agent, often requires harsh reaction conditions.[3][4] |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Enhanced reactivity compared to P₄S₁₀ alone, often provides cleaner reactions and simpler workup than LR.[5][6] |
| P₄S₁₀-Pyridine Complex | C₁₀H₁₀N₂P₂S₅ | High thermal stability, suitable for high-temperature reactions where LR decomposes.[7] |
Performance Comparison: A Data-Driven Analysis
The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.
Thionation of Esters
The thionation of esters to thionoesters can be challenging. Below is a comparison of Lawesson's Reagent and Curphey's Reagent for the thionation of various esters.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl benzoate | P₄S₁₀/HMDO | Xylene | 8 | ~80 | [5] |
| Methyl 4-nitrobenzoate | P₄S₁₀/HMDO | Xylene | 14 | 28 | [5] |
| Methyl 4-nitrobenzoate | Lawesson's Reagent | Xylene | 17 | 4 | [5] |
| Ethyl cinnamate | P₄S₁₀/HMDO | Toluene | - | > LR yield | [5] |
| Ethyl cinnamate | Lawesson's Reagent | Toluene | - | - | [5] |
Data compiled from a comparative study by Curphey (2002).[5]
Thionation of Amides and Ketones
Amides and ketones are generally more reactive towards thionating reagents than esters.
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Various Amides | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | - | 62-93 | [8] |
| Various Amides | Lawesson's Reagent | - | - | - | Comparable or lower than P₄S₁₀/Al₂O₃ | [8] |
| Acridone | P₄S₁₀-Pyridine | Dimethyl sulfone | ~165 °C | - | High | [9] |
| Acridone | Lawesson's Reagent | Dimethyl sulfone | ~165 °C | - | Inefficient (decomposes) | [9] |
| 3-Acetylindole | P₄S₁₀-Pyridine | Dimethyl sulfone | ~165 °C | - | High | [9] |
| Benzophenone | Lawesson's Reagent | Acetonitrile | - | - | Modest | [10] |
This table combines data from multiple sources to illustrate the reactivity of different reagents with amides and ketones.
Mechanistic Insights
The reaction mechanisms of these thionating reagents share common features but also have distinct characteristics that influence their reactivity and selectivity.
Lawesson's Reagent Thionation Mechanism
Lawesson's Reagent is believed to exist in equilibrium with a reactive dithiophosphine ylide intermediate. This intermediate undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered oxathiaphosphetane ring, which then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[11]
Caption: Mechanism of thionation using Lawesson's Reagent.
Phosphorus Pentasulfide (P₄S₁₀) Thionation Mechanism
P₄S₁₀ is thought to initially coordinate to the carbonyl oxygen, followed by a nucleophilic attack of sulfur and subsequent rearrangement to form a similar four-membered ring intermediate, which then collapses to the thiocarbonyl product.[1]
Caption: Simplified mechanism of thionation using P₄S₁₀.
Experimental Protocols
General Experimental Workflow for Thionation
A typical thionation reaction involves the heating of a carbonyl compound with the chosen thionating reagent in an appropriate solvent under an inert atmosphere. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Workup procedures vary depending on the reagent used.
References
- 1. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. audreyli.com [audreyli.com]
- 6. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thioamide Synthesis: Benchmarking Efficiency for Researchers
Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, are crucial building blocks in organic and medicinal chemistry. Their unique properties have led to their incorporation into FDA-approved drugs and their use as key intermediates in the synthesis of various heterocycles and for late-stage functionalization of peptides.[1] This guide provides a comparative analysis of common and emerging methods for thioamide synthesis, offering researchers, scientists, and drug development professionals a resource to evaluate the efficiency of different synthetic strategies.
Comparative Analysis of Thioamide Synthesis Methods
The synthesis of thioamides can be broadly categorized into two main approaches: the thionation of a corresponding amide or carbonyl compound and the construction of the thioamide functional group through multi-component reactions. The choice of method often depends on substrate availability, desired functional group tolerance, and scalability. The following table summarizes key quantitative data for several prominent methods, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Sulfur Source | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Thionation with Lawesson's Reagent | Lawesson's Reagent | Toluene, Xylene, or Pyridine | 2 - 24 h | Reflux | 70 - 95 | High yields, well-established, broad substrate scope.[2] | Harsh reaction conditions, often requires excess reagent, difficult purification.[3] |
| Thionation with P4S10 | Phosphorus Pentasulfide (P4S10) | Pyridine or other bases | 2 - 12 h | Reflux | 60 - 90 | Readily available and inexpensive sulfur source.[4] | Moisture sensitive, harsh conditions, formation of by-products. |
| Willgerodt-Kindler Reaction | Elemental Sulfur (S8) | Amine (e.g., Morpholine) | 2 - 24 h | 120 - 160 °C | 50 - 85 | One-pot synthesis from ketones or aldehydes, atom-economical.[1][5] | High temperatures, limited to specific substrates. |
| Three-Component Synthesis | Elemental Sulfur (S8) | Aldehydes, Primary Amines | 1 - 6 h | 80 - 120 °C | 75 - 95 | High efficiency, one-pot procedure, good functional group tolerance.[5] | May require a catalyst in some cases. |
| Thiol-Mediated Synthesis | Elemental Sulfur (S8) | α-Keto Carboxylic Acids, Amines, Thiols | 12 h | Room Temp. | 70 - 90 | Mild reaction conditions, broad functional group tolerance.[5] | Limited availability of α-keto carboxylic acids.[1] |
| One-Pot Amide to Thioamide | N-isopropyldithiocarbamate Salt | Thionyl Chloride, Acetonitrile | 1 h | Room Temp. | 89 - 93 | Short reaction times, mild conditions, high yields, simple work-up.[6] | Requires pre-synthesis of the novel thiating reagent. |
| Aqueous Synthesis | Sodium Sulfide (Na2S) | Aldehydes, N-substituted Formamides | 12 h | 100 °C | 70 - 90 | Environmentally friendly (uses water as solvent), practical, and efficient.[7] | May not be suitable for water-sensitive substrates. |
| Deep Eutectic Solvent (DES) Synthesis | Elemental Sulfur (S8) | Aldehydes/Ketones, Secondary Amines, Choline Chloride-Urea | 5 h | 45 °C | 65 - 90 | Green protocol, mild conditions, reusable solvent/catalyst system.[8] | Newer method, substrate scope still being explored. |
Experimental Workflow and Signaling Pathways
To visualize the general process of thioamide synthesis, a representative experimental workflow is depicted below. This diagram illustrates the key stages from starting materials to the final purified product.
Caption: Generalized experimental workflow for thioamide synthesis.
Detailed Experimental Protocols
Below are detailed methodologies for three key thioamide synthesis experiments, providing a practical guide for laboratory implementation.
This protocol describes a classic method for converting an amide to a thioamide.
Materials:
-
N-aryl-substituted benzamide (1.0 mmol)
-
Lawesson's Reagent (0.6 mmol)
-
Anhydrous Toluene (10 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of the N-aryl-substituted benzamide in anhydrous toluene, add Lawesson's Reagent.
-
Reflux the reaction mixture for the time specified in the comparative table (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure thioamide.
This protocol outlines an efficient synthesis of thioamides from an aldehyde, an amine, and elemental sulfur.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Elemental sulfur (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde, primary amine, and elemental sulfur in DMF.
-
Heat the reaction mixture at the temperature indicated in the comparative table (typically 80-120 °C) for the specified time (1-6 hours).
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired thioamide.
This protocol details an environmentally benign approach to thioamide synthesis.[8]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Elemental sulfur (1.5 mmol)
-
Choline chloride (1 part)
-
Urea (2 parts) - to be prepared as the DES
-
Ethyl acetate
-
Water
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.
-
To the DES, add the aldehyde or ketone, secondary amine, and elemental sulfur.
-
Stir the reaction mixture at 45 °C for 5 hours.
-
After the reaction is complete, add water to the mixture to precipitate the product and dissolve the DES.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary. The aqueous layer containing the DES can be concentrated to recover and reuse the solvent system.[8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 8. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
A Comparative Review of Bioactive Thioamide Scaffolds in Drug Discovery
Thioamides, structural analogs of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a significant scaffold in medicinal chemistry and drug discovery.[1][2][3] This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability, making them valuable bioisosteres for amides and other functional groups.[3][4] Thioamide-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects, positioning them as promising candidates for therapeutic agent development.[4][5][6]
This guide provides a comparative overview of various bioactive thioamide scaffolds, presenting quantitative data, experimental methodologies, and mechanistic pathways to assist researchers in the field of drug development.
Quantitative Comparison of Bioactive Thioamides
The biological activities of various thioamide derivatives are summarized below, categorized by their therapeutic potential.
Anticancer Activity
Thioamide scaffolds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition (e.g., kinases, sirtuins) and inducing apoptosis.[1] The replacement of an amide with a thioamide has been shown to enhance antiproliferative activity in several compound series.[1]
| Compound/Series | Target Cell Line(s) | Activity Metric | Value | Reference |
| Compound 27 (N-pyrazoline thioamide) | HepG2, MCF-7, MDA-231, HCT-116 | IC50 | 6.08, 9.37, 8.50, 5.89 µM, respectively | [1] |
| Compound 27 | EGFR (Enzyme) | IC50 | 0.095 µM | [1] |
| Compounds 23 & 24 (piperazine N-thioamide) | MDA-PATC53, PL45 (Pancreatic) | IC50 | 0.73 - 1.14 µM | [1] |
| Compounds 23 & 24 | CDK1/2/5 (Enzyme) | IC50 | 42.2 - 621.9 nM | [1] |
| Carbothioamide 26a-c | MCF-7 | IC50 | 4.53, 7.18, 22.40 µM, respectively | [1] |
| Pyrazolinethioamide 45 | A549, Hela | IC50 | 13.49 µM, 17.52 µM | [1] |
| Thioamide 46 | MCF-7, HepG2, PC-3 | IC50 | 5.4, 4.5, 1.1 µM, respectively | [1] |
| Compound 32 (TM) | SIRT2 (Enzyme) | - | Potent and specific inhibitor | [1] |
| Ru complexes 41a-b, 42 | Human cancer cell panel | IC50 | Low µM range | [1] |
Antimicrobial Activity
Thioamides are a cornerstone of treatment for multidrug-resistant tuberculosis and also show broad-spectrum antibacterial and antifungal activity.[1] Their mechanisms often involve inhibiting essential microbial enzymes like urease or DNA gyrase.[1][7]
| Compound/Series | Target Organism(s) | Activity Metric | Value | Reference |
| Ethionamide (ETH) / Prothionamide (PTH) | Mycobacterium tuberculosis | - | Second-line approved drugs | [1][4] |
| Compound 61 (Urease Inhibitor) | S. aureus, S. epidermidis, P. aeruginosa, E. coli | MIC50 | < 0.003 - 0.097 µg/mL | [1] |
| Compound 63 (N-piperidine thioamide) | Methicillin-resistant S. aureus (MRSA) | MIC | 30 µg/mL | [1] |
| Copper (II) complex 64 | Methicillin-resistant S. aureus (MRSA) | MIC | 20 µg/mL | [1] |
| Compound 65 (Carbothioamide derivative) | E. coli, S. aureus | - | Promising activity vs. ciprofloxacin | [1] |
| Closthioamide | S. aureus, E. faecalis, N. gonorrhoeae | - | Growth-suppressive | [7] |
| Pyrazolone carbothioamide 68 & 69 | Candida glabrata (Pdr1-KIX binding) | Ki | 27.2 µM, 11.7 µM | [1] |
Antiviral Activity
The enhanced biostability of the thioamide bond compared to the amide bond makes it an attractive modification for developing protease inhibitors, notably against SARS-CoV-2.[1]
| Compound/Series | Target Virus/Enzyme | Activity Metric | Value | Reference |
| Compound 73 (Thioamide analog of YH-53) | SARS-CoV-2 (VeroE6 cells) | EC50 | 0.34 µM | [1] |
| Compound 74 (TKB245) | SARS-CoV-2 Mpro | EC50 | 0.03 µM | [1] |
| Nirmatrelvir (70) | SARS-CoV-2 Mpro | Ki | 17.6 nM | [1] |
Mechanisms of Action and Experimental Workflows
Visualizing the mechanisms and processes involved in the activity of thioamide scaffolds is crucial for understanding their therapeutic potential.
Antitubercular Prodrug Activation
Ethionamide (ETH) is a prodrug that requires bio-activation within Mycobacterium tuberculosis to exert its effect. The process involves the mycobacterial enzyme EthA, which activates ETH, leading to an adduct that inhibits InhA, an enzyme critical for mycolic acid biosynthesis and cell wall formation.[1][4]
Caption: Activation pathway of the antitubercular prodrug Ethionamide.
General Workflow for Thioamide-Based Drug Design
A common strategy in drug design is bioisosteric replacement, where a functional group in a lead compound is substituted to improve its properties. Replacing an amide with a thioamide is a classic example used to enhance potency, stability, and pharmacokinetic profiles.[4]
Caption: Bioisosteric replacement strategy in thioamide drug development.
Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro assays. Below are the methodologies for key experiments frequently cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative or cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the thioamide compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
-
After incubation, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The supernatant is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Procedure (Broth Microdilution Method):
-
The thioamide compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Positive (bacteria only) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific target enzyme (e.g., kinases, proteases).
-
Reagents: Purified recombinant enzyme, specific substrate (often fluorogenic or chromogenic), assay buffer, and the thioamide inhibitor.
-
Procedure:
-
The reaction is initiated by mixing the enzyme, varying concentrations of the inhibitor, and the substrate in a 96-well plate.
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation is quantified. For a fluorogenic substrate, fluorescence is measured with an appropriate excitation/emission wavelength pair. For a chromogenic substrate, absorbance is measured.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki (inhibition constant) can be further calculated using models like the Cheng-Prusoff equation if the substrate concentration and Km are known.[1]
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Thioamides and Amides in Peptides
For Researchers, Scientists, and Drug Development Professionals
The substitution of a backbone amide bond with a thioamide linkage in peptides represents a subtle yet powerful modification that can significantly influence their conformational landscape, and in turn, their biological activity and therapeutic potential. This guide provides a comprehensive comparison of the conformational properties of thioamide-containing peptides relative to their natural amide counterparts, supported by experimental data and detailed methodologies.
Key Differences in Physicochemical Properties
The replacement of the carbonyl oxygen with a larger, less electronegative sulfur atom introduces several key changes to the peptide backbone:
-
Bond Lengths and Angles: The C=S bond is significantly longer than the C=O bond, and the C-N bond in a thioamide is slightly shorter, indicating a greater double bond character.[1] This alters the local geometry of the peptide backbone.
-
Hydrogen Bonding: The thioamide NH is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[2][3] The optimal hydrogen bond acceptor geometry for sulfur is also different, preferring a more perpendicular approach.[2][3]
-
Rotational Barrier: The increased double bond character of the C-N bond in thioamides leads to a higher rotational barrier compared to amides, resulting in reduced conformational flexibility.[4]
-
Steric Effects: The larger van der Waals radius of sulfur can introduce steric clashes that are not present in the corresponding amide, influencing local and global peptide conformation.[5]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative differences in the conformational parameters of amide and thioamide peptide bonds based on data from experimental and computational studies.
Table 1: Comparison of Backbone Bond Lengths and Angles
| Parameter | Amide | Thioamide | Reference(s) |
| C=O/C=S Bond Length | ~1.23 Å | ~1.66 - 1.71 Å | [1][3] |
| C-N Bond Length | ~1.33 Å | ~1.31 Å | [3] |
| N-Cα Bond Length | ~1.46 Å | ~1.46 Å | [1] |
| Cα-C Bond Length | ~1.52 Å | ~1.52 Å | [1] |
| Cα-C-N Angle | ~116° | ~114° | |
| C-N-Cα Angle | ~121° | ~123° |
Table 2: Typical Backbone Dihedral Angles (Φ, Ψ, ω) in Secondary Structures
| Secondary Structure | Dihedral Angle | Amide | Thioamide | Reference(s) |
| Right-handed α-helix | Φ (phi) | ~ -57° | Favors Φ < 0° | [5][6] |
| Ψ (psi) | ~ -47° | [5][6] | ||
| ω (omega) | ~ 180° | ~ 180° | [7] | |
| β-sheet | Φ (phi) | ~ -110° to -140° | Favors Φ < 0° | [5][6] |
| Ψ (psi) | ~ +110° to +135° | [5][6] | ||
| ω (omega) | ~ 180° | ~ 180° | [7] |
Table 3: Hydrogen Bond Geometries
| Parameter | Amide (N-H···O=C) | Thioamide (N-H···S=C) | Reference(s) |
| Donor-Acceptor Distance (H···O/S) | ~1.8 - 2.2 Å | ~2.4 - 2.8 Å | [3][8] |
| Donor-H···Acceptor Angle | ~150° - 170° | ~140° - 160° | [3][8] |
| Acceptor Angle (C=O/S···H) | ~120° - 160° | ~90° - 110° | [2][3] |
Table 4: Rotational Energy Barriers around the C-N Bond
| Molecule | Amide Barrier (kcal/mol) | Thioamide Barrier (kcal/mol) | Reference(s) |
| N,N-dimethylformamide | ~21 | ~25 | [4] |
| N,N-dimethylacetamide | ~18 | ~22 | [4] |
| Dipeptides (computational) | Varies by residue | Generally 2-5 kcal/mol higher | [9] |
Experimental Protocols
Accurate conformational analysis of thioamide-containing peptides relies on a combination of synthesis, spectroscopic techniques, and computational modeling.
Synthesis of Thioamide-Containing Peptides
Solid-phase peptide synthesis (SPPS) is the most common method for preparing thioamide-containing peptides.
Protocol for Thioamide Incorporation using a Thioacylation Reagent:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and deprotect the terminal amine group.
-
Standard Amino Acid Coupling: Couple the desired amino acids using standard Fmoc/tBu chemistry until the position for thioamide incorporation is reached.
-
Thioacylation:
-
Dissolve the N-Fmoc protected amino acid thioacid (1.5 eq) and a coupling agent such as HCTU (1.5 eq) in an appropriate solvent (e.g., DMF).
-
Add a base like DIPEA (3 eq) to the mixture.
-
Add the activated thioacid solution to the resin and allow it to react for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Continue Peptide Elongation: Deprotect the Fmoc group of the newly added thioamide residue and continue coupling the remaining amino acids as per the standard SPPS protocol.
-
Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase HPLC.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for obtaining detailed information about the solution-state conformation of peptides.
Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the three-dimensional structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, an HSQC spectrum provides information on the backbone amide protons and nitrogens, which is useful for assessing hydrogen bonding through temperature coefficients and solvent exchange rates.
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive interproton distance restraints.
-
Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (Φ) restraints using the Karplus equation.[8]
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.
-
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.
Protocol for Peptide Crystallography: [10]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods to find initial crystal hits.[10]
-
Crystal Optimization: Optimize the initial crystallization conditions by finely tuning the concentrations of the components to obtain single, well-diffracting crystals.
-
Data Collection:
-
Cryo-protect the crystal and mount it on a goniometer.
-
Collect X-ray diffraction data at a synchrotron source or a home-source diffractometer.
-
-
Data Processing and Structure Solution:
-
Process the diffraction data (indexing, integration, and scaling) using software like HKL2000 or XDS.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., anomalous dispersion from a heavy atom).
-
-
Model Building and Refinement:
-
Build an initial model of the peptide into the electron density map using software like Coot.
-
Refine the atomic model against the diffraction data using programs like PHENIX or REFMAC5, including refinement of atomic coordinates, occupancies, and B-factors.[11]
-
-
Validation: Validate the final structure using tools like MolProbity to check for geometric correctness and agreement with the experimental data.
Computational Modeling for In-Silico Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscape of peptides in solution.
Protocol for Molecular Dynamics Simulation: [1][2]
-
System Setup:
-
Build the initial structure of the peptide (amide or thioamide) using peptide building software (e.g., PyMOL, Chimera).
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for thioamides.
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.
-
Equilibration:
-
Perform a short simulation with position restraints on the peptide to allow the solvent to equilibrate around it (NVT ensemble).
-
Perform a subsequent equilibration run to bring the system to the desired temperature and pressure (NPT ensemble).
-
-
Production Run: Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis:
-
Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, dihedral angle distributions, and hydrogen bonding patterns.
-
Cluster the trajectory to identify the most populated conformational states.
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the comparative conformational analysis of thioamide and amide peptides.
Caption: Workflow for the comparative conformational analysis of amide and thioamide peptides.
Caption: Key property differences between amide and thioamide peptide bonds.
Conclusion
The substitution of an amide with a thioamide in a peptide backbone is a powerful tool for modulating its conformational preferences. The increased rotational barrier and altered hydrogen bonding capabilities of the thioamide group can lead to more rigid and well-defined structures. Understanding these differences is crucial for the rational design of peptidomimetics with enhanced stability, bioavailability, and biological activity. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed conformational analysis of this important class of modified peptides.
References
- 1. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 2. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational analysis of thiopeptides: free energy calculations on the effects of thio-substitutions on the conformational distributions of alanine dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 7. biochemistry - What is the precise definition of Ramachandran angles? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Peptide bond planarity constrains hydrogen bond geometry and influences secondary structure conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Chloro-N-thiobenzoyl-acetamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-N-thiobenzoyl-acetamide (CAS No. 1208081-70-2).[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous characteristics of its functional groups: chlorinated acetamides and thioamides.
I. Hazard Profile and Safety Precautions
This compound should be handled as a hazardous substance. Analogous compounds, such as 2-chloroacetamide, are toxic if swallowed, may cause an allergic skin reaction, and are suspected of damaging fertility or the unborn child.[2] The presence of the thioamide group and the chlorinated acetyl group suggests potential for toxicity and environmental hazard.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a particulate respirator may be necessary.
Immediate First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
II. Quantitative Data Summary
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |
III. Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol must be followed for the disposal of this compound.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
- The container should be labeled as "Hazardous Waste: Chlorinated Organic Solid" and should also list the full chemical name: "this compound".
- Liquid Waste (Solutions):
- Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
- The container should be labeled as "Hazardous Waste: Chlorinated Organic Liquid" and list all chemical constituents, including the solvent and an estimated concentration of this compound.
- Crucially, do not mix chlorinated waste with non-chlorinated waste streams. [3] Mixing can lead to dangerous reactions and complicates the disposal process.
- Aqueous Waste:
- Aqueous solutions containing this compound should not be disposed of down the drain.[4] They must be collected as hazardous aqueous waste.
2. Neutralization and Treatment (if applicable and feasible):
- Due to the lack of specific reactivity data, on-site treatment is not recommended without a thorough risk assessment by qualified personnel. The primary disposal route should be through a licensed hazardous waste disposal company.
3. Storage Pending Disposal:
- Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][6]
- The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.
- Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
- The primary method of disposal for chlorinated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[7]
IV. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-N-thiobenzoyl-acetamide
This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-N-thiobenzoyl-acetamide, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling analogous chemical compounds and are intended to foster a secure laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or explosions.[5][6] | Protects against accidental splashes of the compound or solvents, which could cause serious eye damage.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately upon contamination.[2][5] | Prevents skin contact, which may cause irritation or allergic reactions. Double gloving is recommended for enhanced protection.[5] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) or a standard cotton lab coat buttoned completely. Long pants and closed-toe shoes are required.[5] | Protects the skin from spills and contamination. Avoid synthetic fabrics like polyester that can melt.[5] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[2][9] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[5][7] | Minimizes the risk of inhaling the compound, which could be toxic.[10] |
2. Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
Experimental Workflow:
Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Always work within a properly functioning and certified laboratory chemical fume hood.[9]
-
Don all required personal protective equipment before handling the compound.[11]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary glassware and equipment.
-
Carefully weigh the solid compound, avoiding the generation of dust.[2][12]
-
-
Execution :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the reaction vessel covered as much as possible.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Cleanup :
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Clean all glassware and equipment thoroughly.
-
Decontaminate the work area in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[9]
-
3. Disposal Plan
Proper waste disposal is critical to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, this compound and its waste products must be disposed of as hazardous waste.[1][13]
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible container for halogenated organic solids. | Collect all solid waste, including contaminated weighing paper and gloves, in a designated hazardous waste container.[14] |
| Liquid Waste (Halogenated) | Labeled, sealed, and compatible container for halogenated organic liquids. | Collect all liquid waste containing the compound and halogenated solvents in a designated "Halogenated Organic Waste" container.[13][15] Do not mix with non-halogenated waste to reduce disposal costs.[15] |
| Sharps Waste | Puncture-resistant sharps container. | Dispose of any contaminated needles or sharp objects in a designated sharps container. |
Key Disposal Guidelines:
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[14]
-
Storage : Store waste containers in a designated and properly segregated satellite accumulation area.[1]
-
Incompatibilities : Do not mix halogenated waste with acids, bases, or strong oxidizing agents.[9]
-
Drain Disposal : Never dispose of this compound or its waste down the drain.[9]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. eurofinsus.com [eurofinsus.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. echemi.com [echemi.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
